molecular formula C9H8N2O B094556 5-Methoxyquinoxaline CAS No. 19506-17-3

5-Methoxyquinoxaline

Cat. No.: B094556
CAS No.: 19506-17-3
M. Wt: 160.17 g/mol
InChI Key: ZPWMPGZCEXPDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyquinoxaline (CAS 19506-17-3) is a chemical compound based on the quinoxaline heterocyclic scaffold, which is a subject of interest in medicinal chemistry and drug discovery research . Quinoxaline derivatives are investigated for their diverse biological activities, particularly in oncology. They serve as key synthetic intermediates or core structures in the development of potential anticancer agents, with some analogues designed as inhibitors of targets like histone deacetylases (HDACs) . Furthermore, research into structurally related 2,3-bis(halomethyl)quinoxaline derivatives has demonstrated significant antibacterial and antifungal properties, indicating the potential of the quinoxaline core in antimicrobial studies . The value of this compound lies in its utility as a building block for the synthesis of more complex, target-oriented molecules, such as aminoquinone analogues of natural products like streptonigrin . Researchers employ this compound to explore structure-activity relationships and to develop novel therapeutic candidates. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-9(8)11-6-5-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWMPGZCEXPDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531074
Record name 5-Methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19506-17-3
Record name 5-Methoxyquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-Methoxyquinoxaline, a significant heterocyclic compound within the broader family of quinoxalines. We will delve into the foundational principles of its synthesis, from classical methodologies to modern, efficient approaches. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, detailed protocols, and the strategic importance of this scaffold in medicinal chemistry.

Introduction: The Quinoxaline Scaffold and the Influence of Methoxy Substitution

Quinoxalines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1][2] This aromatic bicyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[3][4] Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[2][5][6][7][8]

The specific biological activity of a quinoxaline derivative is profoundly influenced by the nature and position of its substituents.[9] The methoxy group (-OCH₃) is a particularly valuable substituent in drug design for several key reasons:

  • Modulation of Lipophilicity: The methoxy group can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Electronic Effects: As an electron-donating group, it can alter the electron density of the aromatic system, influencing how the molecule interacts with biological targets like enzymes and receptors.

  • Metabolic Stability: The methoxy group can block positions susceptible to metabolic oxidation, potentially increasing the drug's half-life.

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets.

The strategic placement of a methoxy group at the C-5 position of the quinoxaline core, therefore, presents a compelling target for synthetic chemists and drug discovery programs aiming to fine-tune the therapeutic properties of this versatile scaffold.

Synthetic Methodologies: From Classical Foundations to Modern Innovations

The synthesis of the quinoxaline ring is a well-established area of organic chemistry. The most traditional and widely utilized method is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][5][10]

The Classical Approach: The Hinsberg Quinoxaline Synthesis

The cornerstone of quinoxaline synthesis is the Hinsberg reaction, which involves the acid-catalyzed condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3] For the specific synthesis of this compound, the required precursors are 3-methoxy-1,2-phenylenediamine and glyoxal (a simple 1,2-dicarbonyl).

The reaction proceeds via a two-step mechanism:

  • Initial Condensation: One of the amino groups of the diamine attacks a carbonyl carbon of the glyoxal, forming a Schiff base (imine) intermediate after dehydration.

  • Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group, leading to a cyclized intermediate which subsequently undergoes dehydration to form the stable, aromatic quinoxaline ring.

The use of a catalyst, typically a mild acid, is often required to facilitate the dehydration steps. While effective, this classical method can sometimes require high temperatures and long reaction times.[5]

Diagram 1: The Hinsberg Reaction for this compound Synthesis

Hinsberg_Synthesis cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Diamine 3-Methoxy- 1,2-phenylenediamine Condensation Condensation & Dehydration Diamine->Condensation + Dicarbonyl Glyoxal Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Schiff Base Intermediate Aromatization Dehydration & Aromatization Cyclization->Aromatization Cyclized Intermediate Product This compound Aromatization->Product [H+], Δ Workflow Setup 1. Reaction Setup (Diamine + Dicarbonyl + Solvent) Reaction 2. Reaction (Heating: Conventional or Microwave) Setup->Reaction Monitor 3. TLC Monitoring Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup 4. Solvent Removal & Aqueous Work-up Monitor->Workup Complete Purify 5. Column Chromatography Workup->Purify Characterize 6. Product Characterization (NMR, MS) Purify->Characterize Final Pure This compound Characterize->Final Drug_Discovery cluster_targets Potential Therapeutic Areas Core This compound (Scaffold) Deriv Chemical Derivatization Core->Deriv Library Compound Library (Diverse Structures) Deriv->Library Screening High-Throughput Screening Library->Screening Oncology Anticancer Screening->Oncology Hit Identification Infectious Antimicrobial Screening->Infectious Inflammation Anti-inflammatory Screening->Inflammation Virology Antiviral Screening->Virology

Sources

5-Methoxyquinoxaline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Methoxyquinoxaline (CAS No. 19506-17-3), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes the available information and provides expert insights based on the well-established chemistry of the broader quinoxaline class. The guide covers the foundational chemical and physical properties, probable synthetic routes, spectroscopic characteristics, and potential applications, with a clear distinction between data specific to this compound and knowledge extrapolated from related structures. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling hypothesis-driven research and facilitating the exploration of this and similar quinoxaline derivatives.

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from the ability of the quinoxaline core to serve as a versatile framework for the development of ligands for a diverse range of biological targets.[1][3] Derivatives of quinoxaline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[1][3][4] The biological efficacy of a quinoxaline derivative is highly dependent on the nature and position of its substituents, which modulate its electronic properties, lipophilicity, and steric interactions with target biomolecules.[2]

The methoxy group (-OCH₃), as seen in this compound, is a common substituent in medicinal chemistry known to influence a molecule's pharmacokinetic and pharmacodynamic profile. Its electron-donating nature can alter the reactivity of the aromatic system, and it can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets. This guide focuses specifically on the 5-methoxy substituted derivative of quinoxaline, providing a detailed examination of its known characteristics and potential for future research.

Physicochemical Properties of this compound

Direct and extensive experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and data from chemical suppliers, we can tabulate its fundamental properties.

PropertyValueSource
CAS Number 19506-17-3[5]
Molecular Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol [6]
Appearance Not explicitly reported, likely a solid or oil-
Solubility Expected to be soluble in common organic solvents-
Boiling Point Not reported-
Melting Point Not reported-

Synthesis of this compound and Related Derivatives

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The most common and versatile method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2]

General Synthetic Strategy

A plausible and efficient route to this compound would involve the reaction of 3-methoxy-1,2-phenylenediamine with glyoxal or a glyoxal equivalent. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by a mild acid.

Experimental Protocol: Hypothetical Synthesis of this compound

Disclaimer: This is a generalized protocol based on established quinoxaline synthesis and should be optimized for specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-methoxy-1,2-phenylenediamine in ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 3-methoxy-1,2-phenylenediamine 3-methoxy-1,2-phenylenediamine Condensation Condensation 3-methoxy-1,2-phenylenediamine->Condensation Glyoxal Glyoxal Glyoxal->Condensation This compound This compound Condensation->this compound

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

A review article on the ¹³C NMR spectra of quinoxaline derivatives provides some insight into the expected chemical shifts for this compound.[7] The electron-donating methoxy group at the 5-position is expected to influence the chemical shifts of the carbon atoms in the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N stretching of the pyrazine ring, and C-O stretching of the methoxy group.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show the molecular ion peak corresponding to the exact mass of C₉H₈N₂O.

Biological Activities and Potential Applications

While direct biological studies on this compound are scarce, the broader quinoxaline class exhibits a wide range of pharmacological activities.[1][2] The presence of a methoxy group has been noted in several biologically active quinoxaline derivatives, suggesting its potential importance for cytotoxicity and other therapeutic effects.[4]

Anticancer Potential

Numerous quinoxaline derivatives have been investigated for their anticancer properties.[4] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the intercalation into DNA. The specific substitution pattern on the quinoxaline ring is critical for determining the anticancer potency and selectivity.

Antimicrobial and Antiviral Activity

The quinoxaline scaffold is a component of several compounds with demonstrated antimicrobial and antiviral activities.[4] These compounds can act through various mechanisms, including the inhibition of essential microbial enzymes or the disruption of viral replication processes.

G cluster_applications Potential Therapeutic Applications Quinoxaline_Scaffold Quinoxaline Scaffold Anticancer Anticancer Quinoxaline_Scaffold->Anticancer Kinase Inhibition, DNA Intercalation Antimicrobial Antimicrobial Quinoxaline_Scaffold->Antimicrobial Enzyme Inhibition Antiviral Antiviral Quinoxaline_Scaffold->Antiviral Replication Inhibition Anti_inflammatory Anti_inflammatory Quinoxaline_Scaffold->Anti_inflammatory Pathway Modulation

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically significant quinoxaline family. The foundational data presented in this guide, compiled from available literature and expert analysis of the quinoxaline scaffold, provides a starting point for future research. There is a clear need for comprehensive experimental studies to fully elucidate the physicochemical properties, reactivity, and biological activity of this specific derivative. Such research will not only contribute to a deeper understanding of structure-activity relationships within the quinoxaline class but may also uncover novel therapeutic agents for a variety of diseases.

References

  • Current time information in Berks County, US. (n.d.). Google.
  • A review on medicinal and structural activity of quinoxaline moiety. (n.d.). TIJER. Retrieved January 13, 2026, from [Link]

  • S. K. Sahu, et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1436-1452.
  • A. A. Aly, et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(22), 5433.
  • A. A. Aly, et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4154.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
  • McNab, H. (2007). 13C Nuclear Magnetic Resonance Spectra of Quinoxaline Derivatives. Magnetic Resonance in Chemistry, 45(5), 357-364.
  • 5-羟基喹喔啉. (n.d.). MCE. Retrieved January 13, 2026, from [Link]

  • Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • GLYOXAL SODIUM BISULFITE. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). Molecules, 26(16), 4983.
  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (2020). Parasitology Research, 119(10), 3335-3347.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. (2005). Bioorganic & Medicinal Chemistry Letters, 15(14), 3380-3384.
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2017). Frontiers in Microbiology, 8, 439.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2020). ACS Omega, 5(31), 19587-19597.
  • 2-Chloro-6-methoxyquinoxaline. (n.d.). Molbase. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2022). Heterocycles, 104(2), 263-276.

Sources

Illuminating the Core: A Technical Guide to the Structure Elucidation of 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxyquinoxaline stands as a significant scaffold in the landscape of medicinal chemistry and materials science. As a derivative of quinoxaline, it is implicated in a range of biological activities and serves as a crucial building block for functional materials. The precise and unambiguous determination of its molecular structure is a foundational prerequisite for any meaningful research and development endeavor. This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound, targeting researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of procedures, this guide delves into the causality behind experimental choices, providing field-proven insights into the synergy of modern analytical techniques. We will explore the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by a strategic approach to synthesis and purification. This document is designed to be a self-validating system, empowering the reader to navigate the intricacies of structural characterization with scientific integrity and logical rigor.

Introduction: The Significance of this compound

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged heterocyclic motif in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The introduction of a methoxy group at the 5-position of the quinoxaline core, yielding this compound, can significantly modulate its physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its biological target interactions and pharmacokinetic profile. Therefore, a robust and unequivocal structural confirmation is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the integrity of subsequent research.

This guide will navigate the multifaceted process of confirming the structure of this compound, from its synthesis to its comprehensive spectroscopic characterization.

Synthetic Strategy: A Foundational Step

The elucidation of a compound's structure begins with its synthesis. A well-defined synthetic route not only provides the material for analysis but also offers initial structural insights. The most common and effective method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the reaction of 3-methoxy-1,2-phenylenediamine with glyoxal.

Synthesis of this compound reactant1 3-Methoxy-1,2-phenylenediamine product This compound reactant1->product Condensation reactant2 Glyoxal reactant2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 3-Methoxy-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Toluene

  • Alumina-supported heteropolyoxometalate catalyst (optional, for improved yield and milder conditions)[2]

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 3-methoxy-1,2-phenylenediamine (1 mmol) in ethanol (10 mL), add glyoxal (1.1 mmol, 40% aqueous solution) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. For a catalyzed reaction, add the alumina-supported catalyst (0.1 g) to a toluene solution of the reactants and stir at room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if a catalyst is used, filter it off.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS IR Infrared Spectroscopy Purification->IR Structure Final Structure of This compound NMR->Structure MS->Structure IR->Structure

Caption: General workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, we expect to see signals corresponding to the aromatic protons of the quinoxaline ring system and the protons of the methoxy group.

Expected ¹H NMR Data (in CDCl₃):

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-3 ~8.7 - 8.9 m
H-6 ~7.2 - 7.4 d ~8-9
H-7 ~7.6 - 7.8 t ~8-9
H-8 ~7.9 - 8.1 d ~8-9

| -OCH₃ | ~4.0 - 4.2 | s | |

Note: These are predicted values based on known data for quinoxaline and its derivatives. Actual values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound is expected to show nine distinct signals.

Expected ¹³C NMR Data (in CDCl₃):

Carbon Expected Chemical Shift (δ, ppm)
C-2, C-3 ~145 - 147
C-4a ~138 - 140
C-5 ~155 - 157
C-6 ~110 - 112
C-7 ~129 - 131
C-8 ~120 - 122
C-8a ~141 - 143

| -OCH₃ | ~55 - 57 |

Note: These are predicted values based on known data for quinoxaline derivatives. Actual values may vary.

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the molecular fragments and confirming the position of substituents. For instance, a key HMBC correlation would be observed between the methoxy protons and C-5, confirming the location of the methoxy group.

Caption: Key HMBC correlation in this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 158, corresponding to the molecular formula C₉H₈N₂O.

  • Fragmentation Pattern: Common fragmentation pathways for quinoxalines involve the loss of HCN and cleavage of substituents. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Proposed Fragmentation Pathway:

Fragmentation Pathway M [M]⁺˙ m/z = 158 M_minus_CH3 [M-CH₃]⁺ m/z = 143 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z = 115 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed MS fragmentation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic) 3000 - 3100
C-H (aliphatic, -OCH₃) 2850 - 3000
C=N, C=C (aromatic) 1500 - 1600

| C-O (ether) | 1000 - 1300 |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A well-executed synthesis provides the necessary material and initial structural hypothesis, which is then rigorously tested and confirmed through a comprehensive spectroscopic analysis. The synergistic use of ¹H NMR, ¹³C NMR, 2D NMR (HSQC, HMBC), Mass Spectrometry, and Infrared Spectroscopy allows for the unambiguous determination of its chemical structure. This guide provides a robust framework and detailed protocols to empower researchers in their efforts to characterize this important molecule, thereby facilitating its further exploration in medicinal chemistry and materials science.

References

  • Effective synthesis of quinoxalines over ceria based solid acids co
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
  • common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube.
  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025, August 6).
  • A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline: Benchmarking a Proposed Route A. (n.d.). Benchchem.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.
  • Proposed fragmentation pathways for the major product ions observed in... (n.d.).
  • Mass Spectrometry-Based Fragmentation as an Identific
  • Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. (n.d.). Benchchem.
  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. (n.d.).
  • Part 19: Mass Spectrometry - Factors affecting Fragmentation P

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of 5-Methoxyquinoxaline

This compound, a heterocyclic aromatic compound, represents a significant scaffold in medicinal chemistry and materials science. As a derivative of quinoxaline, it is implicated in a range of biological activities, making its unambiguous identification and characterization paramount for research and development. Spectroscopic techniques provide a fundamental fingerprint of a molecule, revealing intricate details of its structure, connectivity, and electronic environment. This guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing the foundational knowledge necessary for its application in scientific endeavors. Understanding these spectroscopic signatures is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and the rational design of novel chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

A. ¹H NMR Spectroscopy: Deciphering the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum of this compound can be acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is typically recorded on a 400 MHz or higher field spectrometer.

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoxaline core and the methoxy substituent. Based on the analysis of related quinoxaline derivatives, the following proton chemical shifts (δ) can be predicted:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2~8.8Doublet~1.5
H-3~8.8Doublet~1.5
H-6~7.4Doublet of doublets~8.5, 7.5
H-7~7.7Doublet of doublets~8.5, 1.0
H-8~7.9Doublet of doublets~7.5, 1.0
-OCH₃~4.1Singlet-

Causality Behind Chemical Shifts: The protons on the pyrazine ring (H-2 and H-3) are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, hence their downfield chemical shifts. The protons on the benzene ring (H-6, H-7, and H-8) exhibit a more complex splitting pattern due to spin-spin coupling with their neighbors. The methoxy protons appear as a sharp singlet, as they have no adjacent protons to couple with.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR, often on a spectrometer operating at 100 MHz or higher for the ¹³C nucleus. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Based on a comprehensive study of 5-substituted quinoxalines, the following chemical shifts for this compound can be assigned with high confidence[1]:

Carbon Chemical Shift (ppm)
C-2~145.5
C-3~145.0
C-4a~141.0
C-5~155.0
C-6~110.0
C-7~130.0
C-8~120.0
C-8a~135.0
-OCH₃~56.0

Expertise in Spectral Assignment: The assignment of the quaternary carbons (C-4a, C-5, and C-8a) and the protonated carbons is based on established substituent effects and comparison with the parent quinoxaline. The methoxy group exerts a strong shielding effect on the ortho (C-6) and para (C-8) positions and a deshielding effect on the ipso-carbon (C-5). The chemical shift of the methoxy carbon itself is highly characteristic.

Visualization of NMR Assignments:

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or a thin film evaporated from a suitable solvent. For a solution-phase spectrum, a cell with IR-transparent windows (e.g., NaCl or KBr) would be used with a solvent like chloroform.

Data Interpretation:

The IR spectrum of this compound will be characterized by several key absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretch (-OCH₃)Medium
1600-1450Aromatic C=C and C=N stretchingMedium to Strong
1250-1000C-O-C asymmetric and symmetric stretchingStrong
900-675Aromatic C-H out-of-plane bendingStrong

Trustworthiness of Peak Assignments: The aromatic C-H stretching vibrations appear at a higher frequency than their aliphatic counterparts. The presence of both aromatic C=C and C=N bonds in the quinoxaline ring system gives rise to a series of complex bands in the 1600-1450 cm⁻¹ region. The most diagnostic peaks for the methoxy substituent are the strong C-O-C stretching bands. The pattern of the out-of-plane C-H bending bands in the fingerprint region can sometimes provide information about the substitution pattern on the benzene ring.

Visualization of Key IR Absorptions:

G cluster_regions Key IR Absorption Regions for this compound Aromatic C-H Stretch Aromatic C-H Stretch Aliphatic C-H Stretch Aliphatic C-H Stretch Aromatic C=C/C=N Stretch Aromatic C=C/C=N Stretch C-O-C Stretch C-O-C Stretch Aromatic C-H Bend Aromatic C-H Bend 3100-3000 cm⁻¹ 3100-3000 cm⁻¹ 3100-3000 cm⁻¹->Aromatic C-H Stretch 2950-2850 cm⁻¹ 2950-2850 cm⁻¹ 2950-2850 cm⁻¹->Aliphatic C-H Stretch 1600-1450 cm⁻¹ 1600-1450 cm⁻¹ 1600-1450 cm⁻¹->Aromatic C=C/C=N Stretch 1250-1000 cm⁻¹ 1250-1000 cm⁻¹ 1250-1000 cm⁻¹->C-O-C Stretch 900-675 cm⁻¹ 900-675 cm⁻¹ 900-675 cm⁻¹->Aromatic C-H Bend

Caption: Key functional group regions in the IR spectrum of this compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Experimental Protocol:

A mass spectrum of this compound can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for relatively small, volatile molecules. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the molecule's structure.

  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₈N₂O, giving it a molecular weight of 160.17 g/mol . The molecular ion peak is expected at m/z = 160.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a fragment ion at m/z = 145.

    • Loss of formaldehyde (-CH₂O): Another characteristic fragmentation is the loss of a neutral formaldehyde molecule, resulting in a fragment ion at m/z = 130.

    • Loss of carbon monoxide (-CO): Subsequent fragmentation of the m/z 145 ion can involve the loss of carbon monoxide, yielding a fragment at m/z = 117.

Visualization of Fragmentation Pathway:

G M [C₉H₈N₂O]⁺ m/z = 160 M_minus_CH3 [C₈H₅N₂O]⁺ m/z = 145 M->M_minus_CH3 - CH₃• M_minus_CH2O [C₈H₆N₂]⁺ m/z = 130 M->M_minus_CH2O - CH₂O M_minus_CH3_minus_CO [C₇H₅N₂]⁺ m/z = 117 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Plausible mass spectral fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and mass spectrometry provide a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms and the electronic landscape of the molecule. The IR spectrum confirms the presence of key functional groups, while the mass spectrum establishes the molecular weight and provides insights into its stability and fragmentation behavior. This in-depth guide serves as an authoritative reference for researchers, enabling the confident identification, characterization, and utilization of this compound in their scientific pursuits.

References

  • McNab, H. ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 11982 , 357-363. [Link]

Sources

The Physicochemical Landscape of 5-Methoxyquinoxaline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Significance of 5-Methoxyquinoxaline

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1][2][3][4] This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] this compound, a specific derivative with the chemical formula C9H8N2O, is an important intermediate in organic synthesis. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development, ensuring reproducibility of experimental results and the quality of downstream products.

This technical guide provides a comprehensive analysis of the predicted solubility and stability of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from structurally related quinoxaline derivatives and established principles of physical organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Predicted Physicochemical Properties of this compound

The physicochemical properties of this compound are dictated by its core quinoxaline structure and the influence of the methoxy substituent at the 5-position.

  • Molecular Structure: The presence of two nitrogen atoms in the pyrazine ring makes the quinoxaline core weakly basic.[3] The methoxy group (-OCH3) is an electron-donating group, which can influence the electron density of the aromatic system.

  • Polarity and Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors. The methoxy group adds a polar ether linkage, but the overall molecule is predominantly aromatic and thus has significant nonpolar character.

  • pKa: Quinoxaline itself is weakly basic with a pKa of approximately 0.6.[1][3] The methoxy group is not expected to drastically alter the pKa of the ring nitrogens.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. The "like dissolves like" principle is a fundamental concept in predicting solubility.

Predicted Qualitative Solubility

Based on the structure of this compound, its solubility in common laboratory solvents can be predicted as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe quinoxaline nitrogens and methoxy oxygen can act as hydrogen bond acceptors, promoting some solubility in protic solvents. However, the large aromatic surface area limits aqueous solubility. Quinoxaline itself is miscible with water, but substitution can alter this property.[3] Quaternized quinoxaline salts are known to be water-soluble.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are effective at solvating polar and aromatic compounds through dipole-dipole interactions.
Nonpolar Hexane, TolueneLowThe overall polarity of this compound is too high for significant solubility in nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have an intermediate polarity and are generally good solvents for a wide range of organic molecules, including N-heterocycles.
Experimental Determination of Solubility

To obtain quantitative data, experimental determination of solubility is essential. The two most common methods are the shake-flask method for thermodynamic solubility and kinetic solubility assays.[5][6][7]

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7][8]

Principle: An excess of the solid compound is equilibrated with a solvent for a prolonged period to achieve a saturated solution. The concentration of the dissolved compound is then measured.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: Allow the vials to stand undisturbed for a period to allow undissolved solids to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration (Optional but Recommended): Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is used for quantification.

G cluster_0 Shake-Flask Solubility Workflow prep 1. Preparation (Excess solid in solvent) equil 2. Equilibration (24-48h shaking) prep->equil sep 3. Phase Separation (Centrifugation) equil->sep sample 4. Sampling (Supernatant) sep->sample quant 5. Quantification (HPLC-UV) sample->quant

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[10][11][12][13]

Principle: A concentrated solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, which indicates that the compound's solubility limit has been exceeded.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[10]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.[10][11]

    • Direct UV/LC-MS: Filter the contents of the wells to remove any precipitate. Measure the concentration of the dissolved compound in the filtrate using a UV plate reader or LC-MS.[5][6]

Stability Profile of this compound

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products.

Predicted Stability and Potential Degradation Pathways

The quinoxaline ring is generally a stable aromatic system. However, certain functional groups and environmental conditions can lead to degradation.

  • Hydrolytic Stability: The ether linkage of the methoxy group is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, cleavage could potentially occur, although this is less likely than with other ester or amide functionalities.

  • Oxidative Stability: N-heterocyclic compounds can be susceptible to oxidation.[14][15][16][17] The nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. The electron-rich nature of the benzene ring, enhanced by the methoxy group, may also be a site for oxidative degradation.

  • Photostability: Aromatic and heterocyclic compounds often absorb UV radiation and can be prone to photolytic degradation.[18][19] This can involve complex radical-mediated pathways.

  • Thermal Stability: Quinoxaline derivatives are generally reported to have good thermal stability.[20][21][22] Significant degradation is typically observed only at elevated temperatures.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products compound This compound acid_base Acid/Base Hydrolysis compound->acid_base oxidation Oxidation (e.g., H₂O₂) compound->oxidation light Photolysis (UV/Vis Light) compound->light heat Thermal (Elevated Temp.) compound->heat hydrolysis_prod Hydrolysis Products (e.g., 5-hydroxyquinoxaline) acid_base->hydrolysis_prod oxidation_prod Oxidation Products (e.g., N-oxides, ring-opened products) oxidation->oxidation_prod photo_prod Photodegradants (Complex mixtures) light->photo_prod thermal_prod Thermal Degradants heat->thermal_prod

Caption: Potential Degradation Pathways of this compound.

Experimental Determination of Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic way to evaluate the intrinsic stability of a compound by subjecting it to more severe conditions than those used for accelerated stability testing.[23][24][25][26][27] These studies are essential for developing stability-indicating analytical methods.[28][29]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: [23][27]

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize a sample with 0.1 M HCl before analysis.

    • Oxidative Degradation: Add a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C) for a defined period. Also, expose the solid compound to dry heat.

    • Photolytic Degradation: Expose the solution to a controlled source of UV and visible light (e.g., in a photostability chamber) for a defined duration. A dark control should be run in parallel.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.[30][31] A photodiode array (PDA) detector is useful for monitoring peak purity and detecting the emergence of new peaks. LC-MS can be used to obtain mass information on the degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify the major degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample.

    • The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative and not secondary products from over-stressing.[24]

Conclusion: A Framework for Characterization

This technical guide provides a robust framework for understanding and evaluating the solubility and stability of this compound. The predicted solubility profile suggests high solubility in polar aprotic solvents and moderate solubility in alcohols, with limited solubility in water and nonpolar solvents. The compound's stability is likely to be challenged by oxidative and photolytic conditions. The detailed experimental protocols provided herein offer a clear and validated path for the empirical determination of these crucial physicochemical properties, enabling researchers to confidently utilize this compound in their scientific endeavors.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Solubility of Things. Quinoxaline derivative. Available from: [Link]

  • Bienta. Shake-Flask Solubility Assay. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Synthesis and characterization of thermally stable quinoxaline-based polyamides. (2023). Journal of Polymer Research, 30(1), 23.
  • A review of methods for solubility determination in biopharmaceutical drug characterization. (2012). Journal of Pharmaceutical and Biomedical Analysis, 57, 1-11.
  • Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 10-19.
  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Kasar, P. M., Aher, S., & Bachhav, R. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs. International Journal of Pharmaceutical Research.
  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6s), 4-9.
  • To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? (2020). Dyes and Pigments, 173, 107933.
  • Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 162-170.
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2015). Molecules, 20(8), 14838–14856.
  • A plausible mechanism for the oxidation of N‐heterocycles. (2019). Green Chemistry, 21(16), 4447-4454.
  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286.
  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2026). Available from: [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. (2019). ACS Sustainable Chemistry & Engineering, 7(15), 13358-13367.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. (2017). Chemical Science, 8(3), 2216-2221.
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. (2021). Catalysis Science & Technology, 11(13), 4524-4530.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Medicinal Chemistry.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2016).
  • Exploring Potential of Quinoxaline Moiety. (2011). Journal of Current Pharmaceutical Research, 7(1), 19-24.
  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • Coe, S. (2022). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASAYAN Journal of Chemistry, 15(1), 162-170.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Available from: [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00084.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2021). International Journal of Research in Engineering and Science (IJRES), 9(7), 44-50.
  • Jouyban, A. (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Journal of Molecular Liquids, 154(2-3), 85-91.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). Molecules, 26(11), 3323.
  • Photoprotective effects of some quinoxaline 1,4-dioxides in hairless mice. (1992). Carcinogenesis, 13(2), 317-322.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). The Scientific World Journal, 2014, 270275.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020).
  • Wikipedia. Quinoxaline. Available from: [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023).
  • The Journal of Organic Chemistry. (2025). ACS Publications. Available from: [Link]

Sources

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry's Past, Present, and Future

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has carved a significant niche in the landscape of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the discovery and development of numerous therapeutic agents. This technical guide provides a comprehensive exploration of the history, synthesis, and profound impact of quinoxaline scaffolds in drug discovery. We will delve into the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic strategies, and elucidate the diverse pharmacological activities exhibited by quinoxaline derivatives, including their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. Through a detailed examination of structure-activity relationships and mechanisms of action, this guide aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore and its future potential.

A Historical Odyssey: The Dawn of Quinoxaline Chemistry

The journey of the quinoxaline scaffold began in the late 19th century, a period of fervent discovery in organic chemistry. The seminal work of German chemists Körner and Hinsberg in 1884 marked the first reported synthesis of a quinoxaline derivative. Their pioneering method, the condensation of an aromatic o-phenylenediamine with a 1,2-dicarbonyl compound, laid the foundational stone for quinoxaline chemistry. This straightforward and efficient reaction, now famously known as the Hinsberg quinoxaline synthesis, remains a cornerstone of synthetic strategies for this scaffold.

For several decades following its discovery, research into quinoxalines was primarily of academic interest. However, the mid-20th century witnessed a paradigm shift with the isolation of naturally occurring compounds bearing the quinoxaline moiety. The discovery of antibiotics like echinomycin and levomycin, which feature a quinoxalinyl group, unveiled the potent biological activity inherent to this scaffold. These natural products demonstrated significant antimicrobial properties, igniting a surge of interest in the synthesis and biological evaluation of novel quinoxaline derivatives. This marked the beginning of the quinoxaline scaffold's ascent as a "privileged structure" in medicinal chemistry – a molecular framework that is able to bind to multiple biological targets with high affinity.

The Synthetic Arsenal: From Classical Reactions to Modern Innovations

The accessibility and derivatization of the quinoxaline core are central to its widespread use in drug discovery. The synthetic methodologies have evolved significantly from the classical Hinsberg approach to more sophisticated and efficient modern techniques.

The Enduring Classic: The Hinsberg Condensation

The Hinsberg synthesis remains a widely employed method due to its simplicity and broad substrate scope. It involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, typically in an acidic medium or under reflux conditions.

Experimental Protocol: Classical Hinsberg Quinoxaline Synthesis

Preliminary Screening of 5-Methoxyquinoxaline: A Technical Guide to Unveiling its Bioactive Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities. This technical guide provides a comprehensive framework for the preliminary in vitro screening of 5-Methoxyquinoxaline, a promising derivative within this class. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into detailed protocols for assessing the anticancer, antimicrobial, and neuroprotective potential of this compound, complete with data interpretation guidelines and visualizations of key signaling pathways. Our objective is to equip researchers with a robust, self-validating system for the initial bioactivity profiling of this compound, thereby accelerating the journey from discovery to potential therapeutic application.

Introduction: The Promise of the Quinoxaline Scaffold

The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is a privileged structure in drug discovery, with derivatives exhibiting a vast array of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. Preliminary screening is a critical first step in the drug discovery pipeline, designed to efficiently identify and prioritize compounds with promising biological effects. This guide outlines a structured, multi-faceted approach to the initial bioactivity assessment of this compound.

Foundational Assays: A Triad of Bioactivity Screening

Our preliminary screening strategy for this compound focuses on three key areas of therapeutic interest: oncology, infectious diseases, and neurodegenerative disorders. This approach allows for a broad yet targeted initial assessment of the compound's potential.

Anticancer Activity: Cytotoxicity Screening

The anticancer potential of quinoxaline derivatives is well-documented, with many exhibiting potent activity against various cancer cell lines. A primary mechanism of action for many anticancer agents is the induction of cytotoxicity in malignant cells. The MTT assay is a reliable and widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a test compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the reduction in cell viability upon treatment with this compound.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in appropriate complete culture medium.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is a key parameter to determine.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
11.1894.4%
50.9576.0%
100.6350.4%
250.3124.8%
500.1512.0%

From this data, the IC₅₀ value can be calculated using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency.

Quinoxaline derivatives have been shown to interfere with several signaling pathways crucial for cancer cell proliferation and survival. These include the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Transcription Factors Quinoxaline This compound Quinoxaline->PI3K Inhibition Quinoxaline->Raf Inhibition

Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by this compound.

Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated significant antibacterial and antifungal activities. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This assay quantitatively measures the susceptibility of a specific microorganism to this compound. By exposing a standardized inoculum of bacteria to serial dilutions of the compound, we can identify the lowest concentration that inhibits its growth. This is a critical parameter for evaluating the potential of a compound as an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest desired test concentration.

    • Add 100 µL of this diluted compound solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

The MIC value is reported in µg/mL or µM.

Table 2: Hypothetical MIC Data for this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 27853>64
Candida albicansATCC 9002832

One of the proposed antimicrobial mechanisms for quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) within the microbial cell. This leads to oxidative stress and damage to critical cellular components like DNA.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Quinoxaline This compound Metabolism Bacterial Metabolism Quinoxaline->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA Bacterial DNA ROS->DNA Damage DNA Damage DNA->Damage CellDeath Cell Death Damage->CellDeath

Caption: Proposed antimicrobial mechanism of this compound via ROS generation.

Neuroprotective Activity: Combating Excitotoxicity

Neurodegenerative diseases are often characterized by neuronal cell death. Quinoxaline derivatives have shown promise as neuroprotective agents, potentially by modulating glutamate receptor activity and mitigating excitotoxicity. A common preliminary screening method involves inducing neuronal damage with an excitotoxic agent like glutamate in a neuronal cell line, such as SH-SY5Y, and assessing the protective effect of the test compound.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to overstimulation of its receptors, causing a massive influx of calcium ions and subsequent neuronal cell death, a phenomenon known as excitotoxicity. This assay evaluates the ability of this compound to protect neuronal cells from glutamate-induced damage, suggesting a potential therapeutic role in neurodegenerative conditions.

  • Cell Culture and Differentiation:

    • Culture human neuroblastoma SH-SY5Y cells in a complete medium.

    • For differentiation into a more neuron-like phenotype, culture the cells in a low-serum medium containing retinoic acid for several days prior to the experiment.

  • Cell Seeding:

    • Seed the differentiated SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Pre-treat the cells with the compound for a specified period (e.g., 2-4 hours) before inducing toxicity.

  • Induction of Excitotoxicity:

    • Expose the cells to a neurotoxic concentration of glutamate (e.g., 15-40 mM) for 24 hours. Include a control group that is not exposed to glutamate.

  • Assessment of Cell Viability:

    • After the 24-hour incubation with glutamate, assess cell viability using the MTT assay as described in the anticancer screening section.

The results are presented as the percentage of cell viability in the glutamate-treated groups (with and without this compound) relative to the untreated control group. An increase in cell viability in the compound-treated groups compared to the glutamate-only group indicates a neuroprotective effect.

Table 3: Hypothetical Neuroprotection Data for this compound

Treatment GroupAbsorbance (570 nm)% Cell Viability
Control (no glutamate)1.50100%
Glutamate only0.7550%
Glutamate + 1 µM 5-MQ0.9060%
Glutamate + 5 µM 5-MQ1.1375%
Glutamate + 10 µM 5-MQ1.3590%

The neuroprotective effects of quinoxaline derivatives may be mediated by their ability to block glutamate receptors, thereby preventing excessive calcium influx and the activation of downstream cell death pathways.

neuroprotection_pathway cluster_synapse Synapse cluster_neuron Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx CellDeath Neuronal Cell Death Ca_Influx->CellDeath Activates Cell Death Pathways Quinoxaline This compound Quinoxaline->NMDA_R Blockade

Caption: Putative neuroprotective mechanism of this compound via NMDA receptor blockade.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The detailed protocols for anticancer, antimicrobial, and neuroprotective assays offer a robust starting point for characterizing the therapeutic potential of this compound. Positive results from these initial screens should be followed by more in-depth investigations, including mechanism of action studies, in vivo efficacy testing, and toxicological profiling. The versatility of the quinoxaline scaffold suggests that this compound could hold significant promise, and a systematic screening approach is paramount to unlocking its full potential in drug discovery.

References

  • Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 129. [Link]

  • Sharma, A., Narasimhan, B., & Marwaha, R. K. (2025). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. ChemistrySelect. [Link]

  • Nafie, M. S., et al. (2024). Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Terzioglu Bebitoglu, B., et al. (2020). The neuroprotective effect of lamotrigine against glutamate excitotoxicity in SH-SY5Y human neuroblastoma cells. Turkish Journal of Medical Sciences, 50(7), 1736-1744. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • Yilmaz, M., & Seven, B. (2021). Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. Journal of Experimental and Basic Medical Sciences, 2(3), 329-335. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. [Link]

  • Chamchou, K., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6835-6846. [Link]

  • Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 98(5), 1426-1436. [Link]

  • Ahmed, K. S., et al. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics, 40(12), 5347-5363. [Link]

  • Assefa, B., et al. (2022). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 27(22), 8045. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Zhang, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(42), 25034-25042. [Link]

  • Khurana, N., et al. (2021). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Toxics, 9(10), 251. [Link]

  • Asiri, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Maher, P. (2009). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Molecular Medicine, 15(1-2), 43-52. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Neuropeptide Y (NPY), a sympathetic neurotransmitter, is involved in various physiological functions, and its dysregulation is implicated in several neurodegenerative diseases. Glutamate excitotoxicity, endoplasmic reticulum (ER) stress, and oxidative stress are the common mechanisms associated with numerous neurodegenerative illnesses.

5-Methoxyquinoxaline: A Technical Guide to Commercial Availability and Sourcing for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methoxyquinoxaline in Modern Drug Discovery

This compound, a heterocyclic aromatic compound, is a valuable building block for researchers and scientists in the field of drug development. Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities.[1][2] The strategic placement of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This makes this compound a key starting material for the synthesis of novel therapeutic agents. This in-depth guide provides a comprehensive overview of its commercial availability, sourcing strategies, and synthetic routes, tailored for professionals in pharmaceutical research and development.

Commercial Availability and Sourcing Strategies

For researchers embarking on projects involving this compound, a reliable supply chain is paramount. This compound, identified by the CAS number 19506-17-3 , is available from a number of specialized chemical suppliers.

Leading Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound is offered by several reputable vendors who cater to the research and development community. Notable suppliers include:

  • BLD Pharm: A global supplier of research chemicals, BLD Pharm lists this compound in their catalog, often available for research purposes.[3]

  • ChemicalBook: This platform provides a comprehensive directory of chemical suppliers and manufacturers, listing this compound and connecting buyers with various vendors.[4]

It is advisable to contact these suppliers directly to inquire about current stock, available quantities, and purity specifications.

Typical Purity and Formulation

For research and development purposes, this compound is typically available in high purity, often exceeding 98%. It is generally supplied as a solid. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use in any experimental work.

Strategic Sourcing for Drug Development

For drug development professionals, sourcing strategies extend beyond simple procurement. Key considerations include:

  • Scalability: Can the supplier provide larger, kilogram-scale quantities required for later stages of development and clinical trials?

  • Good Manufacturing Practice (GMP) Compliance: For clinical applications, it is crucial to source from a supplier that can manufacture this compound under GMP conditions to ensure quality, safety, and regulatory compliance.

  • Custom Synthesis: In cases where specific derivatives or isotopically labeled versions of this compound are required, engaging with a supplier offering custom synthesis services is essential.

A proactive approach to supplier evaluation and relationship management is critical to mitigate risks associated with supply chain disruptions and to ensure the long-term viability of a research program.

Synthetic Routes to this compound

A foundational understanding of the synthesis of this compound is invaluable for researchers, enabling a deeper appreciation of its chemistry and potential impurity profiles. The most common and direct method for the synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5]

The Core Synthetic Strategy: Condensation Reaction

The synthesis of this compound is achieved through the reaction of 2,3-diaminoanisole with glyoxal . This reaction is a classic and efficient method for forming the quinoxaline ring system.

Synthesis_of_5_Methoxyquinoxaline cluster_reactants Reactants cluster_product Product Reactant1 2,3-Diaminoanisole (o-phenylenediamine derivative) Product This compound Reactant1->Product Condensation Reactant2 Glyoxal (1,2-dicarbonyl compound) Reactant2->Product caption General Synthetic Pathway to this compound

Caption: General Synthetic Pathway to this compound.

Step-by-Step Experimental Protocol (Illustrative)

While specific reaction conditions can be optimized, the following protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2,3-Diaminoanisole

  • 40% aqueous solution of glyoxal

  • Ethanol or a similar suitable solvent

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolution of the Diamine: Dissolve 2,3-diaminoanisole in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Glyoxal: To the stirred solution of the diamine, slowly add a stoichiometric amount of a 40% aqueous solution of glyoxal. A slight excess of the diamine may be used to ensure complete consumption of the glyoxal.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

Synthesis of the Key Precursor: 2,3-Diaminoanisole

The availability of the starting material, 2,3-diaminoanisole, is a critical factor in the synthesis of this compound. This precursor can be synthesized from commercially available starting materials, such as 2-methoxy-1-nitrobenzene, through a multi-step process involving nitration followed by reduction.

Precursor_Synthesis Start 2-Methoxy-1-nitrobenzene Intermediate1 1-Methoxy-2,3-dinitrobenzene Start->Intermediate1 Nitration (e.g., HNO3/H2SO4) Product_Precursor 2,3-Diaminoanisole Intermediate1->Product_Precursor Reduction (e.g., H2/Pd-C, SnCl2/HCl) caption Synthetic Route to 2,3-Diaminoanisole

Caption: Synthetic Route to 2,3-Diaminoanisole.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline scaffold is a cornerstone in the development of a wide range of therapeutic agents.[1][2] Quinoxaline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to:

  • Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity through various mechanisms, such as the inhibition of protein kinases and topoisomerases.

  • Antimicrobial Agents: The quinoxaline core is found in several compounds with significant antibacterial, antifungal, and antiviral properties.

  • Central Nervous System (CNS) Activity: Certain quinoxaline derivatives have shown activity as antagonists for neurotransmitter receptors, such as the 5-HT3 receptor, suggesting their potential in the treatment of neurological and psychiatric disorders.[6]

While specific biological data for this compound is not as extensively documented as for other derivatives, its structural features make it an attractive starting point for the design and synthesis of novel compounds with the potential for a wide range of therapeutic applications. Researchers can leverage the methoxy group as a handle for further chemical modifications to optimize the biological activity and pharmacokinetic properties of new drug candidates.

Conclusion

This compound is a readily accessible and highly valuable chemical entity for researchers in the pharmaceutical sciences. A clear understanding of its commercial availability, strategic sourcing, and synthetic pathways is essential for the successful execution of drug discovery and development programs. As the quest for novel and more effective therapeutics continues, the versatility of the quinoxaline scaffold, embodied in molecules like this compound, ensures its continued importance in the field of medicinal chemistry.

References

  • (No author given). (Date not available). Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed. [Link]

  • (No author given). (Date not available). Synthesis process of 2-amino-4-acetamino anisole.
  • (No author given). (Date not available). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. (Link not available)
  • (No author given). (2025-08-06). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. (Link not available)
  • (No author given). (Date not available). 2,4-DIAMINOANISOLE AND ITS SALTS 1. Exposure Data. IARC Publications. [Link]

  • (No author given). (Date not available). 2,3-Diaminoanisole. ChemBK. [Link]

  • (No author given). (2025-08-10). (PDF) Pharmacological Profile of Quinoxalinone. ResearchGate. [Link]

  • (No author given). (2014-02-09). Pharmacological Profile of Quinoxalinone. SciSpace. [Link]

  • (No author given). (Date not available). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • (No author given). (Date not available). Glyoxal as Single Crosslinker for Mechanically Blown, Condensed and Hydrolyzable Tannin Foams. MDPI. [Link]

  • (No author given). (Date not available). 2,4-Diaminoanisole | C7H10N2O | CID 11976. PubChem. [Link]

  • (No author given). (2014-12-31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • (No author given). (2022-12-08). Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. (Link not available)
  • (No author given). (2012-07-01). A Re-Examination of the Reaction of 3,4-Diamino[4][7]oxadiazole with Glyoxal. (Link not available)

  • (No author given). (Date not available). 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem. [Link]

  • (No author given). (2025-08-06). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. ResearchGate. [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Methoxyquinoxaline: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 5-Methoxyquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the reduction of 4-methoxy-2-nitroaniline to its corresponding diamine, followed by a classical condensation reaction with glyoxal. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] The fusion of a benzene ring with a pyrazine ring creates a scaffold that has demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The specific substitution patterns on the quinoxaline ring system are critical in modulating the compound's physicochemical properties and its interaction with biological targets. This compound, with its electron-donating methoxy group on the benzene ring, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs.

The most common and efficient method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This application note details a reliable and scalable two-step synthesis for this compound, beginning with the preparation of the key intermediate, 4-methoxy-1,2-phenylenediamine.

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages: the preparation of the diamine precursor and the subsequent cyclocondensation to form the target quinoxaline.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Quinoxaline Formation A 4-Methoxy-2-nitroaniline B 4-Methoxy-1,2-phenylenediamine A->B Reduction (Sodium Dithionite) D This compound B->D Condensation C Glyoxal C->D

Figure 1: Overall two-step synthesis pathway for this compound.

Safety and Handling

This protocol involves the use of hazardous chemicals. All procedures should be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 4-Methoxy-2-nitroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4] Minimize dust formation and avoid direct contact.[4]

  • Sodium Dithionite: This is a spontaneously combustible solid that is reactive with moisture and air. Contact with water or acids can cause it to decompose, producing heat and toxic gases, including sulfur dioxide. It can cause skin and eye irritation and may provoke asthma-like allergies. Store in a dry, well-closed container away from combustible materials and acids. In case of fire, use dry sand or CO2 for small fires; for large fires, use flooding quantities of water.

  • Glyoxal (40% solution in water): Causes skin irritation and serious eye damage. May cause an allergic skin reaction and is suspected of causing genetic defects. Handle with care, avoiding inhalation of mist or vapors.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine

This procedure details the reduction of the nitro group of 4-methoxy-2-nitroaniline using sodium dithionite, a powerful reducing agent that is often preferred for its effectiveness at room temperature and its avoidance of high-pressure hydrogenation or strongly acidic conditions.

Materials:

  • 4-Methoxy-2-nitroaniline

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-methoxy-2-nitroaniline (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Begin vigorous stirring to ensure the solid is well-dispersed.

  • To this suspension, add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic, and the color of the suspension will change from yellow/orange to a dark brown or reddish solution. Maintain the temperature below 40 °C using a water bath if necessary.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction (3x with ethyl acetate).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxy-1,2-phenylenediamine as a dark oil or solid. This crude product is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed condensation of the synthesized 4-methoxy-1,2-phenylenediamine with glyoxal. The reaction proceeds rapidly at room temperature to form the stable quinoxaline ring.

Materials:

  • Crude 4-methoxy-1,2-phenylenediamine (from Step 1)

  • Glyoxal (40% solution in water)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude 4-methoxy-1,2-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add glyoxal (40% solution in water, 1.0-1.1 eq) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. A color change and/or the formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, add water to the reaction mixture to induce precipitation.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: ReductionStep 2: Condensation
Starting Material 4-Methoxy-2-nitroaniline4-Methoxy-1,2-phenylenediamine
Key Reagents Sodium Dithionite (3.0-4.0 eq)Glyoxal (40% aq. solution, 1.0-1.1 eq)
Solvent Ethanol/Water (2:1)Ethanol
Catalyst N/AGlacial Acetic Acid (catalytic)
Temperature Room Temperature (<40 °C)Room Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield 85-95% (crude)80-90% (after purification)
Purification Method Liquid-liquid extractionRecrystallization or Column Chromatography

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized product.

  • Physical Appearance: Expected to be a crystalline solid.

  • Mass Spectrometry (MS):

    • Molecular Formula: C₉H₈N₂O

    • Molecular Weight: 160.17 g/mol

    • Expected [M+H]⁺: 161.07

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As experimental data is not readily available in all databases, the following are predicted chemical shifts based on the analysis of similar quinoxaline structures.[3] Spectra should be recorded in CDCl₃ or DMSO-d₆.

    • ¹H NMR (Predicted):

      • Aromatic Protons (H6, H7, H8): Three protons in the range of δ 7.4-8.1 ppm. The proton at H8 (adjacent to the methoxy-substituted carbon) would likely be the most upfield of the three. The protons at H6 and H7 would likely appear as a multiplet.

      • Pyrazine Protons (H2, H3): Two protons appearing as singlets or a closely coupled system in the range of δ 8.5-9.0 ppm.

      • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 4.0 ppm, integrating to three protons.

    • ¹³C NMR (Predicted):

      • Pyrazine Carbons (C2, C3): In the range of δ 140-150 ppm.

      • Methoxy-substituted Carbon (C5): A quaternary carbon signal around δ 155-160 ppm.

      • Other Aromatic Carbons: Signals in the range of δ 105-135 ppm.

      • Ring-junction Carbons (C4a, C8a): Quaternary carbons in the range of δ 135-145 ppm.

      • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. By detailing the reduction of 4-methoxy-2-nitroaniline followed by condensation with glyoxal, this guide offers a clear and reproducible pathway for obtaining this valuable heterocyclic building block. The inclusion of mechanistic rationale, safety precautions, and characterization guidelines is intended to empower researchers to confidently and safely perform this synthesis and utilize the product in their ongoing research and development efforts.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Dithionite.
  • National Oceanic and Atmospheric Administration. (n.d.). SODIUM DITHIONITE. CAMEO Chemicals.
  • International Labour Organization & World Health Organization. (2021). ICSC 1717 - SODIUM DITHIONITE.
  • Aarti Industries. (2021, October 15). 97-52-9_GPS_ 2-methoxy-4-nitroaniline.
  • Hassan, A. S. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry & Biology Interface, 8(3), 159-187.
  • Wessex Chemical Factors. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 17).
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling 4-Methoxy-2-nitroaniline.
  • Benchchem. (2025). 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds.
  • Benchchem. (2025).
  • Takagi, Y., & Ogata, M. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical Biochemistry, 449, 108-114.
  • Mondal, J., & Ali, M. A. (2011). Green synthesis of quinoxaline and substituted quinoxalines. International Journal of ChemTech Research, 3(2), 589-593.
  • Gellis, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 154-160.
  • Paton, R. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621.
  • Benchchem. (2025). Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Quinoxalines Using 3-Methoxymethyl-benzene-1,2-diamine.
  • ECHEMI. (n.d.).
  • Glund, K., et al. (1986). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 25(23), 7543-7547.
  • Mondal, S., et al. (2017).
  • El-Faham, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Guidechem. (n.d.). What is 4-METHOXY-O-PHENYLENEDIAMINE and how is it synthesized?.
  • ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE synthesis.
  • Benchchem. (2025). The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide for Researchers.
  • Takashima, T., et al. (2022).
  • Benchchem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline.
  • U.S. Patent No. 1,988,455. (1935).
  • Organic Syntheses. (n.d.). Glyoxal bisulfite.
  • Sciencemadness Discussion Board. (2016). Glyoxal Synthesis.
  • Sigma-Aldrich. (n.d.). Glyoxal sodium bisulfite addition compound.

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 5-Methoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methoxyquinoxalines in Modern Drug Discovery

Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, primarily due to their prevalence in pharmacologically active compounds.[1][2] The fusion of a benzene and a pyrazine ring creates a scaffold that is a privileged structure in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibition properties.[1] The introduction of a methoxy group at the 5-position can significantly modulate the electronic and steric properties of the molecule, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.

This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 5-Methoxyquinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals who require a robust, scalable, and efficient methodology. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Synthetic Strategy: The Cyclocondensation Route

For the large-scale synthesis of quinoxalines, the most reliable and widely adopted strategy is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][4] This method is favored for industrial applications due to its high atom economy, operational simplicity, and the general availability of starting materials.

The core reaction involves the condensation of 4-methoxy-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound. This approach allows for molecular diversity in the final product by simply varying the dicarbonyl reactant. While classic methods sometimes required harsh acidic conditions and high temperatures[4], modern adaptations utilize milder conditions and catalysts, making the process more efficient and environmentally benign.[5][6]

General Reaction Scheme:
Caption: General synthesis of this compound derivatives.

Experimental Protocols

This section details the step-by-step methodology for the synthesis. The protocol is designed for a nominal 1-mole scale but can be adjusted proportionally.

Part A: Preparation of Starting Material (4-Methoxy-1,2-phenylenediamine)

While commercially available, this key intermediate can be synthesized from 4-methoxy-2-nitroaniline via catalytic hydrogenation.

Materials:

  • 4-Methoxy-2-nitroaniline (1.0 mol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.01 mol eq. Pd)

  • Methanol or Ethanol (2-3 L)

  • Hydrogen source (H₂ gas cylinder or hydrogen generator)

  • Inert gas (Nitrogen or Argon)

Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor with 4-methoxy-2-nitroaniline and the solvent (Methanol or Ethanol).

  • Inerting: Purge the reactor thoroughly with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The wet catalyst is preferred for large-scale operations to minimize the risk of ignition.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 2-4 bar)[7]. Stir the mixture vigorously at room temperature. The reaction is exothermic; monitor the temperature and apply cooling if necessary to maintain it below 40°C.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-methoxy-1,2-phenylenediamine, which is often pure enough for the next step. If required, it can be recrystallized from a water/ethanol mixture.

Part B: Large-Scale Synthesis of this compound Derivative

This protocol uses Benzil as a model 1,2-dicarbonyl compound to produce 5-Methoxy-2,3-diphenylquinoxaline.

Materials:

  • 4-Methoxy-1,2-phenylenediamine (1.0 mol, 138.17 g)

  • Benzil (1.0 mol, 210.23 g)

  • Ethanol (2.0 L)

  • Optional Catalyst: A catalytic amount of a mild acid like acetic acid or a reusable solid acid catalyst can be used to accelerate the reaction.[4][5]

Protocol:

  • Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-methoxy-1,2-phenylenediamine and ethanol.

  • Dissolution: Stir the mixture at room temperature until the diamine is fully dissolved.

  • Reagent Addition: Add the Benzil to the solution in one portion. If using a catalyst, it should be added at this stage.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The reaction is typically straightforward and proceeds cleanly.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The product spot should be clearly visible and UV active, while the starting materials are consumed.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature, then further cool to 0-5°C using a chiller. The product will precipitate out of the ethanol solution.

  • Isolation: Collect the precipitated solid by filtration using a Buchner funnel. Wash the filter cake with a generous amount of cold ethanol (2 x 250 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The resulting 5-Methoxy-2,3-diphenylquinoxaline should be a high-purity crystalline solid.

Visualization of Workflow and Mechanism

Experimental Workflow

Workflow start Charge Reactor with 4-Methoxy-1,2-phenylenediamine & Ethanol add_reagent Add 1,2-Dicarbonyl (e.g., Benzil) start->add_reagent react Heat to Reflux (2-4 hours) add_reagent->react monitor Monitor by TLC react->monitor In-process control cool Cool to 0-5°C (Precipitation) monitor->cool Upon completion filtrate Filter Product cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry in Vacuum Oven wash->dry product High-Purity This compound Derivative dry->product

Caption: Scalable workflow for this compound synthesis.
Reaction Mechanism: Cyclocondensation

The reaction proceeds via a two-step mechanism: initial condensation of the two amino groups with the two carbonyls to form a dihydropyrazine intermediate, followed by spontaneous aromatization via the elimination of two water molecules.

Mechanism reactants Diamine + Dicarbonyl intermediate Formation of Dihydropyrazine Intermediate reactants->intermediate Condensation aromatization Aromatization (-2 H₂O) intermediate->aromatization Dehydration product Quinoxaline Product aromatization->product

Caption: Mechanism of quinoxaline formation.

Data Presentation

The following table summarizes expected results for the synthesis of 5-Methoxy-2,3-diphenylquinoxaline as a representative example.

ParameterExpected ValueNotes
Product Name 5-Methoxy-2,3-diphenylquinoxaline
Molecular Formula C₂₁H₁₆N₂O
Molecular Weight 312.37 g/mol
Appearance White to off-white crystalline solid
Typical Yield 90-98%Yields are typically high for this clean reaction.[4]
Melting Point 127-129 °CLiterature values may vary slightly.[4]
Purity (HPLC) >99%After recrystallization.
¹H NMR Consistent with structureKey peaks: methoxy singlet (~3.9 ppm), aromatic protons.
¹³C NMR Consistent with structureKey peaks: methoxy carbon (~56 ppm), aromatic carbons.

Safety and Handling

Large-scale chemical synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[9]

  • Reagent Handling:

    • Phenylenediamines: These compounds can be toxic and are suspected carcinogens.[10] Handle them in a well-ventilated area or a fume hood, avoiding inhalation of dust and skin contact.

    • Solvents: Ethanol is flammable. Ensure all heating is done using intrinsically safe equipment (e.g., heating mantles, oil baths) and that no ignition sources are present.[9]

    • Palladium on Carbon (Pd/C): This catalyst can be pyrophoric, especially after use. Never allow the used catalyst to dry in the air. Quench it with water immediately after filtration and store it under water until disposal.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Segregate halogenated and non-halogenated waste streams. The quenched catalyst should be treated as hazardous heavy metal waste.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • Synerzine. (2018). Safety Data Sheet: Quinoxaline.

  • ResearchGate. (n.d.). Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2.

  • ResearchGate. (n.d.). Synthesis of quinoxalines via intermediary formation of 1,4-dihydroquinoxalines.

  • Synfacts. (2010). Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. Synfacts, 2010(12), 1399.

  • Apollo Scientific. (2023). Safety Data Sheet: Quinoxaline.

  • Moreno-Corral, D., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry.

  • Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.

  • Ley, S. V., et al. (2011). Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor. Organic & Biomolecular Chemistry, 9(1), 161-163.

  • Al-Mulla, A. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(1), 265.

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules.

  • Sajjadifar, S. (2013). Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids. International Journal of ChemTech Research, 5(4), 2041-2050.

  • Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.

  • ResearchGate. (n.d.). Preparation of quinoxaline derivatives.

  • Mini-Reviews in Medicinal Chemistry. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(15), 1801-1820.

  • BenchChem. (2025). High-Yield Synthesis of Quinoxaline Derivatives: Application Notes and Protocols.

  • Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.

  • Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.

Sources

Application Notes & Protocols: 5-Methoxyquinoxaline as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Quinoxaline Scaffold

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it a cornerstone for developing a wide array of biologically active agents, including anticancer, antibacterial, and antiviral compounds.[1][2] Among its many derivatives, 5-Methoxyquinoxaline stands out as a particularly strategic building block. The methoxy group at the 5-position is not merely a substituent; it is a powerful control element that modulates the electronic character of the aromatic system and serves as a versatile synthetic handle for elaborate molecular construction.

This guide provides an in-depth exploration of this compound's synthetic utility. We will move beyond simple procedural descriptions to explain the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for your research endeavors.

Chapter 1: The Strategic Role of the 5-Methoxy Group

The utility of this compound is fundamentally dictated by the electronic and steric properties of the methoxy substituent. Its influence manifests in two primary ways:

  • Modulation of Ring Electronics: As a potent electron-donating group (EDG) through resonance, the methoxy group enriches the electron density of the fused benzene ring. This activation has profound implications for electrophilic aromatic substitution and modern C-H functionalization reactions, influencing the regiochemical outcome of synthetic transformations.

  • A Latent Phenolic Handle: The methyl ether is exceptionally stable under a wide range of reaction conditions, making it an excellent protecting group for a phenol. However, it can be selectively cleaved under specific conditions to unmask a highly functional hydroxyl group. This two-step process allows for late-stage diversification, enabling the introduction of new pharmacophores or linking moieties through etherification, esterification, or O-arylation.

Chapter 2: Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a paradigm-shifting strategy in organic synthesis, offering a more efficient and environmentally benign alternative to traditional cross-coupling reactions which require pre-functionalized substrates.[1] The quinoxaline scaffold is an excellent substrate for these reactions, with multiple C-H bonds available for selective transformation.

The presence of the 5-methoxy group introduces an additional layer of complexity and opportunity. While the C-H bonds on the pyrazine ring (C2 and C3) are electronically distinct from those on the benzene moiety, the methoxy group primarily directs functionalization towards the activated benzene ring, particularly at the ortho and para positions, if sterically accessible.

Workflow: Palladium-Catalyzed Direct C-H Arylation

Below is a generalized workflow for the direct arylation of a quinoxaline core, a common and powerful C-H functionalization method.

ch_arylation_workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions sm This compound base Base (e.g., K₂CO₃, PivO⁻) product Functionalized Product (Aryl-5-Methoxyquinoxaline) sm->product C-H Activation partner Aryl Halide (Ar-X) partner->product cat Palladium Catalyst (e.g., Pd(OAc)₂) cat->product ligand Ligand (e.g., Phosphine) ligand->product solvent Solvent (e.g., Toluene, DMA) base->product temp Heat (100-140 °C) solvent->product temp->product

Caption: Generalized workflow for direct C-H arylation of this compound.

Protocol 1: Representative Direct C-H Arylation

This protocol is a representative example based on established methodologies for quinoxaline functionalization. Optimization may be required for specific aryl halides.

Objective: To introduce an aryl group onto the this compound scaffold via a palladium-catalyzed C-H activation/arylation reaction.

Materials:

  • This compound

  • Aryl bromide (1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Potassium Pivalate (KOPiv, 30 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), KOPiv (0.3 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMA (5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated product.

Causality & Trustworthiness:

  • Why Pd(OAc)₂? It is a common and effective palladium precursor for C-H activation catalysis.

  • Why KOPiv? The pivalate anion often acts as a crucial ligand or proton shuttle in the C-H activation step, facilitating the concerted metalation-deprotonation mechanism.

  • Why K₂CO₃? This base is necessary to neutralize the H-X acid generated during the catalytic cycle, regenerating the active catalyst.

  • Why DMA? This high-boiling polar aprotic solvent is excellent for solubilizing the reactants and salts and is stable at the required reaction temperatures.

Chapter 3: The Methoxy Group as a Synthetic Linchpin

The true versatility of this compound is revealed when the methoxy group is chemically transformed. Its conversion to a hydroxyl group opens a gateway to a vast array of derivatives, making it a critical step in the synthesis of many complex molecules, particularly kinase inhibitors where a hydrogen bond donor at this position is often crucial for binding.[3]

Diagram: Demethylation and Subsequent Functionalization

demethylation_pathway cluster_products Derivative Synthesis start This compound intermediate 5-Hydroxyquinoxaline (Key Intermediate) start->intermediate BBr₃, DCM -78 °C to RT ether Ethers intermediate->ether R-X, Base ester Esters intermediate->ester Acyl Chloride, Base o_aryl O-Aryl Ethers intermediate->o_aryl Ar-X, Cu or Pd cat.

Caption: Synthetic pathways originating from the demethylation of this compound.

Protocol 2: Boron Tribromide Mediated O-Demethylation

Objective: To efficiently and cleanly cleave the methyl ether of this compound to yield 5-Hydroxyquinoxaline.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Methanol (for quenching)

  • Inert atmosphere setup

Procedure:

  • Setup: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the 1.0 M solution of BBr₃ in DCM (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise via syringe over 15 minutes. The solution may change color.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Track the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add methanol (5 mL) dropwise to quench the excess BBr₃. Caution: This is a highly exothermic reaction that releases HBr gas. Ensure adequate ventilation.

  • Workup: Concentrate the mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases. Follow with a water wash and a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude 5-Hydroxyquinoxaline can often be used directly or purified further by crystallization or column chromatography.

Causality & Trustworthiness:

  • Why BBr₃? It is a powerful Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group, which is an efficient and widely-used method for cleaving aryl methyl ethers.

  • Why -78 °C? The initial low temperature controls the highly exothermic reaction between the Lewis acid (BBr₃) and the Lewis base (quinoxaline nitrogen and ether oxygen), preventing side reactions and degradation.

  • Why Methanol Quench? Methanol reacts with excess BBr₃ to form volatile trimethyl borate and HBr, which are more easily removed during workup than the BBr₃ itself.

Chapter 4: Application in Kinase Inhibitor Synthesis

The quinoxaline core is a key feature in numerous kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine portion of ATP.[3] this compound is a valuable starting point for synthesizing such compounds, as exemplified by its potential role in building dual Pim-1/2 kinase inhibitors, which are targets in oncology for treating various cancers.[3]

Parameter Condition A Condition B Condition C
Transformation C-H ArylationO-DemethylationN-Arylation (Buchwald)
Key Reagents Pd(OAc)₂, KOPiv, Ar-BrBBr₃Pd₂(dba)₃, Xantphos, Ar-NH₂
Solvent DMADCMToluene
Temperature 120 °C-78 °C to RT110 °C
Typical Yield 60-85%80-95%75-90%
This table summarizes typical conditions for key transformations involving a this compound scaffold, providing a comparative overview for experimental design.

The synthesis of a complex kinase inhibitor often involves a multi-step sequence where the strategic transformations discussed above are employed. For instance, a synthetic route might begin with a C-H functionalization to install a key pharmacophore, followed by demethylation to reveal the phenol, which is then coupled with another fragment to complete the target molecule. The ability to perform these transformations selectively and in high yield makes this compound an invaluable tool for drug discovery professionals.

Conclusion

This compound is more than a simple heterocyclic compound; it is a sophisticated building block offering multiple avenues for synthetic exploration. Its utility is rooted in the dual-functionality of the methoxy group—as an electronic modulator and as a protected phenol. By mastering the key transformations of C-H functionalization and O-demethylation, researchers can rapidly access a diverse library of complex quinoxaline derivatives for applications ranging from medicinal chemistry to advanced materials. The robust protocols and mechanistic insights provided in this guide serve as a reliable foundation for leveraging the full synthetic potential of this versatile molecule.

References

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evalu
  • C–H Functionaliz
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

Sources

Application Note: The 5-Methoxyquinoxaline Scaffold as a Privileged Motif in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the 5-methoxyquinoxaline scaffold in the design and development of novel anticancer agents.

The quinoxaline nucleus, a heterocyclic system composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electron properties make it an ideal foundation for designing molecules that can interact with a wide range of biological targets.[1][2] Quinoxaline derivatives have demonstrated a comprehensive array of pharmacological activities, including notable success as anticancer agents.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of critical cell signaling kinases to the induction of apoptosis and cell cycle arrest.[5][6]

Within this promising class of compounds, the strategic placement of substituents can dramatically influence potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the This compound moiety, exploring the critical role the methoxy group (–OCH₃) at the C5-position plays in enhancing anticancer activity. By examining the structure-activity relationships (SAR), key molecular targets, and providing detailed experimental protocols, we aim to equip researchers with the foundational knowledge and practical methodologies to leverage this powerful chemical scaffold in the development of next-generation cancer therapeutics.

Section 1: The Strategic Importance of the 5-Methoxy Group: SAR Insights

The anticancer efficacy of a quinoxaline derivative is not solely dependent on its core structure but is finely tuned by its substitution pattern. Structure-Activity Relationship (SAR) studies consistently reveal that the electronic nature of substituents on the benzene ring is a critical determinant of biological activity.

The methoxy group (–OCH₃) is a strong electron-donating group via resonance. When positioned at C5 of the quinoxaline ring, it significantly modulates the electronic distribution of the entire heterocyclic system. This has several key implications for its function as an anticancer agent:

  • Enhanced Target Binding: The electron-donating nature of the 5-methoxy group can increase the electron density of the quinoxaline nitrogen atoms, potentially strengthening hydrogen bond interactions with key amino acid residues in the ATP-binding pocket of protein kinases.[1] This enhanced binding affinity often translates to lower IC₅₀ values and greater potency.

  • Improved Lipophilicity and Bioavailability: The methoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This is a crucial factor for oral bioavailability and overall drug-like properties.

  • Blocking Unfavorable Metabolism: The 5-position can be a site for metabolic oxidation. Introducing a methoxy group can block this metabolic pathway, increasing the compound's half-life and metabolic stability.

Studies have shown that replacing an electron-donating group like –OCH₃ with an electron-withdrawing group, such as chlorine (–Cl), often leads to a decrease in anticancer activity, underscoring the importance of this specific substitution.[1]

SAR_Insight cluster_0 Structure-Activity Relationship (SAR) of 5-Substituted Quinoxaline A Quinoxaline Core B 5-Methoxy Group (Electron-Donating) A->B + C 5-H (Unsubstituted) A->C + D 5-Cl (Electron-Withdrawing) A->D + E High Anticancer Activity B->E Enhances Potency F Lower Anticancer Activity C->F D->F Reduces Potency

Caption: Logical diagram illustrating the impact of the 5-methoxy group on activity.

Section 2: Key Molecular Targets and Signaling Pathways

This compound derivatives often exert their anticancer effects by targeting key signaling pathways that are dysregulated in cancer, leading to uncontrolled cell growth and survival. The most prominent of these is the PI3K/Akt/mTOR pathway, a central regulator of cellular metabolism, proliferation, and apoptosis.[6]

The PI3K/Akt/mTOR Pathway: Phosphoinositide 3-kinase (PI3K) is an enzyme that phosphorylates PIP2 to PIP3, initiating a signaling cascade that activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including the mTOR complex, to promote cell survival and block apoptosis. Many quinoxaline derivatives function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and blocking its activity, thereby shutting down this critical pro-survival pathway and inducing cancer cell death.[6]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound agent.

Other critical targets for quinoxaline derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and PDGFR, which are often overexpressed in tumors and drive angiogenesis and proliferation.[5]

  • Topoisomerase II: An enzyme essential for DNA replication, which can be inhibited by some quinoxaline scaffolds, leading to DNA damage and cell death.[1]

  • Microtubule Polymerization: Certain derivatives can interfere with tubulin dynamics, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase.[7]

Section 3: Experimental Workflows and Protocols

The development of a novel anticancer agent based on the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Biological Screening cluster_mechanistic Mechanistic Elucidation cluster_optimization Lead Optimization synthesis Protocol 3.1: Synthesis of 5-Methoxy- quinoxaline Derivative mtt Protocol 3.2: In Vitro Cytotoxicity (MTT Assay) synthesis->mtt Test Compound ic50 Determine IC₅₀ Values mtt->ic50 cell_cycle Protocol 3.3: Cell Cycle Analysis ic50->cell_cycle Potent Compounds kinase_assay Protocol 3.4: Kinase Inhibition Assay ic50->kinase_assay apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis sar SAR Studies cell_cycle->sar Mechanistic Data kinase_assay->sar Mechanistic Data apoptosis->sar Mechanistic Data adme ADME/Tox Profiling sar->adme

Caption: General experimental workflow for developing this compound anticancer agents.

Protocol 3.1: Representative Synthesis of a 2,3-Diphenyl-5-methoxyquinoxaline

Principle: This protocol describes the classic condensation reaction to form the quinoxaline ring system. It involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound (benzil in this case) under acidic conditions. This method is robust and widely applicable for generating a variety of quinoxaline derivatives.[1]

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, and glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.

  • Causality Check: Heating provides the activation energy for the condensation reaction, while the acidic medium catalyzes the dehydration steps.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 150 mL of ice-cold water with stirring. A precipitate should form.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Self-Validation: The crude product can be recrystallized from ethanol. A sharp melting point of the recrystallized solid is an indicator of high purity.

  • Further purify the product by column chromatography on silica gel if necessary.

  • Characterize the final product (2,3-diphenyl-5-methoxyquinoxaline) using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[8]

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer, MCF-7 breast cancer)[5]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound, dissolved in DMSO to make a 10 mM stock

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well plates, multichannel pipette, CO₂ incubator

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium (e.g., concentrations ranging from 0.01 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Causality Check: During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This flow cytometry-based method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA. An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with cell cycle progression at that checkpoint.[6][9]

Materials:

  • Cancer cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both control and compound-treated cells by trypsinization. Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cell pellets once with ice-cold PBS.

  • Fixation: Resuspend the cell pellets in 500 µL of PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells. Causality Check: Fixation permeabilizes the cell membrane, allowing the PI to enter and stain the DNA, while preserving the cellular structure.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade any RNA, ensuring that PI only stains the DNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets. Generate a histogram of fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

Section 4: Data Presentation and Interpretation

Quantitative data from cytotoxicity screens are crucial for comparing the potency of different derivatives and benchmarking against known drugs.

Table 1: Representative In Vitro Anticancer Activity of Substituted Quinoxalines

Compound IDR₁ Group (at C5)R₂ Group (at C2/C3)Target Cell LineIC₅₀ (µM)Reference
14 –OCH₃N-substitutedMCF-7 (Breast)2.61[1]
5 –OCH₃Ester/AmideSMMC-7721 (Liver)0.071[1]
XVa –ClSubstituted AmideHCT116 (Colon)4.4[5]
VIIIc –HSubstituted UreaHCT116 (Colon)0.36[10]
IVd Fused TetrazoleSubstituted TriazoleHeLa (Cervical)3.20[11]
Doxorubicin Reference DrugN/AHCT116 (Colon)~0.1-0.5[5]

This table is a compilation of representative data from multiple sources to illustrate the potency range of quinoxaline derivatives. Values are for comparative purposes.

Interpretation: The data consistently show that quinoxaline derivatives can achieve potent anticancer activity, with IC₅₀ values in the low micromolar to nanomolar range. Notably, compounds with a methoxy substitution (like compounds 14 and 5 ) demonstrate significant potency.[1] Comparing these values to reference drugs like Doxorubicin helps contextualize the efficacy of newly synthesized compounds and guides the next steps in the drug development process.

References

  • Title: Antitumoral activity of quinoxaline derivatives: A systematic review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review Source: Cureus URL: [Link]

  • Title: ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: Molecules (MDPI) URL: [Link]

  • Title: Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: Molecules (MDPI) URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives Source: Medicinal Chemistry Research URL: [Link]

  • Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents Source: Russian Journal of General Chemistry URL: [Link]

  • Title: 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells Source: Food and Chemical Toxicology URL: [Link]

  • Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Application Notes & Protocols: Evaluating 5-Methoxyquinoxaline Derivatives in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical classes of drug targets. The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] Quinoxaline derivatives have been extensively investigated as ATP-competitive kinase inhibitors, targeting key players in oncogenic signaling pathways such as VEGFR, PDGFR, c-Met, and JAKs.[1][2]

This guide focuses on the 5-methoxyquinoxaline core, a specific embodiment of this versatile scaffold. We provide an in-depth overview of the scientific rationale and detailed experimental protocols for researchers, scientists, and drug development professionals to effectively characterize and validate novel this compound-based compounds as potential kinase inhibitors. The methodologies described herein range from initial in vitro enzymatic assays to comprehensive cellular characterization, forming a self-validating workflow for hit-to-lead development.

Section 1: The Kinase Target Landscape for Quinoxaline Scaffolds

The therapeutic potential of a quinoxaline-based inhibitor is defined by the kinase it targets. Derivatives of this scaffold have demonstrated potent inhibitory activity against a diverse array of kinases, each implicated in distinct signaling pathways that drive disease.

Mechanism of Action: The primary mechanism by which quinoxaline derivatives inhibit kinases is through competitive binding at the ATP pocket of the enzyme's catalytic domain.[1] This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

Key Kinase Targets and Pathways:

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): A key component of the MAPK signaling cascade, ASK1 is involved in stress and inflammatory responses. Inhibition of ASK1 is a therapeutic strategy for diseases like non-alcoholic steatohepatitis.[3]

  • Janus Kinases (JAKs): The JAK family (e.g., JAK2, JAK3) are non-receptor tyrosine kinases crucial for cytokine signaling via the JAK-STAT pathway. Dysregulation is central to myeloproliferative neoplasms and autoimmune disorders.[4]

  • Pim Kinases: These serine/threonine kinases (Pim-1, Pim-2, Pim-3) are proto-oncogenes that regulate cell cycle progression and inhibit apoptosis. They are frequently overexpressed in both hematologic and solid tumors.[5][6]

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) are central nodes in a pathway that governs cell growth, proliferation, and survival. Dual inhibitors targeting this pathway are of significant interest in oncology.[7]

The diagram below illustrates the central role of the JAK-STAT pathway, a common target for quinoxaline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (Active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes DNA Gene Transcription STAT_dimer->DNA Translocates & Activates Inhibitor This compound Inhibitor Inhibitor->JAK Inhibits Phosphorylation

Caption: The JAK-STAT signaling pathway and point of inhibition.

Section 2: Quantitative In Vitro Kinase Profiling

The first critical step in evaluating a new compound is to determine its direct inhibitory activity against a purified kinase enzyme. This provides a quantitative measure of potency (e.g., IC50) and is essential for establishing structure-activity relationships (SAR).

Table 1: Representative Inhibitory Activity of Quinoxaline Derivatives

This table summarizes published data for various quinoxaline derivatives, demonstrating the scaffold's potential. The goal for a novel this compound series would be to generate similar data against a selected panel of kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Dibromo Quinoxaline (26e)ASK130.17[3]
Quinoxalinone (ST4j)JAK213.00[4]
Quinoxalinone (ST4j)JAK314.86[4]
Quinoxaline Carboxylic Acid (5c)Pim-183[8]
Quinoxaline Carboxylic Acid (5c)Pim-2490[8]
Quinoxaline Carboxylic Acid (5e)Pim-1107[8]
Quinoxaline Carboxylic Acid (5e)Pim-2330[8]
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established methods for measuring kinase activity, such as the ADP-Glo™ Kinase Assay.[3][6] It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Inhibition is measured as a decrease in luminescence.

Materials:

  • Recombinant Kinase (e.g., ASK1, JAK2)

  • Kinase-specific substrate (e.g., Myelin Basic Protein)

  • This compound test compounds dissolved in DMSO

  • ATP solution

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 12.5 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multilabel plate reader with luminescence detection capabilities

Workflow Diagram:

A Prepare serial dilutions of This compound compound in DMSO B Dispense 40 nL of compound solution into 384-well plate A->B C Add 2.5 µL of kinase solution to each well B->C D Initiate reaction by adding 2.5 µL of Substrate/ATP solution C->D E Incubate at 37°C for 1 hour D->E F Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G Incubate at 37°C for 3 hours F->G H Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate light G->H I Incubate at RT for 30 minutes H->I J Read luminescence on a plate reader I->J K Calculate % Inhibition and plot dose-response curve to determine IC50 J->K

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound test compound in 100% DMSO, starting at a concentration 100x the final desired maximum.

  • Assay Plate Setup: Using an acoustic liquid handler or precision multichannel pipette, transfer 40 nL of each compound dilution to a 384-well assay plate. Include DMSO-only wells (100% activity control) and no-enzyme wells (background control).

  • Kinase Addition: Prepare the kinase solution in 1x kinase reaction buffer. Add 2.5 µL of the kinase solution to each well (except the no-enzyme control, which receives buffer only).

  • Reaction Initiation: Prepare a substrate/ATP solution in 1x kinase reaction buffer. Add 2.5 µL to each well to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at 37°C for 1 hour.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate at 37°C for 3 hours to ensure complete depletion of unused ATP.[3]

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal (RLU - Relative Light Units) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = (RLU_max - RLU_sample) / (RLU_max - RLU_min) * 100 (where 'max' is the DMSO control and 'min' is the no-enzyme control).[3]

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Cellular Activity and Target Validation

While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial for determining a compound's efficacy in a physiological context.[9][10] These assays assess the compound's ability to cross the cell membrane, engage its target, and elicit a biological response.

Protocol 3.1: Cell Viability Assay (MTT)

This protocol determines the effect of a this compound compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability or cytotoxicity.[11]

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HEL cells for JAK2, HCT116 cells for Pim-1).[4][5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well clear flat-bottom plates.

  • Microplate reader (absorbance at ~570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells. Incubate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_control) * 100[11]

    • Plot a dose-response curve to determine the cellular IC50 value.

Protocol 3.2: Western Blot for Target Engagement

This protocol validates that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrates. A reduction in the phosphorylated protein level indicates successful target engagement.[4]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the total and phosphorylated forms of the target protein. A secondary antibody conjugated to HRP enables chemiluminescent detection.

Workflow Diagram:

A 1. Culture and treat cells with This compound inhibitor B 2. Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Quantify protein concentration (BCA Assay) B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block membrane with 5% BSA or milk E->F G 7. Incubate with primary antibody (e.g., anti-p-STAT5, anti-total-STAT5) F->G H 8. Wash and incubate with HRP-conjugated secondary antibody G->H I 9. Add ECL substrate and detect signal with imaging system H->I J 10. Quantify band intensity and normalize phospho-protein to total protein I->J

Caption: General workflow for Western Blot analysis.

Procedure:

  • Cell Treatment and Lysis: Culture cells and treat with various concentrations of the this compound compound for a specified time (e.g., 2-24 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[11]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-JAK2) or its downstream substrate (e.g., anti-p-STAT5).

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After final washes, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[11]

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed for the total protein (e.g., anti-total-JAK2) and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the degree of inhibition.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.
  • Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives. BenchChem.
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. National Institutes of Health.
  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (2015). PubMed.
  • Cell-based Kinase Assays. Profacgen.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.
  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed Central.
  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health.
  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology.
  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). PubMed.
  • A Selective MAP3K1 Inhibitor Facilitates Discovery of NPM1 as a Member of the Network. (2025). PubMed Central.
  • Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: A Focus on Binding Affinities and Signaling Pathways. BenchChem.

Sources

Introduction: Unveiling the Cytotoxic Potential of 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cytotoxicity of 5-Methoxyquinoxaline

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry.[1][2][3] Their structural scaffold is a key component in a variety of pharmacologically active agents, demonstrating a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][4] this compound, a specific derivative, warrants thorough investigation to determine its potential as a therapeutic agent, with cytotoxicity assessment being the foundational step in this evaluation.

This guide serves as a comprehensive resource for researchers, providing a suite of detailed protocols to quantify the cytotoxicity of this compound and to elucidate its underlying mechanism of action. We will move beyond simple viability readouts to explore assays that probe for specific cell death pathways, such as apoptosis and necrosis, providing a multi-faceted understanding of the compound's interaction with cancer cells. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.

Hypothesized Mechanisms of Quinoxaline-Induced Cytotoxicity

The cytotoxic effects of quinoxaline derivatives are often multifaceted.[5] Based on extensive research into this class of compounds, several primary mechanisms are frequently implicated and provide a logical framework for designing a testing strategy for this compound:

  • Induction of Apoptosis: Many quinoxaline compounds trigger programmed cell death.[2][5][6] This can occur through the intrinsic (mitochondrial) or extrinsic pathway, often involving the activation of executioner caspases like caspase-3 and caspase-7.[2][7]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can disrupt cellular redox balance, leading to an accumulation of ROS.[7][8] Excessive ROS can cause oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death.[7][9]

  • Cell Cycle Arrest: Quinoxalines have been shown to halt cell cycle progression at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[1][5][7]

  • Inhibition of Key Signaling Pathways: These compounds can interfere with critical pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[5]

This guide will provide protocols to investigate the first two, most direct mechanisms of cytotoxicity: apoptosis and membrane integrity loss, which are hallmarks of programmed cell death and necrosis, respectively.

Experimental Workflow for Cytotoxicity Profiling

A logical approach to characterizing a novel compound involves moving from broad screening assays to more specific, mechanistic studies. This workflow ensures an efficient use of resources and builds a comprehensive profile of the compound's activity.

Cytotoxicity_Workflow cluster_0 PART 1: Primary Cytotoxicity Screening cluster_1 PART 2: Mechanistic Elucidation cluster_2 PART 3: Data Analysis & Interpretation MTT MTT Assay (Metabolic Viability) IC50 Calculate IC50 Value MTT->IC50 LDH LDH Assay (Membrane Integrity) LDH->IC50 Caspase Caspase-3/7 Assay (Apoptosis) Conclusion Determine Mode of Action Caspase->Conclusion ROS ROS Assay (Oxidative Stress) ROS->Conclusion IC50->Caspase Use IC50 concentration for mechanistic assays IC50->ROS

Caption: Overall experimental workflow for assessing this compound cytotoxicity.

PART 1: Core Cytotoxicity Assessment

This section details two foundational assays that provide complementary information on cell viability. The MTT assay measures metabolic activity, an indicator of viable cells, while the LDH assay quantifies membrane integrity loss, a marker of cell death (necrosis or late apoptosis).

MTT Assay: Measuring Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

MTT_Principle cluster_0 Inside Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilize Add DMSO to Solubilize Crystals Read Measure Absorbance (~570 nm) Solubilize->Read

Caption: Principle of the MTT cell viability assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., A549, MCF-7, HCT116) to ~80% confluency.[1][8]

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (typically 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium.[12]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 20 mM) in sterile DMSO. Note: Poor solubility can be an issue; ensure the compound is fully dissolved.[13]

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% v/v to avoid solvent toxicity.[12][13]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Controls are critical:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) to measure background absorbance.[12]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10][12]

  • MTT Addition and Formazan Formation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[12]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

LDH Assay: Measuring Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[14] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.[15][16] The amount of color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[16]

LDH_Principle cluster_0 Coupled Enzymatic Reaction in Supernatant Cell Damaged Cell (Compromised Membrane) LDH_out LDH Release Cell->LDH_out LDH LDH Lactate Lactate + NAD+ Lactate->LDH Pyruvate Pyruvate + NADH Diaphorase Diaphorase Pyruvate->Diaphorase INT Tetrazolium Salt (INT) (Colorless) INT->Diaphorase Formazan Formazan (Red, Colored) Read Measure Absorbance (~490 nm) LDH->Pyruvate Diaphorase->Formazan

Caption: Principle of the LDH cytotoxicity assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.

    • Additional Controls are required:

      • Spontaneous LDH Release: Untreated cells (measures background LDH release).

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer provided in kits, or Triton™ X-100) 45 minutes before the end of incubation. This represents 100% cytotoxicity.[15]

      • Medium Background: Medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Supernatant Collection:

    • After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mix of substrate and diaphorase).

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[15][16]

  • Measurement:

    • Add 50 µL of Stop Solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for instrument background.[16]

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the Medium Background average from all other readings.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

PART 2: Mechanistic Elucidation

Once the IC₅₀ is determined, the next step is to investigate how this compound induces cell death. The following assay directly probes for apoptosis.

Caspase-3/7 Assay: Detecting Apoptosis

Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[17] Their activation is a hallmark of apoptosis. This assay utilizes a substrate, typically a DEVD peptide sequence conjugated to a reporter molecule (e.g., a luminogenic or fluorogenic substrate).[17][18] When active caspase-3/7 cleaves the DEVD sequence, the reporter is released, generating a signal proportional to the amount of caspase activity.[17][18]

Caspase_Principle cluster_0 Inside Apoptotic Cell Caspase Active Caspase-3/7 Products Cleaved DEVD + Released Reporter Caspase->Products Substrate DEVD-Substrate (No Signal) Substrate->Caspase Signal Luminescent or Fluorescent Signal Products->Signal

Caption: Principle of the Caspase-3/7 activity assay.

Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. A typical density is 1x10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Treat cells with this compound at its predetermined IC₅₀ concentration and 2x IC₅₀.

    • Controls:

      • Vehicle Control: Cells treated with DMSO.

      • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine, 1 µM for 4-6 hours).

      • Blank Control: Medium only.

  • Incubation:

    • Incubate for a relevant time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.

  • Assay Procedure ("Add-Mix-Measure"):

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[18]

    • Mix the contents by placing the plate on an orbital shaker for 30 seconds at a low speed.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[18]

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank control from all other readings.

    • Express the data as fold-change in caspase activity relative to the vehicle control.

      • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

Data Presentation and Interpretation

Table 1: Summary of Expected Outcomes and Interpretation

AssayMetricHigh Reading IndicatesLow Reading IndicatesInterpretation for this compound
MTT AbsorbanceHigh metabolic activity, high cell viabilityLow metabolic activity, low cell viabilityDetermines the IC₅₀, the potency of the compound.
LDH AbsorbanceHigh membrane damage (necrosis/late apoptosis)Intact cell membranesA high LDH signal suggests a necrotic or late apoptotic mechanism.
Caspase-3/7 LuminescenceHigh executioner caspase activityNo apoptosisA high Caspase-3/7 signal strongly indicates apoptosis induction.

Integrated Analysis:

  • Scenario 1: Apoptotic Profile

    • MTT: Dose-dependent decrease in viability (low IC₅₀).

    • LDH: Minimal increase at the IC₅₀, may increase at much higher concentrations.

    • Caspase-3/7: Significant, early increase in activity.

  • Scenario 2: Necrotic Profile

    • MTT: Dose-dependent decrease in viability.

    • LDH: Dose-dependent and early increase in signal, correlating with MTT results.

    • Caspase-3/7: No significant increase in activity.

Safety and Handling Precautions

This compound, like many research chemicals, requires careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[19][20]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19][21] Avoid contact with skin and eyes.[20]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[22]

    • Skin: Wash off immediately with soap and plenty of water.[20][21]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[22]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[19][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19][22]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to the Mechanism of Action of Quinoxaline Derivatives Across Diverse Cell Lines.
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Pardina, E., et al. (2007). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Journal of Pharmacy and Pharmacology, 59(9), 1239-1245.
  • Bio-protocol. (n.d.). Caspase activity assay. Retrieved from [Link]

  • Mphahane, N., et al. (2019). Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol. Molecules, 24(3), 441.
  • Fares, M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2779.
  • Kim, J. S., et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331-333.
  • Menna-Barreto, R. F., et al. (2014). A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi. PLoS One, 9(1), e85706.
  • El-Sayed, N. N. E., et al. (2020). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 25(1), 187.
  • Synerzine. (2018). Quinoxaline, 5-methyl- Safety Data Sheet. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Retrieved from [Link]

  • de la C. Rosa, M., et al. (2015).
  • Al-Warhi, T., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology, 38(4), e23690.
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • JoVE. (2025). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O- and 5-Hydroxy-2-methylchromone-7-O-rutinosides, Investigation of their Cytotoxic Activities against Several Human Tumor Cell Lines. NIH Public Access.
  • Kráľová, V., et al. (2022).
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoxaline Derivatives as Potential Anticancer Agents.
  • Acros Organics. (n.d.). Material Safety Data Sheet 5-Methylquinoxaline, 98%. Retrieved from [Link]

  • Benchchem. (2025). Overcoming poor solubility of 5-Methoxyindan-1-one derivatives.
  • Wang, S., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 94(4), 1779-1793.
  • van Uden, W., et al. (1991). Isolation, purification, and cytotoxicity of 5-methoxypodophyllotoxin, a lignan from a root culture of Linum flavum. Planta Medica, 57(4), 373-376.
  • Royal Society of Chemistry. (n.d.).
  • Perillo, B., et al. (2020). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. International Journal of Molecular Sciences, 21(23), 9093.
  • Brand, M. D., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
  • Kumar, R., et al. (2023). Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi. Acta Tropica, 245, 106980.
  • Martinez-Alvarez, R., et al. (2017). Esters of Quinoxaline 1`4-Di- N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. Letters in Drug Design & Discovery, 14(1).
  • National Center for Biotechnology Information. (2023). Methylxanthines. In StatPearls. Retrieved from [Link]

  • Teh, Y. C., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 5-Methoxyquinoxaline in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] Their planar structure allows for intercalation with DNA, and they have been shown to exhibit cytotoxic effects, particularly in the hypoxic environments characteristic of solid tumors.[3] Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, the programmed cell death essential for tissue homeostasis and a key target in cancer therapy.[4][5] This application note provides a comprehensive guide for researchers to investigate the anticancer potential of a specific derivative, 5-Methoxyquinoxaline, in a cell culture setting. While extensive data exists for the broader quinoxaline class, this guide will equip researchers with the necessary protocols to determine the specific efficacy and mechanism of action of this compound.

Part 1: Foundational Protocols - Preparing this compound for Cell-Based Assays

A critical first step in any in vitro study is the accurate and reproducible preparation of the test compound. Due to the hydrophobic nature of many quinoxaline derivatives, careful consideration of solubility and stability is paramount.

Preparation of this compound Stock Solution

Most hydrophobic compounds for cell culture are dissolved in dimethyl sulfoxide (DMSO).[6][7] It is crucial to prepare a concentrated stock solution that can be diluted to final working concentrations, ensuring the final DMSO concentration in the cell culture medium remains non-toxic to the cells (typically below 0.5%).[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight.

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium immediately before use.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Part 2: Assessing the Cytotoxic and Apoptotic Effects of this compound

The initial evaluation of an anticancer compound involves determining its cytotoxicity and its ability to induce apoptosis.

Cell Viability and Cytotoxicity Assays

Cell viability assays are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT and XTT assays are colorimetric methods that measure the metabolic activity of viable cells.[5]

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of MTT to an insoluble purple formazan by mitochondrial dehydrogenases.Reduction of XTT to a water-soluble orange formazan by mitochondrial dehydrogenases.
Solubilization Step Required (e.g., with DMSO or isopropanol).Not required.
Advantages Well-established and cost-effective.Faster workflow, higher throughput, and potentially less variability.
Considerations Potential for incomplete formazan dissolution.May be more sensitive to interference from redox-active compounds.

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of this compound. Include vehicle control and untreated control wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Detection and Quantification of Apoptosis

Apoptosis is a key mechanism of action for many anticancer drugs. Several methods can be employed to detect and quantify apoptosis.

Caspases are a family of proteases that are central to the execution of apoptosis.[9] Caspase-3 is a key executioner caspase.[4][10] Commercially available kits can measure the activity of specific caspases using either colorimetric or fluorometric substrates.[11]

Protocol: Colorimetric Caspase-3 Activity Assay

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Harvest and lyse the cells according to the assay kit's protocol to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay: Incubate the cell lysates with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA). Cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Key Protein Targets:

  • Caspases: Detection of the cleaved (active) forms of caspases, such as caspase-3 and caspase-9.[12]

  • PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by caspase-3 is a hallmark of apoptosis.

  • Bcl-2 Family Proteins: Examine the expression levels of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[3][13]

Protocol: Western Blotting

  • Protein Extraction: Prepare whole-cell lysates from treated and control cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Part 3: Visualizing the Experimental Workflow and Potential Mechanism

Diagrams can aid in understanding the experimental process and the potential molecular pathways involved.

Experimental Workflow for Assessing this compound

experimental_workflow cluster_prep Compound Preparation cluster_assays Cell-Based Assays cluster_apoptosis Apoptosis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treatment Treat with this compound prep_working->treatment cell_seeding Seed Cancer Cells cell_seeding->treatment cell_viability Cell Viability Assay (XTT) treatment->cell_viability apoptosis_assays Apoptosis Assays treatment->apoptosis_assays caspase_assay Caspase-3 Activity Assay apoptosis_assays->caspase_assay western_blot Western Blot (Caspase-3, PARP, Bcl-2 family) apoptosis_assays->western_blot

Caption: A generalized workflow for the in vitro evaluation of this compound.

Potential Apoptotic Signaling Pathway

apoptotic_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Modulation of Bax/Bcl-2 ratio Mitochondria Mitochondria Bcl-2 Family->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: A putative intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity and elucidating its apoptotic mechanism, researchers can generate the foundational data necessary for further preclinical development. Future studies may include investigating its effects on different cancer cell lines, exploring its potential to inhibit specific kinases, and assessing its impact on DNA integrity.

References

  • Alsaif, N. A., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 25(15), 3358. Available from: [Link]

  • Asif, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. Available from: [Link]

  • Chen, Y., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3'S,4'S)-(-)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy, 11, 1891–1904. Available from: [Link]

  • de la Cruz-Morcillo, M. A., et al. (2017). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Oncotarget, 8(64), 107447–107462. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Cellular and Molecular Life Sciences, 78(19-20), 6687–6705. Available from: [Link]

  • Hata, A. N., et al. (2015). The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. Cancer Discovery, 5(5), 475–487. Available from: [Link]

  • Hengartner, M. O. (2000). The biochemistry of apoptosis. Nature, 407(6805), 770–776. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Available from: [Link]

  • Nyormoi, O., et al. (2003). An MMP-2/MMP-9 inhibitor, 5a, enhances apoptosis induced by ligands of the TNF receptor superfamily in cancer cells. Cell Death and Differentiation, 10(5), 558–569. Available from: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available from: [Link]

  • Vicente-Vicente, L., et al. (2018). Antitumoral activity of quinoxaline derivatives: A systematic review. Medicinal Research Reviews, 38(5), 1594–1637. Available from: [Link]

  • Yoo, H. W., et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331–333. Available from: [Link]

  • Zhang, Y., et al. (2021). Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells Induced by Callyspongia aerizusa Marine Sponge. Drug Design, Development and Therapy, 15, 1269–1280. Available from: [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This versatility stems from the quinoxaline core's ability to interact with a diverse array of biomolecular targets, such as enzymes and receptors.[3][6] The ongoing exploration of quinoxaline derivatives continues to yield promising candidates for novel therapeutic agents.[7][8]

This guide focuses on a specific, promising starting point: 5-Methoxyquinoxaline . The inclusion of the methoxy group at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for drug-receptor interactions and overall bioactivity. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the therapeutic potential of this compound derivatives, with a particular focus on their development as kinase inhibitors for oncology applications. The protocols and strategies outlined herein are designed to guide the user from initial lead discovery through to lead optimization and biological characterization.

Lead Discovery: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Notably, several quinoxaline derivatives have been identified as potent inhibitors of PI3K and the downstream mammalian target of rapamycin (mTOR), demonstrating the scaffold's suitability for targeting this pathway.[1][4][9]

This application note will use the development of this compound-based PI3K inhibitors as a central example to illustrate the drug discovery workflow.

cluster_0 Lead Discovery & Optimization Workflow Start Start Synthesis Synthesis of This compound Library Start->Synthesis Design Analogs HTS High-Throughput Screening (In Vitro Kinase Assay) Synthesis->HTS Chemical Library Hit_Identification Hit Identification & Prioritization HTS->Hit_Identification IC50 Data SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Prioritized Hits Lead_Optimization Lead Optimization SAR->Lead_Optimization SAR Insights Biological_Evaluation In-Depth Biological Evaluation SAR->Biological_Evaluation Optimized Leads Lead_Optimization->Synthesis Iterative Design End End Biological_Evaluation->End Preclinical Candidates

Caption: A generalized workflow for the discovery and optimization of this compound-based kinase inhibitors.

Part 1: Synthesis of a this compound Derivative Library

The foundational step in exploring the therapeutic potential of this compound is the synthesis of a diverse library of analogs. The most common and robust method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]

Protocol 1.1: Synthesis of the Key Precursor: 4-Methoxy-o-phenylenediamine

This protocol outlines the synthesis of the essential starting material, 4-Methoxy-o-phenylenediamine, via the reduction of 4-methoxy-2-nitroaniline.

Materials:

  • 4-methoxy-2-nitroaniline

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Hydrogenation vessel

  • Rotary evaporator

Procedure:

  • In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (e.g., 2.14 mmol) in ethanol (e.g., 65 mL).[10][11]

  • Carefully add a catalytic amount of 10% Pd/C to the solution.[10][11]

  • Seal the vessel and purge with hydrogen gas.

  • Hydrogenate the mixture at room temperature under hydrogen pressure (e.g., 50 psi) for 24 hours, or until TLC analysis indicates complete consumption of the starting material.[10][11]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-Methoxy-o-phenylenediamine as a dark oil.[10][11] The product should be used immediately or stored under an inert atmosphere to prevent oxidation.

Protocol 1.2: General Procedure for the Synthesis of 2,3-Disubstituted-5-methoxyquinoxalines

This protocol describes the condensation reaction to generate a library of this compound derivatives.

Materials:

  • 4-Methoxy-o-phenylenediamine

  • A diverse panel of 1,2-dicarbonyl compounds (e.g., benzil, glyoxal, 2,3-butanedione)

  • Ethanol or acetic acid

  • Round-bottom flask

  • Stir plate and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-Methoxy-o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).[2]

  • Add an equimolar amount (1 mmol) of the desired 1,2-dicarbonyl compound to the solution.

  • Add a catalytic amount of acetic acid if ethanol is used as the solvent.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the dicarbonyl compound.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,3-disubstituted-5-methoxyquinoxaline.

  • Characterize the final product by NMR and mass spectrometry.

Part 2: In Vitro Biological Evaluation

Once a library of this compound derivatives has been synthesized, the next step is to evaluate their biological activity. This section details the protocols for an initial high-throughput screening against the target kinase (PI3Kα) and subsequent cell-based assays to assess cellular potency and pathway engagement.

Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of the synthesized compounds to inhibit the activity of a specific kinase, in this case, PI3Kα, by quantifying the amount of ADP produced.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Synthesized this compound derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or a DMSO control to the appropriate wells.

    • Add the PI3Kα enzyme to each well and incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[12]

    • Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: Initial Screening Results

Compound IDR1-SubstituentR2-SubstituentPI3Kα IC50 (nM)
5MQ-001PhenylPhenyl5,200
5MQ-002MethylMethyl>10,000
5MQ-003PhenylH2,500
5MQ-004 4-Methoxyphenyl Piperazinyl 85
5MQ-0054-ChlorophenylPiperazinyl150
Control (PX-866)--50

This is a representative data table. Actual results will vary based on the synthesized library.

Protocol 2.2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the lead compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Materials:

  • Cancer cell line with a dysregulated PI3K/Akt pathway (e.g., U-87 MG glioblastoma, PC3 prostate cancer)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Protocol 2.3: Western Blot for Phospho-Akt (Ser473) Detection

This assay provides direct evidence of the compound's ability to inhibit the PI3K/Akt pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.

cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation

Sources

Designing Molecular Probes Based on the 5-Methoxyquinoxaline Scaffold: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Fluorophore

In the landscape of molecular probes for biological and chemical sensing, the core scaffold's photophysical properties and chemical tractability are paramount. Quinoxaline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a versatile and powerful platform for developing advanced fluorescent probes.[1] Quinoxaline derivatives offer significant advantages over traditional dyes, such as fluorescein and rhodamine, including inherent chemical stability, high photostability, and the potential for large Stokes shifts and high quantum yields.[2] These properties are not static; they can be finely tuned through chemical modification, allowing for the rational design of probes for a multitude of applications, from cellular imaging to high-throughput screening.[2][3]

This guide focuses on the 5-Methoxyquinoxaline scaffold as a foundational building block for creating novel molecular probes. We will explore the influence of the 5-methoxy group, detail the synthesis of the core structure, outline strategies for its functionalization, and provide exemplary protocols to guide researchers in developing bespoke probes for their specific targets.

The Role of the 5-Methoxy Group: Tuning the Core Properties

The introduction of a methoxy (-OCH₃) group at the 5-position of the quinoxaline ring is a strategic choice for modulating the electronic and photophysical properties of the scaffold. As an electron-donating group, the methoxy substituent influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4] This typically leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoxaline core.[5]

The key anticipated effects of the 5-methoxy group are:

  • Spectral Tuning: The electron-donating nature of the methoxy group can increase the electron density of the aromatic system, leading to lower energy electronic transitions and, consequently, a shift to longer wavelengths.[5]

  • Quantum Yield Modulation: Methoxy substitution can influence the fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process. The effect can be complex, sometimes increasing Φ by altering the energy gap between the singlet and triplet excited states or by influencing non-radiative decay pathways.[4]

  • Solvatochromic Effects: The methoxy group can enhance the sensitivity of the probe's fluorescence to the polarity of its environment (solvatochromism), a property that is highly valuable for probing protein binding sites or cellular microenvironments.[1]

  • Synthetic Handle: The methoxy group directs the electrophilic substitution on the benzene ring, which can be exploited in further functionalization steps.

Part 1: Synthesis of the this compound Core

The most direct and widely used method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][6] For the synthesis of this compound, the precursors are 4-methoxy-1,2-phenylenediamine and glyoxal.

Protocol 1: Synthesis of this compound

This protocol is adapted from established general procedures for quinoxaline synthesis.[7][8]

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq.) in ethanol (approx. 10 mL per gram of diamine).

  • Addition of Reagents: To the stirred solution, add glyoxal (40% aqueous solution, 1.1 eq.). Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diamine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties (UV-Vis absorption and fluorescence emission) should be measured in various solvents to establish a baseline for future probe development.

Part 2: Functionalization of the this compound Scaffold

With the core scaffold in hand, the next critical phase is its functionalization to install either a sensing moiety or a reactive handle for bioconjugation. The quinoxaline ring can be functionalized at several positions, most commonly at the C2, C3, C6, and C7 positions.

Strategy 1: C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials.[9][10] For 2-arylquinoxalines, the N-1 atom can act as a directing group to facilitate ortho-C-H functionalization on the aryl substituent.[4] Additionally, methods for direct functionalization of the quinoxalinone C3-position are well-developed.[3][11]

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Halo_Q Halogenated 5-MQX (X = Br, I) Prod_S Functionalized Probe (C-C Aryl Bond) Halo_Q->Prod_S Boronic R-B(OH)₂ Sensing Moiety Boronic->Prod_S Pd_S Pd Catalyst Base Pd_S->Prod_S Halo_Q2 Halogenated 5-MQX (X = Br, I) Prod_So Functionalized Probe (C-C Alkynyl Bond) Halo_Q2->Prod_So Alkyne R-C≡CH Linker/Sensing Moiety Alkyne->Prod_So Pd_Cu Pd Catalyst Cu(I) Co-catalyst Base Pd_Cu->Prod_So

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxyquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyquinoxaline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles that govern success in the laboratory.

Introduction: The Challenge of Quinoxaline Synthesis

Quinoxaline and its derivatives, including this compound, are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] The most common and established route to these heterocycles is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] While straightforward in principle, this reaction is often plagued by issues such as low yields, side product formation, and the need for harsh reaction conditions.[3][4]

This guide provides a structured, question-and-answer approach to address the specific challenges you may encounter, ensuring a more efficient and successful synthesis.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses the most frequent problems encountered during the synthesis of this compound.

Issue 1: Consistently Low or No Yield

Question: My reaction is yielding very little or no this compound. What are the primary factors I should investigate?

Answer: Low yield is the most common complaint in quinoxaline synthesis. The issue can almost always be traced back to one of four key areas: Reactant Quality, Reaction Conditions, Catalyst Efficacy, or Inefficient Workup.

A logical troubleshooting workflow can help pinpoint the problem.

G start Low or No Yield Observed reactant_purity Are starting materials pure? (4-methoxy-1,2-phenylenediamine, glyoxal) start->reactant_purity conditions Are reaction conditions optimal? (Temp, Time, Solvent) reactant_purity->conditions Yes purify_reactants Action: Purify starting materials (Recrystallize/distill). Verify by NMR/MS. reactant_purity->purify_reactants No catalyst Is the catalyst active and appropriate? conditions->catalyst Yes optimize_cond Action: Screen temperatures and solvents. Monitor reaction by TLC for completion. conditions->optimize_cond No workup Is the workup/purification efficient? catalyst->workup Yes screen_catalysts Action: Use fresh catalyst or screen alternatives (e.g., CAN, I2, HFIP). catalyst->screen_catalysts No optimize_workup Action: Adjust extraction pH. Optimize chromatography solvent system. workup->optimize_workup No success Yield Optimized workup->success Yes purify_reactants->start optimize_cond->start screen_catalysts->start optimize_workup->start

Caption: Troubleshooting workflow for low yield synthesis.

Question: You mentioned reaction conditions. How critical are temperature and solvent choice?

Answer: They are absolutely critical. The initial condensation and subsequent cyclization to form the quinoxaline ring have different activation energy requirements.

  • Temperature: Traditional methods often required high heat and long reaction times.[3] Insufficient temperature, especially during the cyclization step, can lead to an incomplete reaction.[5] However, modern approaches using highly efficient catalysts can often proceed at room temperature.[3][6] It is crucial to align your temperature profile with your chosen catalytic system. For uncatalyzed or weakly catalyzed reactions, start by ensuring you are reaching the literature-recommended temperature (often refluxing in ethanol or acetic acid).

  • Solvent: The solvent not only facilitates reactant interaction but can also participate in the reaction mechanism. Protic solvents like ethanol can stabilize intermediates.[3] Some modern "green" approaches utilize solvents like hexafluoroisopropanol (HFIP), which can dramatically accelerate the reaction (e.g., 1 hour at room temp with 95% yield for some derivatives) due to its high polarity and hydrogen bond donating ability.[3] If experiencing low yields, screening a different solvent is a logical step.[6]

Question: What are the best catalysts for synthesizing this compound, and how do I choose one?

Answer: Catalyst choice has evolved significantly, moving from harsh acids to milder, more efficient options. The best choice depends on your laboratory constraints, desired reaction time, and commitment to green chemistry principles.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Acetic Acid RefluxInexpensive, simpleHigh temperature, long reaction time, often lower yield[3]
Cerium(IV) Ammonium Nitrate (CAN) Water or MeCN, RTLow cost, high reactivity, green (aqueous media)[3]Can require specific workup to remove cerium salts
Iodine (I₂) / DMSO 80-100 °CEfficient for α-hydroxy ketones, one-pot procedure[6]Requires careful temperature control
HFIP (Solvent as catalyst) Room TemperatureExtremely fast, high yield, recyclable solvent[3]High cost of solvent
Mechanochemistry Solvent-free, Ball MillExtremely fast (minutes), high yield, green (no solvent)[7]Requires specialized equipment (ball mill)

If your current catalyst (e.g., a simple acid) is underperforming, consider switching to a more active system like CAN in water for a greener and potentially higher-yielding approach.[3]

Issue 2: Product Purity and Side Reactions

Question: My TLC/NMR shows multiple products. What are the likely impurities or side products?

Answer: Impurities in the synthesis of this compound typically arise from three sources:

  • Impurities in Starting Materials: This is the most common cause. If your 4-methoxy-1,2-phenylenediamine is contaminated with other isomers or is partially oxidized, these impurities will lead to corresponding side products. Always verify the purity of your starting materials via NMR or LC-MS before starting the reaction.[5][6]

  • Incomplete Reaction: Unreacted 4-methoxy-1,2-phenylenediamine or the intermediate, uncyclized Schiff base may remain. This is often resolved by increasing the reaction time or temperature.[8]

  • Side Reactions: While the reaction is generally robust, harsh conditions (e.g., very strong acid, high heat for prolonged periods) can lead to degradation of the methoxy group or the formation of polymeric materials.[8]

Question: What is the most effective protocol for purifying this compound?

Answer: The two most reliable methods are recrystallization and silica gel column chromatography.

  • Recrystallization: This is ideal for removing minor impurities if you can find a suitable solvent system. Screen various solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind.[8]

  • Silica Gel Chromatography: This is the most powerful method for separating the desired product from side products and unreacted starting materials. A gradient elution with a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.[9] Start with a low polarity mobile phase and gradually increase the polarity to elute your product.

Frequently Asked Questions (FAQs)

Q1: Can I use a precursor other than glyoxal to react with 4-methoxy-1,2-phenylenediamine? Yes. A wide variety of 1,2-dicarbonyl compounds can be used, which is a primary method for introducing substituents at the 2- and 3-positions of the quinoxaline ring. The reactivity and required conditions may change depending on the specific dicarbonyl compound used.

Q2: My reaction involves an α-hydroxy ketone instead of a 1,2-dicarbonyl. Are there special considerations? Yes. Syntheses using α-hydroxy ketones require an oxidative cyclization. Catalytic systems like I₂ in DMSO are specifically designed for this transformation, where the catalyst facilitates the in-situ oxidation of the hydroxyl group to a ketone, which then undergoes condensation.[6]

Q3: How can I make this synthesis more environmentally friendly ("greener")? Several green chemistry strategies have been successfully applied to quinoxaline synthesis.[3] Consider using:

  • Aqueous media: Catalysts like CAN are effective in water.[3]

  • Recyclable catalysts/solvents: HFIP can be recovered and reused multiple times without a significant loss of activity.[3]

  • Mechanochemistry: This solvent-free approach offers high efficiency and yield.[7]

Q4: How do I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the simplest and most direct method. Spot the reaction mixture alongside your starting diamine on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically higher Rf product spot, indicates the reaction is progressing. Use a UV lamp to visualize the spots.

Protocols

Protocol 1: General Synthesis of this compound via CAN Catalysis

This protocol provides a modern, efficient method for the synthesis.

Materials:

  • 4-methoxy-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Cerium(IV) Ammonium Nitrate (CAN)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in deionized water.

  • Catalyst Addition: Add a catalytic amount of CAN (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add glyoxal (1.1 eq, 40% in water) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes until the starting diamine spot is consumed.

  • Workup - Quenching: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid via column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Purification by Column Chromatography

G start Obtain Crude Product prep_column 1. Prepare Silica Gel Slurry in Low-Polarity Solvent (e.g., 95:5 Hex:EtOAc) start->prep_column pack_column 2. Pack Column with Slurry prep_column->pack_column load_sample 3. Adsorb Crude Product onto Silica (Dry Loading) and Load onto Column pack_column->load_sample elute_nonpolar 4. Elute with Low-Polarity Solvent to Remove Non-polar Impurities load_sample->elute_nonpolar elute_gradient 5. Gradually Increase Solvent Polarity (e.g., to 80:20 Hex:EtOAc) elute_nonpolar->elute_gradient collect_fractions 6. Collect Fractions and Monitor by TLC elute_gradient->collect_fractions combine_pure 7. Combine Pure Fractions collect_fractions->combine_pure concentrate 8. Concentrate via Rotary Evaporation combine_pure->concentrate end Pure this compound concentrate->end

Sources

troubleshooting common issues in 5-Methoxyquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to this compound Synthesis

The primary and most reliable method for synthesizing this compound is the cyclocondensation reaction between 3,4-diaminoanisole (also known as 3-methoxy-o-phenylenediamine) and a 1,2-dicarbonyl compound, typically glyoxal. This reaction, a variant of the well-established Hinsberg quinoxaline synthesis, is generally efficient. However, like any organic synthesis, it is not without its potential pitfalls, which can lead to low yields, impure products, and challenging purifications. The presence of the electron-donating methoxy group on the diamine starting material can influence the reactivity and regioselectivity of the reaction, introducing specific challenges that this guide will address.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of this compound.

Q1: Why is the yield of my this compound synthesis consistently low?

Possible Causes & Solutions:

  • Incomplete Reaction: The condensation reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or gently heating the reaction mixture. Many modern approaches utilize milder conditions, but a slight increase in temperature can often drive the reaction to completion.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for the efficiency of the condensation reaction.

    • Solution: While ethanol or methanol are commonly used solvents, exploring other options like acetic acid can sometimes improve yields.[1] The reaction can often proceed without a catalyst, but a catalytic amount of a mild acid, such as a few drops of glacial acetic acid, can accelerate the reaction. Green chemistry approaches have also demonstrated high yields using catalysts like cerium (IV) ammonium nitrate (CAN) in aqueous media or employing solvent-free methods.[2]

  • Purity of Starting Materials: Impurities in the 3,4-diaminoanisole or the glyoxal solution can lead to unwanted side reactions and a lower yield of the desired product.

    • Solution: Ensure the 3,4-diaminoanisole is of high purity. If necessary, it can be purified by recrystallization. Use a fresh, high-quality source of glyoxal (typically a 40% aqueous solution).

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Carefully optimize your work-up procedure. Ensure complete extraction from the aqueous layer. For purification by recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Q2: I am observing the formation of a significant amount of dark, tarry side products. What is the cause and how can I minimize it?

Possible Causes & Solutions:

  • Oxidation of the Diamine: o-Phenylenediamines, including 3,4-diaminoanisole, are susceptible to oxidation, which can lead to the formation of colored, polymeric materials. This is often exacerbated by prolonged reaction times or exposure to air at elevated temperatures.

    • Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid unnecessarily high temperatures and prolonged reaction times.

  • Polymerization of Glyoxal: Glyoxal can polymerize, especially under harsh acidic or basic conditions.

    • Solution: Add the glyoxal solution slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction conditions are not overly acidic or basic.

  • Side Reactions of the Methoxy Group: While less common under typical condensation conditions, the methoxy group can potentially be involved in side reactions if harsh acidic conditions are used, although this is more of a concern in reactions like the Skraup synthesis for quinolines.

    • Solution: Stick to mild reaction conditions. If an acid catalyst is used, a catalytic amount of a weak acid like acetic acid is preferable to strong mineral acids.

Q3: I am having difficulty purifying the crude this compound. What are the recommended methods?

Possible Causes & Solutions:

  • Co-precipitation of Impurities: The crude product may precipitate with unreacted starting materials or side products.

    • Solution: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[3] A good starting point for solvent selection is a mixed solvent system like ethanol/water or hexane/ethyl acetate.[4] The principle is to find a solvent in which the compound is soluble when hot and insoluble when cold.

  • Product is an Oil or a Low-Melting Solid: Sometimes, the crude product may not be a crystalline solid, making filtration difficult.

    • Solution: If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. If the product is a low-melting solid, cooling the recrystallization mixture in an ice bath can help to induce crystallization. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[5] A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.

  • Persistent Colored Impurities: Even after recrystallization, the product may retain a colored tint.

    • Solution: During the recrystallization process, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 3,4-Diaminoanisole (3-methoxy-o-phenylenediamine)

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Glacial Acetic Acid (optional, catalytic)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 3,4-diaminoanisole in ethanol (approximately 10 mL per gram of diamine).

  • To the stirred solution, add 1.0 to 1.1 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature.

  • (Optional) Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting diamine spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate directly from the reaction mixture. If so, collect the solid by filtration.

  • If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.

  • To maximize the yield, cool the flask in an ice bath for 15-30 minutes.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven or air-dry to a constant weight.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterRecommended ConditionRationale
Starting Materials 3,4-Diaminoanisole, Glyoxal (40% aq. solution)Readily available precursors for the target molecule.
Solvent Ethanol, Methanol, or Acetic AcidCommon solvents for quinoxaline synthesis, providing good solubility for reactants.[1]
Catalyst None or catalytic Acetic AcidThe reaction often proceeds without a catalyst, but a mild acid can increase the rate.
Temperature Room Temperature to 50 °CMild conditions are generally sufficient and minimize side reactions.
Reaction Time 1-3 hoursTypically sufficient for completion, but should be monitored by TLC.
Purification Method Recrystallization (e.g., from Ethanol/Water)An effective method for obtaining a pure, crystalline product.[3]
Expected Yield 70-90%Typical yields for this type of condensation reaction under optimized conditions.
Characterization Data (Predicted)
TechniquePredicted Data
¹H NMR (CDCl₃) δ (ppm): ~8.7 (s, 1H, H-2 or H-3), ~8.6 (s, 1H, H-2 or H-3), ~7.9 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) δ (ppm): ~157 (C-OCH₃), ~145 (C=N), ~144 (C=N), ~140-120 (Ar-C), ~110 (Ar-C), ~56 (-OCH₃)
IR (KBr) ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1250 (C-O stretch)
Mass Spec. (EI) m/z: 160 (M⁺), other fragmentation peaks

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,4-Diaminoanisole 3,4-Diaminoanisole Condensation Condensation 3,4-Diaminoanisole->Condensation Glyoxal Glyoxal Glyoxal->Condensation Extraction Extraction Condensation->Extraction Crude Product Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield of this compound IncompleteReaction Check for Incomplete Reaction (TLC) Start->IncompleteReaction StartingMaterialPurity Assess Starting Material Purity IncompleteReaction->StartingMaterialPurity No ExtendRxnTime Increase Reaction Time or Temperature IncompleteReaction->ExtendRxnTime Yes WorkupLoss Evaluate Work-up & Purification StartingMaterialPurity->WorkupLoss No PurifyReactants Purify Starting Materials StartingMaterialPurity->PurifyReactants Yes OptimizeConditions Optimize Solvent/Catalyst WorkupLoss->OptimizeConditions No OptimizeWorkup Optimize Extraction & Recrystallization WorkupLoss->OptimizeWorkup Yes End Improved Yield ExtendRxnTime->End OptimizeConditions->End PurifyReactants->End OptimizeWorkup->End

Caption: Troubleshooting logic for low reaction yield in this compound synthesis.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddy, K. S., Venkateswarlu, Y., & Reddy, P. S. (2015). Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths.
  • El-Gendy, M. A., Shaaban, M. R., & El-Sayed, M. S. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Badran, M. M., Abouzid, K. A. M., & Hussein, M. H. M. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research, 26(2), 107–113. [Link]

  • Ohta, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(10), 6939–6948. [Link]

  • LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]

  • Ubarhande, S. S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Kumar, A., et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 3(2), 127-133. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 594377, 5-Methoxyquinoline" PubChem. [Link]

  • Wang, J., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Journal of the Science of Food and Agriculture, 99(12), 5550–5557. [Link]

  • Ansari, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Request PDF. Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. [Link]

  • Li, C., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7431. [Link]

  • Plater, M. J., Greig, I., Helfrich, M. H., & Ralston, S. H. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1, (18), 2249-2256. [Link]

  • NMReDATA. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). [Link]

  • Kim, J., et al. (2022). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 7(4), 3843–3850. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • ResearchGate. (2008). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. [Link]

  • ResearchGate. (2004). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Jiang, X., et al. (2012). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 63, 106–112. [Link]

  • Robin, M., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 53(2), 116–123. [Link]

  • Bracher, F., & Puzik, A. (2006). Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Pharmazie, 61(10), 831–833. [Link]

  • Wang, Y., et al. (2023). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules, 28(21), 7401. [Link]

  • El-Damasy, A. K., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Pharmaceuticals, 14(9), 931. [Link]

Sources

Technical Support Center: Purification of Crude 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-Methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity this compound. Our approach is rooted in established chemical principles and field-proven techniques to ensure you can confidently navigate the challenges of purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A prevalent method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] For this compound, this typically involves the reaction of 4-methoxy-1,2-phenylenediamine with glyoxal.

Therefore, the most probable impurities are:

  • Unreacted Starting Materials: Residual 4-methoxy-1,2-phenylenediamine and glyoxal.

  • Side-Reaction Products: Self-condensation products of glyoxal or side-products from the reaction of 4-methoxy-1,2-phenylenediamine. Positional isomers, though less common in this specific synthesis, can be a concern in other substituted quinoxaline preparations.[3]

  • Reagent-Derived Impurities: By-products from catalysts or reagents used in the synthesis.[4]

  • Degradation Products: Quinoxaline derivatives can be sensitive to harsh conditions, and degradation may occur during synthesis or workup.[5]

Q2: What is the basicity of this compound, and how does this influence purification?

A2: this compound is a weak base. The predicted pKa of its conjugate acid is approximately 1.22 ± 0.30.[6] This weak basicity is a critical property that can be exploited for purification. It allows for the selective extraction of the compound into an acidic aqueous solution, leaving non-basic impurities in the organic phase. This technique, known as acid-base extraction, is a powerful tool for removing neutral or acidic impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: A highly versatile technique for separating compounds with different polarities. It is particularly useful for removing impurities with polarities similar to the product.[7]

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8]

These methods can be used individually or in combination to achieve the desired purity.

Q4: How should I store purified this compound to prevent degradation?

A4: While specific stability data for this compound is not extensively documented, general principles for aromatic nitrogen heterocycles should be followed. It is advisable to store the purified compound in a cool, dark, and dry place. Exposure to light and heat can potentially lead to degradation over time.[9] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For instance, if hexane fails, try ethyl acetate or ethanol.[10]
The compound "oils out" instead of crystallizing. The solution is cooling too quickly, or the melting point of the compound is lower than the boiling point of the solvent.Allow the solution to cool more slowly. If the problem persists, try a lower-boiling point solvent or a two-solvent system.[10]
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated.If too much solvent was used, evaporate some of it and allow the solution to cool again. If supersaturation is suspected, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]
The purified product is still impure. The chosen solvent is not effective at separating the impurity, or the impurity co-crystallized with the product.Try a different recrystallization solvent or consider using column chromatography for further purification.
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
The compound does not move from the baseline (Rf = 0 on TLC). The eluent is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6]
The compound runs with the solvent front (Rf ≈ 1 on TLC). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[6]
Streaking or tailing of spots on TLC and poor separation on the column. The compound is interacting too strongly with the acidic silica gel due to its basic nature. The sample may be overloaded.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to improve the peak shape. Ensure the column is not overloaded with the crude product.[11][12]
The compound appears to be degrading on the column. This compound may be unstable on acidic silica gel over long periods.Deactivate the silica gel with a base like triethylamine before packing the column, or consider using a different stationary phase like alumina.[11]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline. The optimal eluent composition should be determined by TLC analysis first.

1. TLC Analysis: a. Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of hexane and ethyl acetate.[6] d. A typical eluent system for quinoxaline derivatives is in the range of 25:75 to 50:50 ethyl acetate/hexane.[7] e. The ideal solvent system will give the this compound spot an Rf value of approximately 0.2-0.4.[6]

2. Column Preparation: a. Prepare a slurry of silica gel in the chosen eluent. b. Pack a glass column with the slurry, ensuring there are no air bubbles.[13] c. Add a layer of sand to the top of the silica gel bed to prevent disturbance.[13]

3. Sample Loading and Elution: a. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully load the sample onto the top of the column. c. Begin eluting the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product.

4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC TLC Analysis (Hexane/EtOAc) Slurry Prepare Silica Slurry TLC->Slurry Determine Eluent Pack Pack Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This two-solvent recrystallization method is effective when the compound is highly soluble in one solvent (ethanol) and poorly soluble in another (water).[8][10]

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to fully dissolve the solid.[14]

2. Induction of Crystallization: a. While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.[10] b. Add a few more drops of hot ethanol to just redissolve the cloudiness.

3. Crystal Formation: a. Cover the flask and allow it to cool slowly to room temperature. b. For maximum recovery, you can then place the flask in an ice bath.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold ethanol/water mixture. c. Dry the crystals in a vacuum oven.

G start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve add_water Add hot water to cloud point dissolve->add_water redissolve Add hot ethanol to clarify add_water->redissolve cool Cool slowly to room temperature redissolve->cool ice_bath Cool in ice bath (optional) cool->ice_bath filtrate Vacuum filtrate ice_bath->filtrate wash Wash with cold ethanol/water filtrate->wash dry Dry crystals wash->dry product Pure this compound dry->product

Workflow for Two-Solvent Recrystallization.

References

  • 5-Methylquinoxaline. (2019). FooDB. Retrieved from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). National Institutes of Health. Retrieved from [Link]

  • Dry silica gel (84 g). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Column chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • 5.37 Introduction to Organic Synthesis Laboratory. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2012). National Institutes of Health. Retrieved from [Link]

  • Supporting Information. (n.d.). CORE. Retrieved from [Link]

  • One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][6][13][15]thiadiazole-4,5-diamine. (2021). ACG Publications. Retrieved from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University. Retrieved from [Link]

  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (2005). National Institutes of Health. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • How to Carry Out a Recrystallization. (2013). YouTube. Retrieved from [Link]

  • A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. (2018). ResearchGate. Retrieved from [Link]

  • Effect of light and heat on the stability of montelukast in solution and in its solid state. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. Retrieved from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). National Institutes of Health. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

Sources

identification and characterization of 5-Methoxyquinoxaline impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxyquinoxaline

A Guide to the Identification and Characterization of Impurities

Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during the analysis of this compound. This resource moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my this compound sample?

The presence of impurities in a this compound sample can generally be attributed to two main categories: synthesis-related impurities and degradation products. Understanding the origin is the first critical step in characterization.

  • Synthesis-Related Impurities: These are substances that arise during the manufacturing process. The specific impurities depend heavily on the synthetic route employed. For instance, a common synthesis involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.[1]

    • Unreacted Starting Materials: Residual amounts of the o-phenylenediamine or dicarbonyl precursors.

    • Intermediates: Incomplete reactions can leave stable intermediates in the final product.

    • By-products: Side reactions, such as dimerization or reactions with solvents and catalysts, can generate unexpected compounds.[1] For example, using substituted o-phenylenediamines can lead to isomeric quinoxaline impurities.[2]

  • Degradation Products: These impurities form when this compound is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidizing agents.[3][4] Quinoxaline rings can be susceptible to oxidation at the pyrazine nitrogens or hydrolysis under harsh conditions.[5]

Impurity Category Potential Sources Examples
Synthesis-Related Starting Materials, Intermediates, Reagents, Catalysts, By-productsUnreacted diamine precursors, isomeric quinoxalines, solvent adducts
Degradation Hydrolysis (Acidic/Basic), Oxidation, Photolysis, ThermolysisN-oxides, hydroxylated derivatives, ring-opened products

Troubleshooting Analytical Challenges

Q2: I'm seeing unexpected peaks in my HPLC-UV chromatogram. How should I begin my investigation?

Observing unknown peaks can be concerning, but a systematic approach will lead to a clear identification. The goal is to first confirm the peaks are real impurities and then proceed with characterization. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for this process due to its sensitivity and the structural information it provides.[6][7]

Here is a workflow to guide your investigation:

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Characterization A Unexpected Peak(s) Observed in HPLC-UV B Inject Blank (Mobile Phase/Solvent) to Rule Out System Contamination A->B C Confirm Retention Time (RT) & Peak Shape of this compound Standard B->C D Peak is Confirmed as a Sample Impurity C->D E Analyze by LC-MS to Determine Molecular Weight (MW) D->E Proceed to Characterization F Use High-Resolution MS (HRMS) for Accurate Mass & Elemental Composition E->F G Perform MS/MS Fragmentation Analysis F->G H Compare Impurity Fragmentation to Parent Compound's Pattern G->H I Propose Putative Structure(s) H->I

Caption: General workflow for the initial investigation of unknown peaks.

Q3: An impurity peak is overlapping with my main this compound peak. How can I resolve this?

Co-elution is a common challenge, especially with structurally similar impurities. Resolving the peaks is essential for accurate quantification and isolation.

Causality: Co-elution occurs when two or more compounds have very similar affinities for both the stationary and mobile phases under the current chromatographic conditions.

Solution Pathway:

G cluster_0 1D-LC Method Optimization cluster_1 Advanced Techniques A Impurity Co-elutes with API Peak B Modify Mobile Phase (e.g., change organic modifier, adjust pH) A->B Try First C Adjust Gradient Slope (make it shallower) A->C D Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) A->D E Still No Resolution? B->E C->E D->E F Implement 2D-LC E->F Yes H Resolution Achieved E->H No G Use Orthogonal Separation (e.g., RPLC x HILIC) F->G G->H

Caption: Decision tree for resolving co-eluting chromatographic peaks.

Expert Insight: Two-dimensional liquid chromatography (2D-LC) is a powerful solution for severe co-elution.[8][9] By subjecting the sample to two different separation mechanisms (orthogonal conditions), you can achieve significantly higher peak capacity and resolve impurities that are hidden in one-dimensional LC.[9]

Q4: I have the mass of an impurity from LC-MS. How do I definitively confirm its chemical structure?

While LC-MS and MS/MS provide excellent clues (molecular weight and fragmentation), they are often insufficient for unambiguous structure confirmation of a novel impurity.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[11][12]

The Path to Confirmation:

  • Isolation: The first step is to isolate a sufficient quantity of the impurity, typically using semi-preparative or preparative HPLC. The goal is to achieve >95% purity for the isolated fraction.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the accurate mass of the isolated impurity to determine its elemental composition (molecular formula). This validates that you have isolated the correct compound.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Experiments: These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-4 bonds) between protons and carbons. This is key for connecting molecular fragments and identifying quaternary carbons.[13]

By systematically analyzing the data from these NMR experiments, you can piece together the complete, unambiguous structure of the impurity.[10][11]

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment

This method serves as a starting point for the analysis of this compound and can be optimized as needed. The quinoxaline structure is basic, so an acidic mobile phase modifier is often used to ensure good peak shape.

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier protonates the quinoxaline nitrogen, reducing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 95% B over 20 minutes, then re-equilibrateA broad gradient is effective for screening for both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce viscosity.
Injection Vol. 5 µLSmall volume minimizes potential peak distortion.
Detection (UV) 254 nm and 320 nmWavelengths selected to monitor the aromatic system of the quinoxaline core.

(Note: This method is a general template and must be validated for your specific application.)[14][15]

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][16]

Step-by-Step Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Expose to Stress Conditions: For each condition, mix the stock solution with the stressor and store. Include a control sample (API in solvent) stored under ambient conditions.

    • Acid Hydrolysis: Mix with 0.1 N HCl. Heat at 60 °C.[3] Monitor at time points (e.g., 2, 6, 12, 24 hours). If no degradation, increase acid strength (e.g., 1 N HCl).[3]

    • Base Hydrolysis: Mix with 0.1 N NaOH. Heat at 60 °C.[3] Monitor at time points. If no degradation, increase base strength. Neutralize samples with an equivalent amount of acid before injection.

    • Oxidation: Mix with 3% Hydrogen Peroxide (H₂O₂). Store at room temperature.[17] Monitor at time points.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80 °C.[16] Monitor at time points (e.g., 1, 3, 7 days). Also, test the solid API powder under the same conditions.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent container) and solid API to a light source providing both UV and visible light, as specified by ICH Q1B guidelines (e.g., total illumination of not less than 1.2 million lux hours).[16][18]

  • Sample Analysis: At each time point, withdraw an aliquot, dilute to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase, and analyze using your stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. If new peaks appear, proceed with characterization using LC-MS as described in the troubleshooting section.[19][20]

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (2008). ResearchGate. [Link]

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. (2005). Magnetic Resonance in Chemistry. [Link]

  • Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. (2018). ResearchGate. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Forced degradation studies of a new ant. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. ResearchGate. [Link]

  • Stability Indicating Forced Degradation Studies. Rajshree J. Patel Institute of Pharmaceutical Education and Research. [Link]

  • Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. (2023). MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2022). Molecules. [Link]

  • Quinoxaline: Synthetic and pharmacological perspectives. (2024). International Journal of Pharmaceutical Research and Development. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org. [Link]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. (2005). Journal of Chromatography B. [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. ResearchGate. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2022). Molecules. [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (2005). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. ResearchGate. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lifitegrast Degradation: Products and Pathways. (2023). Molecules. [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. ResearchGate. [Link]

Sources

managing side reactions in 5-Methoxyquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Methoxyquinoxaline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and managing side reactions during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your research.

I. Troubleshooting Guide: Managing Common Side Reactions

The synthesis of this compound, typically achieved through the condensation of 4-methoxy-1,2-phenylenediamine with glyoxal, is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can impact yield and purity. This section addresses the most frequently encountered issues and provides actionable solutions.

Issue 1: Low Yield of this compound

A lower than expected yield is a common frustration. The root causes can often be traced to suboptimal reaction conditions or the formation of undesired byproducts.

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Several factors can contribute to low yields. Let's break down the potential culprits and their remedies:

  • Incomplete Reaction: The condensation reaction may not be proceeding to completion.

    • Troubleshooting:

      • Reaction Time & Temperature: While many procedures suggest room temperature reactions, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Catalyst: While the reaction can proceed without a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) can enhance the rate of imine formation and subsequent cyclization.[1]

  • Side Reactions: The formation of undesired products is a major contributor to low yields.

    • Troubleshooting: See the dedicated sections below for managing specific side reactions.

  • Sub-optimal Work-up and Purification: Product loss during extraction and purification can significantly reduce the final yield.

    • Troubleshooting:

      • Extraction: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.

      • Purification: Column chromatography is a common purification method.[2] Use an appropriate solvent system (e.g., hexane:ethyl acetate) to effectively separate the desired product from impurities.

Issue 2: Formation of Polymeric Byproducts

The reaction of diamines with dicarbonyl compounds can sometimes lead to the formation of polymeric materials, which present as an insoluble residue.

Q: I'm observing a significant amount of insoluble, tar-like material in my reaction flask. What is it and how can I prevent its formation?

A: This is likely due to the uncontrolled polymerization of glyoxal or its reaction with multiple molecules of the diamine.

  • Mechanism of Polymerization: Glyoxal, especially in aqueous solutions, can exist in equilibrium with its hydrate and oligomeric forms. Under certain conditions, these can polymerize.

  • Prevention Strategies:

    • Slow Addition of Glyoxal: Instead of adding the entire amount of glyoxal at once, add it dropwise to the solution of 4-methoxy-1,2-phenylenediamine. This maintains a low concentration of glyoxal, favoring the intramolecular cyclization to form the quinoxaline over intermolecular polymerization.

    • Solvent Choice: Using a solvent system that ensures the solubility of both reactants can minimize side reactions. A mixture of ethanol and water is often a good choice.[3]

Issue 3: Formation of Benzimidazole Derivatives

Under certain conditions, particularly in the presence of an oxidizing agent or with certain aldehydes, the formation of benzimidazole derivatives can compete with quinoxaline synthesis.

Q: My product analysis (NMR, MS) shows the presence of a benzimidazole byproduct. How is this happening and what can I do to avoid it?

A: The formation of benzimidazoles from o-phenylenediamines and aldehydes is a known reaction pathway.[4]

  • Plausible Mechanism: While glyoxal is a 1,2-dicarbonyl compound, impurities or side reactions could lead to the formation of a mono-aldehyde species. This, or the reaction with an aldehyde impurity, can lead to the formation of a benzimidazole.

  • Mitigation Strategies:

    • Purity of Glyoxal: Use high-purity glyoxal. Commercially available glyoxal is often a 40% aqueous solution and can contain impurities. Consider using freshly prepared or purified glyoxal if this side reaction is persistent.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might lead to the formation of other carbonyl species.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of this compound synthesis.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][5] For this compound, this involves the reaction of 4-methoxy-1,2-phenylenediamine with glyoxal.[6]

Q2: What are the key starting materials and reagents?

A2: The primary starting materials are:

  • 4-methoxy-1,2-phenylenediamine: This provides the benzene ring and the two nitrogen atoms.

  • Glyoxal: This acts as the two-carbon source to complete the pyrazine ring. It is typically used as a 40% aqueous solution.

Q3: What are the typical reaction conditions?

A3: The reaction is generally conducted under mild conditions.[7]

  • Solvent: A variety of solvents can be used, with ethanol, methanol, and water, or mixtures thereof, being common choices.[3][8]

  • Temperature: The reaction is often carried out at room temperature.

  • Catalyst: While the reaction can proceed without a catalyst, mild acidic or basic conditions can be employed to improve reaction rates and yields.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q5: What are the standard procedures for purification and characterization?

A5:

  • Purification: After the reaction is complete, the crude product is typically purified by recrystallization or column chromatography to remove unreacted starting materials and any side products.[2][9]

  • Characterization: The structure and purity of the final product are confirmed using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[10][11][12]

    • Mass Spectrometry (MS): To determine the molecular weight.[10][13]

    • Melting Point Analysis: To assess purity.

III. Visualizing the Process

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagent Preparation (4-methoxy-1,2-phenylenediamine, Glyoxal) reaction 2. Condensation Reaction (Solvent, optional catalyst) reagents->reaction Add glyoxal dropwise monitoring 3. Reaction Monitoring (TLC) reaction->monitoring Sample periodically extraction 4. Extraction (Organic solvent) monitoring->extraction Upon completion drying 5. Drying (e.g., Na2SO4) extraction->drying purification 6. Purification (Column Chromatography/Recrystallization) drying->purification characterization 7. Characterization (NMR, MS, MP) purification->characterization

Caption: General workflow for this compound synthesis.

Reaction Mechanism and Side Reaction

This diagram illustrates the main reaction pathway and a potential side reaction leading to polymer formation.

G cluster_main Main Reaction Pathway cluster_side Side Reaction start 4-methoxy-1,2-phenylenediamine + Glyoxal intermediate Dihydropyrazine Intermediate start->intermediate Condensation polymer Polymeric Byproduct start->polymer Excess Glyoxal product This compound intermediate->product Oxidation (Air) glyoxal Glyoxal glyoxal->polymer Polymerization

Caption: Main reaction and potential side reaction.

IV. Data Summary

Parameter Recommendation Rationale
Solvent Ethanol/Water mixtureGood solubility for reactants, environmentally benign.[3]
Temperature Room Temperature to 40 °CBalances reaction rate and minimizes side reactions.
Catalyst (Optional) Acetic Acid (catalytic amount)Can increase the rate of reaction.[1]
Monitoring Thin Layer Chromatography (TLC)Simple and effective way to track reaction progress.
Purification Column Chromatography/RecrystallizationEffective for obtaining high-purity product.[2]

V. References

  • Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available from:

  • Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cyclization. Available from:

  • o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. Available from:

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available from:

  • Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation. ResearchGate. Available from:

  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Available from:

  • Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal. Available from:

  • Plausible reaction mechanism for the synthesis of quinoxalines. ResearchGate. Available from:

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available from:

  • Quinoxaline synthesis. Organic Chemistry Portal. Available from:

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. Available from:

  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. Available from:

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available from:

  • Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. Available from:

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from:

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Available from:

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Available from:

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF. Available from:

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available from:

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. Available from:

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from:

  • Isolation, purification, and cytotoxicity of 5-methoxypodophyllotoxin, a lignan from a root culture of Linum flavum. PubMed. Available from:

  • Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol. Benchchem. Available from:

  • NMR Characterization of Lignans. MDPI. Available from:

  • Efficiency of different methods of extraction and purification of cytokinins. PubMed. Available from:

  • An In-depth Technical Guide on the NMR Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol. Benchchem. Available from:

  • Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. NIH. Available from:

Sources

improving the solubility of 5-Methoxyquinoxaline for biological assays

Cyclodextrins are truncated cone-shaped molecules. The interior of the cone is hydrophobic, while the exterior is hydrophilic. [26]This unique structure allows the cyclodextrin to encapsulate the hydrophobic this compound molecule within its cavity, forming an "inclusion complex." [16][17]This complex presents a hydrophilic exterior to the water, effectively shielding the hydrophobic compound and dramatically increasing its apparent aqueous solubility. [18][26][27]

References

  • Navigating the Solubility Landscape of Quinoxaline Deriv
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • pH and Solubility. AP Chem | Fiveable.
  • Quinoxaline deriv
  • What are the effects of surfactants on the solubiliz
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • pH and Solubility. AP Chemistry.
  • Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. NIH.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Benchchem.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Drug permeation: the influence of pH on solubility in w
  • The Role of Surfactants in Solubiliz
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH.
  • How does pH affect solubility? askIITians.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Techniques to improve the solubility of poorly soluble drugs.
  • Synthesis and biological activity of quinoxaline deriv
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Cosolvent. Wikipedia.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Considerations regarding use of solvents in in vitro cell based assays. PubMed.
  • 5-Methylquinoxaline | C9H8N2 | CID 61670. PubChem.
  • The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. PubMed Central.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?
  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • By compound.
  • Solubility of drugs in ethanol and dmso.

Technical Support Center: 5-Methoxyquinoxaline Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments. This document is structured into two main sections: a Frequently Asked Questions (FAQs) section for quick guidance on best practices, and a comprehensive Troubleshooting Guide for when you suspect degradation has occurred.

Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section provides answers to common questions regarding the handling and storage of this compound solutions to prevent degradation.

Q1: What is the best solvent for preparing a stock solution of this compound?

The choice of solvent is critical for maintaining the stability of this compound. While solubility data for this specific compound is not extensively published, general principles for heterocyclic aromatic compounds apply.

  • Recommended Solvents: Aprotic organic solvents are generally preferred for long-term storage. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices due to their high solvating power and relative inertness. For applications where these solvents are not suitable, anhydrous ethanol or acetonitrile can be used, although they may be slightly more reactive over long periods.

  • Solvents to Use with Caution: Protic solvents, especially water and methanol, should be used with caution, particularly if the solution will be stored for an extended period. The quinoxaline ring system can be susceptible to solvent-mediated degradation, and the methoxy group could be liable to hydrolysis under certain conditions.[1][2]

  • Causality: Aprotic solvents lack acidic protons and do not participate in hydrolysis reactions, thereby minimizing potential degradation pathways that involve proton transfer or direct nucleophilic attack by the solvent.

Q2: How should I store my this compound stock solution?

Proper storage is paramount to preserving the integrity of your compound.

  • Temperature: For long-term stability, we recommend aliquoting the stock solution into tightly sealed vials and storing them at -20°C or, ideally, -80°C.[3] This minimizes the rate of any potential degradation reactions. For short-term storage (i.e., daily use), refrigeration at 2-8°C is acceptable, but solutions should ideally be used within the same day.[3][4]

  • Light Exposure: Aromatic and heterocyclic compounds are often photosensitive.[5] Quinoxaline derivatives can undergo photolytic degradation.[6][7] Therefore, always store solutions in amber or opaque vials to protect them from light.[5][8]

  • Atmosphere: The nitrogen atoms in the quinoxaline ring can be susceptible to oxidation.[9] To prevent oxidative degradation, it is good practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial, especially for long-term storage.

Q3: What is the expected shelf-life of a this compound solution?

While specific stability data for this compound is limited, general guidelines for bioactive small molecules can be followed.

  • General Guideline: When stored as recommended (in an aprotic solvent at -20°C, protected from light), stock solutions are generally usable for up to one month.[3] However, for sensitive experiments, it is always best to prepare fresh solutions.[3] The stability of the compound in its solid form is significantly higher, often up to six months or longer when stored correctly.[3]

  • Self-Validation: We strongly recommend performing a periodic purity check of your stock solution using a suitable analytical method like HPLC or LC-MS if it is stored for an extended period.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous or protic solutions is expected to be highly pH-dependent.

  • Acidic Conditions (pH < 6): In acidic solutions, the nitrogen atoms of the pyrazine ring can become protonated. This increases the electron deficiency of the ring system, potentially making it more susceptible to nucleophilic attack and hydrolysis of the methoxy group.[10][11] Some heterocyclic compounds are also known to polymerize under strongly acidic conditions.[2]

  • Neutral Conditions (pH ~7): Stability is generally expected to be optimal near neutral pH. However, even at neutral pH, oxidative degradation can occur.[10]

  • Alkaline Conditions (pH > 8): In basic solutions, the compound may be more susceptible to oxidative degradation. Furthermore, related quinoxaline structures have shown degradation pathways involving tautomerization in their reduced forms under alkaline conditions.[12] Hydrolysis of the methoxy group can also be catalyzed by strong bases.[13]

  • Recommendation: If aqueous solutions are necessary, use a buffered system to maintain a stable pH, preferably between 6 and 7.5. Prepare these solutions fresh and use them as quickly as possible.

Section 2: Troubleshooting Guide - Identifying and Resolving Stability Issues

This section provides a systematic approach to troubleshooting when you observe unexpected experimental results that may be linked to the degradation of this compound.

Initial Observations and Potential Causes
ObservationPotential Cause
Change in solution color (e.g., yellowing) Oxidation or formation of conjugated degradation products.
Precipitate formation Degradation to a less soluble product, or crystallization of the parent compound due to solvent evaporation or temperature changes.[14]
Loss of biological activity or inconsistent assay results A decrease in the concentration of the active parent compound due to degradation.
Appearance of new peaks in chromatograms (HPLC, LC-MS) Formation of one or more degradation products.[15][16][17]
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound solutions.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability A Start: Suspected Degradation (e.g., color change, inconsistent data) B 1. Visual Inspection of Solution - Check for color change - Look for precipitate A->B C 2. Analytical Purity Check - Run HPLC/LC-MS analysis - Compare to reference standard or initial batch B->C D New Peaks or Reduced Parent Peak? C->D Analyze Data E No Change Detected - Issue may be with assay/procedure - Re-evaluate experimental setup D->E No F Degradation Confirmed D->F Yes P End: Implement Improved Procedures E->P Resolved G 3. Review Storage & Handling Procedures F->G O 4. Optional: Forced Degradation Study - Identify specific degradation pathways (acid, base, oxidation, light, heat) F->O Advanced Investigation H Solvent Appropriate? (Aprotic, Anhydrous) G->H I Stored Correctly? (-20°C, Protected from Light) G->I J pH Controlled? (For aqueous solutions) G->J K Corrective Action: Prepare Fresh Stock H->K No H->P Yes I->K No I->P Yes J->K No J->P Yes L Use high-purity, anhydrous aprotic solvent (e.g., DMSO). K->L M Aliquot and store at -20°C or -80°C in amber vials. Purge with inert gas. L->M N If aqueous, use a buffer (pH 6-7.5) and prepare fresh daily. M->N N->P O->P

Caption: A step-by-step workflow to diagnose and resolve potential stability issues.

Experimental Protocol: Stability Assessment of this compound

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study can be invaluable. This involves subjecting the compound to various stress conditions and analyzing for degradation.[18]

Objective: To determine the stability of this compound in a chosen solvent under conditions of heat, light, and varying pH.

Materials:

  • This compound (solid)

  • Proposed solvent (e.g., DMSO, Ethanol, Buffered Saline)

  • Calibrated pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)[19]

  • UV-Vis spectrophotometer

  • Incubator or water bath

  • Photostability chamber or a light source with controlled output

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stress Conditions:

    • Control: Aliquot the stock solution into an amber vial, purge with nitrogen, and store at -20°C.

    • Thermal Stress: Aliquot into a clear vial and place in an incubator at a set temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Photolytic Stress: Aliquot into a clear vial and expose to a controlled light source (e.g., UV lamp at 254 nm or a broad-spectrum light source) for a defined period. Wrap a parallel sample in foil to serve as a dark control.

    • Acidic/Basic Hydrolysis: Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 2, pH 7, pH 10). Incubate these solutions at room temperature or elevated temperature.

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analytical Measurement:

    • Immediately analyze each sample by a validated HPLC or LC-MS method.[20][21]

    • Record the peak area of the parent this compound and any new peaks that appear.

    • Calculate the percentage of the remaining parent compound relative to the time-zero control.

Data Interpretation Workflow:

StabilityStudy Data Interpretation for Stability Study Start Start: Collect HPLC/LC-MS Data (Peak Areas at Time Points) Calc Calculate % Remaining Parent Compound vs. Time-Zero Control Start->Calc Plot Plot % Remaining vs. Time for each stress condition Calc->Plot Analyze Analyze Degradation Profiles Plot->Analyze Heat Thermal Stress Plot: Significant decrease? Analyze->Heat Light Photolytic Stress Plot: Significant decrease vs. dark control? Analyze->Light pH pH Stress Plots: Significant decrease at low/high pH? Analyze->pH Heat_Yes Thermally Labile -> Avoid high temperatures Heat->Heat_Yes Yes Heat_No Thermally Stable under tested conditions Heat->Heat_No No Light_Yes Photosensitive -> Protect from light Light->Light_Yes Yes Light_No Photostable under tested conditions Light->Light_No No pH_Yes pH Sensitive -> Use stable pH range (e.g., 6-7.5) pH->pH_Yes Yes pH_No Stable in Aqueous Solution across tested pH range pH->pH_No No Conclusion Conclusion: Define Optimal Storage & Handling Conditions Heat_Yes->Conclusion Heat_No->Conclusion Light_Yes->Conclusion Light_No->Conclusion pH_Yes->Conclusion pH_No->Conclusion

Caption: A logical flow for interpreting data from a forced degradation study.

By following these guidelines and employing a systematic troubleshooting approach, researchers can ensure the integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 5-Methylquinoxaline (HMDB0033178). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylquinoxaline. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Methylquinoxaline (FDB011188). Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • Nagaraja, D., et al. (2015). Photophysical, Electrochemical and Thermal Studies of 5-methyl-5H-Benz[g]indolo[2,3-b]quinoxaline Derivatives: Green and Yellow Fluorescent Materials. ResearchGate. Retrieved from [Link]

  • Vian, B., et al. (1995). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • Gordon, R. G., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Schneider, J., et al. (2024). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. Retrieved from [Link]

  • Szczepek, W. J., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Retrieved from [Link]

  • Sharma, V., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from [Link]

  • da Silva, A. B., et al. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. ResearchGate. Retrieved from [Link]

  • Juzeniene, A., et al. (2005). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. OUS-research.no.
  • Szczepek, W. J., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Eremin, A. N., et al. (1993). The effect of pH on the conformation and stability of the structure of plant toxin-ricin. Molekuliarnaia biologiia. Retrieved from [Link]

  • Juzeniene, A., et al. (2005). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Wang, C., et al. (2022). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Retrieved from [Link]

  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine. Retrieved from [Link]

  • Bērziņš, K., et al. (2015). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances. Retrieved from [Link]

  • Jaiswal, R., & Kuhnert, N. (2010). Thermal stability of 5-o-caffeoylquinic acid in aqueous solutions at different heating conditions. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2024, August 10). Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. Retrieved from [Link]

  • ResearchGate. (2024, August 10). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. Retrieved from [Link]

  • Wrona-Krol, E., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pfizer Medical - US. (n.d.). DOXORUBICIN (doxorubicin hydrochloride) How Supplied/Storage and Handling. Retrieved from [Link]

  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. Retrieved from [Link]

  • Juzeniene, A., et al. (2009). Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin. Free Radical Biology and Medicine. Retrieved from [Link]

  • ResearchGate. (2021, December 7). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]

  • Favier, B., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de pharmacie clinique. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Juzeniene, A., et al. (2009). 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. Free Radical Biology and Medicine. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to 5-Methoxyquinoxaline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Methoxyquinoxaline in their cancer cell line studies. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the emergence of resistance to this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose, understand, and ultimately overcome resistance in your in-vitro models.

Introduction to this compound and the Challenge of Resistance

This compound belongs to the quinoxaline class of heterocyclic compounds, which have garnered significant interest in oncology for their diverse mechanisms of action. Quinoxaline derivatives have been shown to target critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[1] Additionally, they can induce apoptosis and generate reactive oxygen species (ROS) to exert their cytotoxic effects.[2]

Despite promising initial efficacy, the development of drug resistance is a common hurdle in cancer therapy, and in-vitro models are no exception.[1] Cells can acquire resistance through various mechanisms, including but not limited to:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

  • Target Alteration: Mutations or changes in the expression of the drug's molecular target.

  • Signaling Pathway Reactivation: Activation of alternative signaling pathways to bypass the drug's inhibitory effects.

  • Metabolic Reprogramming: Alterations in cellular metabolism to support survival and proliferation in the presence of the drug.

This guide will walk you through a systematic approach to addressing resistance to this compound in your cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, is now showing a reduced response. What is the first thing I should check?

A1: Before investigating complex biological resistance mechanisms, it is crucial to rule out common experimental variables. First, perform a cell line authentication using Short Tandem Repeat (STR) profiling to ensure the identity of your cell line and rule out cross-contamination.[3] Second, test your cells for mycoplasma contamination, as this can significantly alter cellular responses to drugs.[4]

Q2: How do I confirm that my cells have developed resistance to this compound?

A2: The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT or CTG assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 5-10 fold or more) in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line confirms the resistant phenotype.[5]

Q3: What are the known mechanisms of action for quinoxaline derivatives like this compound?

A3: Quinoxaline derivatives are known to have multiple mechanisms of action, including the inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[1][2] Some have also been shown to induce apoptosis and generate reactive oxygen species (ROS).[2] The specific mechanism for this compound in your cell line of interest should be experimentally validated.

Q4: Can I use this compound in combination with other drugs to overcome resistance?

A4: Yes, combination therapy is a common and effective strategy to overcome drug resistance.[6][7] The goal is to target different pathways simultaneously, reducing the likelihood of the cell developing resistance to both agents. You can assess the efficacy of drug combinations using methods like isobolographic analysis to determine if the interaction is synergistic, additive, or antagonistic.[8][9][10]

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to troubleshooting and overcoming resistance to this compound.

Phase 1: Initial Observation and Verification

You've noticed that your cell line is no longer responding to this compound as expected. Here's how to proceed:

  • Verify Experimental Parameters:

    • Compound Integrity: Ensure your stock of this compound has not degraded. If possible, use a fresh batch.

    • Cell Culture Conditions: Confirm that media, supplements, and incubator conditions are consistent with previous experiments.

    • Assay Performance: Review your assay protocol for any deviations. Run appropriate positive and negative controls.

  • Confirm Resistance with an IC50 Shift Assay:

    • Objective: To quantitatively measure the change in sensitivity to this compound.

    • Procedure: Culture both the parental (sensitive) and the suspected resistant cell lines. Perform a dose-response assay with a range of this compound concentrations.

    • Data Analysis: Calculate the IC50 for both cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line confirms resistance.

    Cell LineHypothetical IC50 (µM)Resistance Index (RI)Interpretation
    Parental Line1.5-Sensitive
    Resistant Subclone18.012.0Confirmed Resistance
Phase 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying biological mechanisms.

Workflow for Investigating Resistance Mechanisms

G cluster_0 Phase 2: Mechanism Investigation cluster_1 Efflux Pump Analysis cluster_2 Signaling Pathway Analysis cluster_3 Metabolic Analysis A Confirmed Resistant Cell Line B Hypothesis 1: Increased Drug Efflux A->B Investigate Parallel Hypotheses C Hypothesis 2: Target/Pathway Alteration A->C Investigate Parallel Hypotheses D Hypothesis 3: Metabolic Reprogramming A->D Investigate Parallel Hypotheses B_1 qRT-PCR for ABC Transporters (e.g., ABCB1, ABCG2) B->B_1 C_1 Western Blot for key pathway proteins (p-Akt, p-ERK) C->C_1 D_1 Seahorse Assay for OCR and ECAR D->D_1 B_2 Western Blot for P-gp, BCRP B_1->B_2 B_3 Functional Assay with Efflux Pump Inhibitors (e.g., Verapamil) B_2->B_3 C_2 Apoptosis Assay (Annexin V/PI) C_1->C_2 D_2 Metabolomics Profiling D_1->D_2

Caption: A logical workflow for investigating potential mechanisms of resistance.

  • Hypothesis 1: Increased Drug Efflux

    • Rationale: The overexpression of ABC transporters is a common mechanism of multidrug resistance.

    • Experimental Approach:

      • Gene Expression Analysis (qRT-PCR): Compare the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in the resistant and parental cell lines.

      • Protein Expression Analysis (Western Blot): Compare the protein levels of corresponding transporters (e.g., P-glycoprotein, BCRP).

      • Functional Assay: Treat the resistant cells with this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A restoration of sensitivity in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Hypothesis 2: Target or Pathway Alteration

    • Rationale: Resistance can arise from mutations in the drug's target or the activation of bypass signaling pathways. As quinoxalines are known to affect the PI3K/Akt and MAPK/ERK pathways, these are logical starting points.[1][2]

    • Experimental Approach:

      • Western Blot Analysis: Profile the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-mTOR, p-ERK) in both parental and resistant lines, with and without this compound treatment. Look for sustained activation in the resistant line.

      • Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to determine if the resistant cells have a diminished apoptotic response to this compound treatment compared to the parental line.

Phase 3: Strategies to Overcome Resistance

Based on your findings from Phase 2, you can now devise strategies to overcome the observed resistance.

  • Combination Therapy

    • Rationale: If a specific bypass pathway is activated in the resistant cells, combining this compound with an inhibitor of that pathway can restore efficacy.

    • Example Strategy: If you observed sustained p-Akt activation in your resistant line, you could combine this compound with a known PI3K or Akt inhibitor.

    • Assessing Synergy: It is crucial to determine if the drug combination is synergistic. This can be done using isobolographic analysis and calculating a Combination Index (CI). A CI < 1 indicates synergy.[8][9][10]

Workflow for Combination Therapy

G A Select Combination Agent based on Resistance Mechanism B Determine IC50 of Each Drug Individually A->B C Design Combination Matrix (Constant Ratio or Checkerboard) B->C D Perform Combination Dose-Response Assay C->D E Calculate Combination Index (CI) using Isobologram Analysis D->E F CI < 1: Synergy CI = 1: Additivity CI > 1: Antagonism E->F

Caption: Step-by-step workflow for designing and evaluating combination therapies.

  • Development of a Resistant Cell Line Model

    • Rationale: If you consistently observe resistance, it may be beneficial to develop a stable this compound-resistant cell line for further studies.

    • General Protocol:

      • Culture the parental cell line in the presence of this compound at a concentration equal to its IC20.

      • Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.[5][11]

      • At each concentration step, allow the cells to recover and resume normal proliferation before the next increase.

      • Periodically freeze down stocks of the cells at different resistance levels.

      • Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a continuous low dose of this compound to preserve the resistant phenotype.[5]

Experimental Protocols

Protocol 1: Western Blot for p-Akt and p-ERK
  • Cell Lysis:

    • Seed parental and resistant cells and treat with this compound at their respective IC50 concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[12]

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]

    • Incubate with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[13]

    • Quantify band intensities and normalize to the loading control.

Protocol 2: qRT-PCR for ABCB1 Expression
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cells using a TRIzol-based method.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT).[14]

  • Quantitative PCR:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for ABCB1 and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.[15]

    • Run the qPCR using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[16]

  • Data Analysis:

    • Determine the Ct values for ABCB1 and the housekeeping gene in both cell lines.

    • Calculate the relative expression of ABCB1 in the resistant line compared to the parental line using the ΔΔCt method.

References

  • Tallarida, R. J. (2011). Quantitative Methods for Assessing Drug Synergism. Current Protocols in Pharmacology, 53(1), 9.4.1–9.4.14. [Link]

  • Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current and future perspectives. Pharmacology Research & Perspectives, 3(3), e00159. [Link]

  • Zimmermann, G. R., Lehar, J., & Keith, C. T. (2007). Multi-target therapeutics: when the whole is greater than the sum of the parts. Drug Discovery Today, 12(1-2), 34–42. [Link]

  • Glavinas, H., Krajcsi, P., Cserepes, J., & Sarkadi, B. (2004). The role of ABC transporters in drug resistance, metabolism and toxicity. Current Drug Delivery, 1(1), 27–42. [Link]

  • Ma, J., & Motsinger-Reif, A. (2019). Current Methods for Quantifying Drug Synergism. Proteomics & Bioinformatics, 1(2), 43-48. [Link]

  • Kole, T. K., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (186), e64197. [Link]

  • ResearchGate. (2020). Current Methods for Quantifying Drug Synergism. [Link]

  • Procell. (2023). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]

  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop... [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. [Link]

  • Springer Nature Experiments. (2010). Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines... [Link]

  • ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]

  • ResearchGate. (n.d.). Values of IC50 for the most active compounds on WI-38 cell line. [Link]

  • CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Journal of Advanced Pharmacy and Research. (n.d.). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. [Link]

  • Merck. (n.d.). Western Blotting Protocols. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Creative Bioarray. (n.d.). Western Blot Protocol. [Link]

  • Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. [Link]

  • ResearchGate. (2015). What can I do if I could not determine IC50 of a cytotoxic compound?. [Link]

  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. [Link]

  • Protocol for RT-qPCR. (n.d.). [Link]

  • Yoo, H. W., et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331-333. [Link]

  • ResearchGate. (n.d.). IC 50 values of the synthesized compounds against four tested cell lines. [Link]

  • Semantic Scholar. (n.d.). Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

  • RT-PCR: Two-Step Protocol. (n.d.). [Link]

  • Kim, B. W., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLoS One, 11(4), e0154525. [Link]

  • Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8277. [Link]

  • StatPearls. (2023). Methylxanthines. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2023). Journal of Alzheimer's Disease, 95(2), 655-672. [Link]

  • MAPK Signaling Regulates Nitric Oxide and NADPH Oxidase-Dependent Oxidative Bursts in Nicotiana benthamiana. (2012). The Plant Cell, 24(11), 4730-4744. [Link]

  • Barnes, P. J. (1990). Mechanism of action of methylxanthines in asthma. American Journal of Medicine, 89(6B), 34S-39S. [Link]

Sources

Technical Support Center: Refining Experimental Conditions for 5-Methoxyquinoxaline Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on refining experimental conditions and troubleshooting common issues encountered in assays involving this quinoxaline derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to design robust and reproducible experiments.

I. Foundational Knowledge: Understanding this compound

This compound belongs to the quinoxaline class of heterocyclic compounds, which are known for a wide range of biological activities.[1][2] While extensive research on the specific biological targets of this compound is still emerging, the broader quinoxaline family has been investigated for its potential in oncology, and as anti-inflammatory, antibacterial, and antiviral agents.[1][2] The therapeutic potential of these compounds is often linked to their ability to interact with various biomolecular targets, including enzymes and receptors.[1]

Known Properties of this compound

A solid understanding of the physicochemical properties of this compound is the first step in designing a successful assay. Here is a summary of currently available information:

PropertyValue/InformationSource
Molecular Formula C₉H₈N₂O[3]
CAS Number 19506-17-3[3]
Appearance Likely a solid or liquid at room temperature.General chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, ethanol, and methanol. Aqueous solubility may be limited.[4]
Storage As a solid, store tightly sealed at recommended temperatures (typically 4°C or -20°C for long-term). For solutions, aliquot and store at -20°C for up to one month to minimize freeze-thaw cycles.[5][5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with this compound.

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For example, a 10 mM stock in DMSO is a common starting point. To prepare, allow the solid compound to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation of moisture.[5] Use a high-quality, anhydrous grade solvent. Once dissolved, vortex thoroughly to ensure homogeneity. Store the stock solution in small aliquots at -20°C to maintain stability and avoid repeated freeze-thaw cycles.[5]

Q2: What is the optimal solvent for my final assay solution?

A2: The choice of the final assay solvent is critical to prevent compound precipitation and minimize solvent-induced cellular toxicity. While the initial stock may be in DMSO, the final concentration of DMSO in your cell culture medium or assay buffer should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can have cytotoxic effects. Perform a vehicle control in all experiments to account for any effects of the solvent.

Q3: How can I determine the optimal working concentration for this compound in my cell-based assay?

A3: The optimal working concentration will be cell-line and assay-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A common approach is to use a broad range of concentrations in a preliminary experiment (e.g., 0.1 µM to 100 µM) and then narrow down the range in subsequent experiments based on the initial results. An MTT or similar cell viability assay is a good starting point to assess cytotoxicity.

Q4: How stable is this compound in my assay conditions?

A4: The stability of this compound in aqueous assay buffers and cell culture media can vary. It is best practice to prepare fresh dilutions from the frozen stock solution for each experiment.[5] If you suspect instability, you can perform a time-course experiment to see if the compound's effect diminishes over the duration of the assay.

III. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Compound Precipitation Visually inspect your assay plates for any signs of precipitation. If observed, consider lowering the final concentration of this compound or increasing the final solvent concentration (while staying within acceptable limits for your cells).
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells. Variations in cell number will lead to variability in the assay readout.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells, compound, and reagents.
Issue 2: High Background or Assay Interference
Potential Cause Recommended Solution
Autofluorescence of this compound Quinoxaline derivatives can be fluorescent.[6][7] To check for this, run a control with this compound in assay buffer without cells or other reagents and measure the fluorescence at the same wavelengths as your assay. If interference is detected, consider using a different fluorescent dye with non-overlapping excitation and emission spectra or an alternative non-fluorescent assay readout (e.g., colorimetric or luminescent).[6][8]
Compound Interference with Absorbance Readings Colored compounds can interfere with absorbance-based assays.[6][9] Run a control with the compound in assay buffer to check for absorbance at the wavelength of your assay. If there is interference, you may need to use a different assay or subtract the background absorbance from your experimental wells.[6]
Contamination Microbial contamination can lead to high background and inconsistent results. Always use sterile technique and regularly check your cell cultures for contamination.
Issue 3: Unexpected Biological Effects or Off-Target Activity
Potential Cause Recommended Solution
Off-Target Effects Small molecules can have off-target effects that are independent of their intended target.[10][11][12] It is important to validate your findings using multiple, mechanistically distinct assays. For example, if you observe a decrease in cell viability, you could follow up with an apoptosis assay (e.g., Annexin V/PI staining) and a cell cycle analysis to understand the mechanism of cell death.
Cell Line Specificity The effects of a compound can vary significantly between different cell lines. It is advisable to test your hypothesis in multiple relevant cell lines to confirm your findings.
Purity of the Compound Impurities in the compound stock can lead to unexpected biological activity. Ensure you are using a high-purity grade of this compound from a reputable supplier.

IV. Experimental Workflows & Protocols

The following are generalized protocols that can be adapted for use with this compound.

Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO dilute Prepare Serial Dilutions prep_stock->dilute prep_cells Seed Cells in Microplate treat_cells Treat Cells with Compound prep_cells->treat_cells dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, Annexin V) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for a cell-based assay with this compound.

Protocol: MTT Cell Viability Assay

This protocol is a starting point for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathway Analysis: Western Blotting

Quinoxaline derivatives have been shown to modulate signaling pathways such as PI3K/Akt/mTOR.[13][14] Western blotting can be used to investigate the effect of this compound on key proteins in these pathways.

G cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_probe Probing & Detection cluster_analysis Analysis treat Treat Cells with This compound lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., p-Akt, Akt) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect image Image Acquisition detect->image quantify Densitometry Analysis image->quantify

Caption: Workflow for Western blot analysis of signaling pathways.

V. Concluding Remarks

As a Senior Application Scientist, I encourage a systematic and evidence-based approach to your research. When working with a compound like this compound, where specific literature may be limited, it is essential to build upon the knowledge of the broader chemical class and to employ rigorous experimental design with appropriate controls. This guide is intended to be a living document, and we welcome feedback and data from the research community to further refine these recommendations.

VI. References

  • FooDB. (2019). Showing Compound 5-Methylquinoxaline (FDB011188). Retrieved from [Link]

  • Human Metabolome Database. (2019). Showing metabocard for 5-Methylquinoxaline (HMDB0033178). Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylquinoxaline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyquinoline. Retrieved from [Link]

  • Vicente, E., et al. (2018). Quinoxalines: Potential to Target Pathologies. Molecules, 23(1), 164.

  • MDPI. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(15), 4993.

  • Markad, S. D., et al. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US).

  • StatPearls. (2023). Methylxanthines. Retrieved from [Link]

  • PubMed. (2022). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Antioxidants (Basel), 11(9), 1667.

  • PubMed. (1998). The stability of carboplatin, diamorphine, 5-fluorouracil and mitozantrone infusions in an ambulatory pump under storage and prolonged 'in-use' conditions. J Clin Pharm Ther, 23(2), 113-9.

  • Krzanowski, J. J., & Polson, J. B. (1988). Mechanism of action of methylxanthines in asthma. Journal of Allergy and Clinical Immunology, 82(2), 143-145.

  • PubMed. (2015). Myxochelins target human 5-lipoxygenase. J Nat Prod, 78(3), 522-7.

  • PubMed Central. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Comput Biol, 6(9), e1000938.

  • ResearchGate. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. J Biomol Screen, 8(3), 289-98.

  • PubMed. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US).

  • PubMed. (2013). Off-target effects of MEK inhibitors. Cell Cycle, 12(23), 3527–3528.

Sources

Technical Support Center: Greener Synthesis of Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alternative and greener synthesis routes for quinoxalines. This guide is designed for researchers, scientists, and drug development professionals seeking to adopt more sustainable and efficient methods for synthesizing this important class of N-heterocycles. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge needed to troubleshoot and optimize your experiments.

Quinoxalines are pivotal scaffolds in medicinal chemistry and materials science.[1][2] However, traditional synthesis methods often rely on harsh conditions, toxic solvents, and metal catalysts, posing environmental and economic challenges.[1][3] This guide explores modern, eco-friendly alternatives that offer high yields, reduced waste, and milder reaction conditions.[1][4][5]

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered when transitioning to greener quinoxaline synthesis protocols.

Q1: My catalyst-free reaction in a green solvent (e.g., ethanol, water) is sluggish or incomplete. What can I do?

A1: While catalyst-free approaches are highly desirable for their simplicity and reduced environmental impact, their success can be highly substrate-dependent. Here are several factors to consider and troubleshoot:

  • Solvent Choice and Purity: Even in green solvents, purity matters. Traces of impurities can inhibit the reaction. Ensure you are using high-purity solvents. While water and ethanol are excellent green choices, their polarity might not be optimal for all substrates.[5][6] Consider a trial with a different green solvent like methanol, which has been shown to afford excellent yields in as little as one minute at room temperature for certain substrates.[7][8]

  • Substrate Electronic Effects: The electronic nature of your starting materials, specifically the 1,2-diamine and 1,2-dicarbonyl compounds, plays a crucial role. Electron-donating groups on the diamine can enhance nucleophilicity and accelerate the reaction, while electron-withdrawing groups can have the opposite effect.[9] Conversely, electron-withdrawing groups on the dicarbonyl compound can increase its electrophilicity and facilitate the initial condensation.

  • Activation Energy: Some reactions, even if thermodynamically favorable, have a high activation energy barrier. Consider non-conventional energy sources like microwave irradiation or ultrasound.[1][4] These methods can significantly accelerate reaction rates without the need for a catalyst.[10][11] For instance, a reaction that is slow at room temperature might proceed to completion in minutes under microwave conditions.[12]

  • pH of the Medium: In aqueous media, the pH can be critical. While many reactions proceed under neutral conditions, slight adjustments might be necessary. For example, rainwater has been successfully used as both a solvent and a mild acidic catalyst for quinoxaline synthesis.[13][14] This suggests that a slightly acidic medium can be beneficial.

Q2: I'm using a nanocatalyst for my quinoxaline synthesis, but the yields are inconsistent. Why might this be happening?

A2: Nanocatalysts offer high surface area and reactivity, making them excellent for green synthesis.[3] However, their performance can be sensitive to several factors:

  • Catalyst Deactivation or Agglomeration: Nanoparticles can agglomerate over time, reducing their active surface area. Ensure proper dispersion of the nanocatalyst in the reaction medium. If you are reusing the catalyst, ensure that the washing and drying steps are sufficient to remove any adsorbed species without causing aggregation.

  • Catalyst Loading: The optimal catalyst loading is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or make product purification more difficult. It's important to optimize the catalyst amount for your specific reaction.

  • Reaction Conditions: Factors like temperature and solvent can influence the stability and activity of the nanocatalyst. For example, some nanocatalysts may not be stable at high temperatures. Always refer to the literature for the recommended operating conditions for the specific nanocatalyst you are using. For instance, silica nanoparticles have been shown to be effective under solvent-free conditions at room temperature.[3]

Q3: My microwave-assisted synthesis is giving a complex mixture of products. How can I improve the selectivity?

A3: Microwave synthesis is a powerful tool for accelerating reactions, but the rapid heating can sometimes lead to side reactions if not properly controlled.[11][15][16]

  • Temperature Control: Ensure you are using a microwave reactor with accurate temperature monitoring and control. Hot spots can develop, leading to localized overheating and decomposition or side product formation.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as it affects the heating rate and the reaction temperature that can be reached. Use a solvent that is appropriate for the reaction and has good microwave absorption properties. For solvent-free reactions, consider using a solid support like acidic alumina, which can act as a catalyst and help to distribute the heat more evenly.

  • Reaction Time: One of the key advantages of microwave synthesis is the short reaction time.[16][17][18] Over-irradiating the reaction mixture can lead to decomposition of the product. It is essential to optimize the reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Q4: I'm trying a mechanochemical (ball-milling) synthesis for the first time. What are the key parameters to consider for success?

A4: Mechanochemistry is a promising solvent-free approach for quinoxaline synthesis.[2][19][20] Success in mechanochemical reactions depends on several factors:

  • Milling Parameters: The frequency (speed) of milling and the size and material of the milling balls are critical. Higher frequencies and heavier balls generally lead to higher energy input. It's important to find the right balance to drive the reaction without causing decomposition.

  • Liquid-Assisted Grinding (LAG): While mechanochemistry is often performed solvent-free, adding a small amount of a liquid (liquid-assisted grinding) can sometimes dramatically improve reaction rates and yields.[20]

  • Reaction Monitoring: It can be challenging to monitor the progress of a mechanochemical reaction in real-time. It's often necessary to perform a time-course study by stopping the reaction at different intervals and analyzing the composition of the reaction mixture by techniques like TLC or NMR.

Troubleshooting Guides

Problem: Low Yield in Ultrasound-Assisted Synthesis
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Power/Frequency Increase the power output of the ultrasonic bath/probe. Ensure the reaction vessel is positioned correctly in the bath for optimal energy transfer.Ultrasound promotes reactions through acoustic cavitation, which requires a certain energy threshold to be effective.[10][21]
Inappropriate Solvent Choose a solvent with a low vapor pressure. Solvents with high vapor pressure can dampen the cavitation effect.The formation and collapse of cavitation bubbles are more efficient in solvents with lower volatility.
Reaction Temperature Too High Use a cooling bath to maintain a lower reaction temperature.While ultrasound generates localized hot spots, the bulk temperature should be controlled to prevent side reactions or product decomposition.
Degassing of the Solvent Degas the solvent by bubbling an inert gas (e.g., argon) through it before starting the reaction.Dissolved gases can cushion the collapse of cavitation bubbles, reducing the efficiency of the ultrasonic irradiation.
Problem: Difficulty in Product Purification
Potential Cause Troubleshooting Step Scientific Rationale
Formation of Side Products Optimize reaction conditions (temperature, time, catalyst loading) to improve selectivity. Consider using a more selective catalyst or a different green method.Greener methods, while generally efficient, are not immune to side reactions. Fine-tuning the parameters can minimize byproduct formation.
Residual Catalyst If using a heterogeneous catalyst, ensure complete filtration after the reaction. For homogeneous catalysts, consider switching to a recyclable heterogeneous catalyst to simplify workup.Ease of catalyst separation is a key advantage of many green chemistry protocols.[3]
Unreacted Starting Materials Monitor the reaction progress closely (e.g., by TLC) to ensure it goes to completion. If the reaction stalls, re-evaluate the reaction conditions or the purity of the starting materials.Incomplete conversion is a common reason for purification challenges.
Product Solubility Choose an appropriate solvent for recrystallization based on the polarity of your quinoxaline derivative.Proper solvent selection is crucial for obtaining a pure crystalline product.

Experimental Protocols & Workflows

Protocol 1: Catalyst-Free Synthesis of Quinoxalines in Methanol at Room Temperature

This protocol is based on a highly efficient and green method that avoids the need for a catalyst and harsh reaction conditions.[7][8]

Step-by-Step Methodology:

  • To a stirred solution of the 1,2-diamine (1.0 mmol) in methanol (5 mL), add the 1,2-dicarbonyl compound (1.0 mmol).

  • Stir the reaction mixture at ambient temperature for one minute.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, filter the solid and wash with cold methanol.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol serves as a green and effective solvent for this reaction, facilitating the dissolution of the reactants and promoting the condensation reaction.[7][8]

  • Catalyst-Free: The inherent reactivity of the 1,2-diamine and 1,2-dicarbonyl compounds is sufficient to drive the reaction to completion under these mild conditions, eliminating the need for a catalyst and simplifying the workup procedure.[6][7]

  • Room Temperature: Conducting the reaction at ambient temperature reduces energy consumption and minimizes the risk of side reactions, aligning with the principles of green chemistry.[7]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Quinoxalines using Acidic Alumina

This protocol utilizes microwave irradiation and a solid support for a rapid and solvent-free synthesis.

Step-by-Step Methodology:

  • In a mortar, grind a mixture of the 1,2-diamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and acidic alumina (1.0 g).

  • Transfer the mixture to a microwave-safe vessel.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 160-300 W) for a short duration (e.g., 1-5 minutes).

  • Monitor the reaction progress by TLC after cooling the reaction mixture.

  • Extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating methods.[11][12][16]

  • Solvent-Free: Eliminating the solvent reduces waste and simplifies the workup process, making the synthesis more environmentally friendly.

  • Acidic Alumina: The solid support acts as a catalyst and a heat sink, promoting the reaction and ensuring even heat distribution.

Workflow Diagram: General Greener Synthesis of Quinoxalines

Greener_Quinoxaline_Synthesis Reactants 1,2-Diamine + 1,2-Dicarbonyl Method Choose Greener Method Reactants->Method CatalystFree Catalyst-Free (e.g., in MeOH/H2O) Method->CatalystFree Mild Conditions Microwave Microwave-Assisted (Solvent-free or in Green Solvent) Method->Microwave Rapid Synthesis Ultrasound Ultrasound-Assisted Method->Ultrasound Energy Efficient Mechanochem Mechanochemical (Ball Milling) Method->Mechanochem Solvent-Free Reaction Cyclocondensation Reaction CatalystFree->Reaction Microwave->Reaction Ultrasound->Reaction Mechanochem->Reaction Workup Work-up & Purification Reaction->Workup Product Quinoxaline Product Workup->Product

Caption: A decision workflow for selecting a greener synthesis route for quinoxalines.

Reaction Mechanism: Acid-Catalyzed Quinoxaline Formation

Quinoxaline_Mechanism start 1,2-Diamine + 1,2-Dicarbonyl step1 Protonation of Carbonyl Oxygen start->step1 H+ step2 Nucleophilic Attack by Amine step1->step2 step3 Proton Transfer step2->step3 step4 Dehydration (Loss of H2O) step3->step4 step5 Second Nucleophilic Attack (Intramolecular) step4->step5 step6 Second Dehydration step5->step6 product Quinoxaline step6->product -H+

Caption: Simplified mechanism for acid-catalyzed quinoxaline synthesis.

Comparative Data of Greener Synthesis Methods

Method Typical Reaction Time Energy Source Solvent Catalyst Typical Yields
Conventional Heating Several hoursConductionOften toxic (e.g., acetic acid)Acid/BaseModerate to good
Catalyst-Free (Methanol) 1-5 minutesAmbientMethanolNoneGood to excellent[7][8]
Microwave-Assisted 1-10 minutesMicrowavesSolvent-free or green solventsOften none or solid supportsExcellent[12][16]
Ultrasound-Assisted 30-90 minutesSonicationGreen solvents (e.g., ethanol)Often noneGood to excellent[10][21]
Mechanochemical 3-10 minutesMechanical ForceSolvent-freeOften noneExcellent[2][19][20]

This guide provides a starting point for adopting greener and more efficient methods for quinoxaline synthesis. By understanding the principles behind these techniques and the potential challenges, you can successfully implement them in your research and contribute to a more sustainable chemical enterprise.

References

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023-07-07). Journal of Nanostructure in Chemistry.
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. (2025-01).
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024-03-01). Current Green Chemistry.
  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. (2024-02-27). Molecules.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021-02-10). SynOpen.
  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. (2024-10-17). RSC Mechanochemistry.
  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (2012-05-15).
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007-02-15). Journal of the Brazilian Chemical Society.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2022-07-29). RSC Advances.
  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2014). Journal of the Serbian Chemical Society.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024-08-03).
  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2024-08-14).
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021-02-10).
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2025-08-06).
  • An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles: Crystal structure analysis, enone umpolung, DFT calculations, anti-cancer activity, and molecular docking studies. (2023-04-18). Journal of Molecular Structure.
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. (2025-09-30).
  • Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor. (2024-10-17). RSC Mechanochemistry.
  • One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. (2021-12-10). Journal of Chemical Reaction and Synthesis.
  • Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. (2006-03-20).
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011-08-15). Trade Science Inc.
  • Green Synthesis of Quinoxaline and Substituted Quinoxalines. (2011-08-15). TSI Journals.
  • Synthesis of quinoxaline derivatives under ultrasound irradiation using... (2014).
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines. (2025-04-30). Bentham Science.
  • An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles: Crystal structure analysis, enone umpolung, DFT calculations, anti-cancer activity, and molecular docking studies. (2023-04-18). Taylor & Francis Online.
  • Fast and green synthesis of biologically important quinoxalines with high yields in w
  • Recent advances in the transition-metal-free synthesis of quinoxalines. Semantic Scholar.
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023-10-04). Journal of Organic and Pharmaceutical Chemistry.
  • Green synthesis of quinoxaline and substituted quinoxalines. (2025-08-06).
  • Methods of Preparation of Quinoxalines. (2023-11-23). Encyclopedia.pub.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2022-07-29). Molecules.
  • Novel green approaches for synthesis of quinoxaline derivatives. (2016).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020-09-09). Frontiers in Chemistry.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014-04-03). The Scientific World Journal.
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023-11-02). Molecules.
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023-10-04). Journal of Organic and Pharmaceutical Chemistry.
  • An overview of quinoxaline synthesis by green methods: recent reports. (2025-08-09).

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Methoxyquinoxaline and Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The biological potential of these derivatives is heavily influenced by the nature and position of substituents on the quinoxaline ring.[2] This guide provides a comparative analysis of the bioactivity of 5-Methoxyquinoxaline and other notable quinoxaline derivatives, supported by experimental data from various studies.

Focus on this compound: What the Data Reveals

While comprehensive, direct comparative studies on this compound are limited, the influence of the methoxy (-OCH3) substituent on the bioactivity of the quinoxaline core has been noted in several studies. The electron-donating nature of the methoxy group can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Research on various methoxy-substituted quinoxalines suggests that this functional group can be crucial for their therapeutic effects.[2]

For instance, in the context of anticancer activity, the presence of a methoxy group on the quinoxaline scaffold has been associated with potent inhibitory effects.[2] Similarly, in the realm of antibacterial agents, methoxy-substituted quinoxaline derivatives have demonstrated significant activity against various bacterial strains.[5]

Comparative Bioactivity Analysis

To contextualize the potential of this compound, this section presents a comparative overview of the bioactivity of various quinoxaline derivatives, including those with methoxy and other substitutions. The data is compiled from multiple independent studies and, therefore, should be interpreted with consideration for the different experimental conditions.

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. The primary mechanism of action for some quinoxaline derivatives involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[4][6]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Quinoxaline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound VIIIc (a urea derivative)HCT116 (Colon)2.5[6]
MCF-7 (Breast)9.0[6]
Compound XVa (a benzamide derivative)HCT116 (Colon)4.4[6]
MCF-7 (Breast)5.3[6]
Compound 5 (ester/amide derivative)HeLa (Cervical)0.126[2]
SMMC-7721 (Hepatoma)0.071[2]
Compound IVd (a triazole derivative)HeLa (Cervical)3.20[7]
MCF-7 (Breast)4.19[7]

Note: IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency. The specific structures of the compounds are detailed in the cited references.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives have also shown significant promise as antimicrobial and antifungal agents.[3][8] Their mechanism of action can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.[5]

Table 2: Comparative Antimicrobial and Antifungal Activity of Selected Quinoxaline Derivatives

Compound/DerivativeMicroorganismActivity (MIC/EC50 in µg/mL)Reference
Compound 5p (an amine derivative)S. aureus4[5]
E. coli4[5]
Compound 5j Rhizoctonia solani (Fungus)EC50: 8.54[8]
Compound 5t Rhizoctonia solani (Fungus)EC50: 12.01[8]
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e Streptococcus pneumoniaMIC: 0.12[9]
Aspergillus fumigatus (Fungus)MIC: 0.24[9]

Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism. EC50 is the half-maximal effective concentration.

Experimental Protocols

The following are generalized protocols for assessing the bioactivity of quinoxaline derivatives, based on standard methodologies reported in the literature.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for 48-72 hours.[11]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.[11]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]

  • IC50 Determination: The percentage of cell viability is calculated relative to a control, and the IC50 value is determined from the dose-response curve.[10]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The quinoxaline derivative is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for Quinoxaline Derivatives

The following diagram illustrates a plausible mechanism of action for certain quinoxaline derivatives, particularly the 1,4-di-N-oxides, which are known to act as bioreductive prodrugs, especially in the hypoxic environments of solid tumors.

cluster_0 Hypoxic Environment (e.g., Tumor) cluster_1 Cellular Damage Quinoxaline_Prodrug Quinoxaline Derivative (e.g., 1,4-di-N-oxide) Reduction Bioreductive Activation Quinoxaline_Prodrug->Reduction Enzymatic Reduction Radical_Anion Radical Anion Intermediate Reduction->Radical_Anion ROS Reactive Oxygen Species (ROS) Radical_Anion->ROS Oxygen-dependent Oxidation DNA_Damage DNA Strand Breaks ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Add_Compound Add Quinoxaline Derivatives Incubate_1->Add_Compound Incubate_2 Incubate (48-72h) Add_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate (4h) Add_MTT->Incubate_3 Add_DMSO Add DMSO to Dissolve Formazan Incubate_3->Add_DMSO Read_Absorbance Measure Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining IC50 using the MTT assay.

Conclusion

The quinoxaline scaffold is a versatile platform for the development of potent therapeutic agents. While specific data for this compound is not as abundant as for other derivatives, the available literature strongly suggests that the methoxy substitution can play a significant role in enhancing the anticancer and antimicrobial properties of these compounds. Further focused studies on this compound and its direct comparison with other derivatives under standardized conditions are warranted to fully elucidate its therapeutic potential. The comparative data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). ResearchGate. Retrieved from [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • IC50 distribution between cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from [Link]

  • Synthesis and antifungal activities of novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed. Retrieved from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Comparative Studies of Bioactivities and Chemical Components in Fresh and Black Garlics. (n.d.). MDPI. Retrieved from [Link]

  • Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. (n.d.). PubMed Central. Retrieved from [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. (2004). ResearchGate. Retrieved from [Link]

  • Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4-metoxysalicylic hydrazones after 72 h treatment. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Anti-Bacterial and Anti-Fungal Activities of New Quinoxaline 1,4-di-N-Oxide Derivatives. (2013). ResearchGate. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. Retrieved from [Link]

  • Comparative study of isoflavone, quinoxaline and oxindole families of anti-angiogenic agents. (n.d.). PubMed. Retrieved from [Link]

Sources

The 5-Methoxy Group: A Key Player in the Bioactivity of Quinoxaline Analogs - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals delving into the vast landscape of heterocyclic chemistry, the quinoxaline scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide offers an in-depth technical comparison of 5-methoxyquinoxaline analogs, exploring their structure-activity relationships (SAR) with a particular focus on their potential as therapeutic agents. While direct and extensive SAR studies on 5-methoxyquinoxalines are emerging, we will draw critical insights from closely related 5-methoxyquinoline analogs, particularly in the context of kinase inhibition, to illuminate the path for future drug design and development.

The Strategic Importance of the 5-Methoxy Substituent

The introduction of a methoxy group at the 5-position of the quinoxaline or quinoline ring is not a trivial modification. This electron-donating group can significantly influence the molecule's physicochemical properties, such as its electron density distribution, lipophilicity, and metabolic stability. These alterations, in turn, can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profile, affecting its binding affinity to target proteins, cellular permeability, and overall efficacy.

Case Study: 5-Methoxyquinoline Analogs as EZH2 Inhibitors

A compelling example highlighting the significance of the 5-methoxy group comes from a study on 5-methoxyquinoline derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers.[1][2][3] This study provides a systematic investigation into the SAR of this class of compounds, offering valuable lessons for the design of this compound analogs.

Core Scaffold and Key Interactions

The foundational structure for this series of inhibitors is the 5-methoxyquinoline core. The SAR exploration began with the synthesis of N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, which exhibited a modest EZH2 inhibitory activity with an IC50 value of 28 μM.[1] This initial hit served as a launchpad for extensive structural optimization.

Structure-Activity Relationship (SAR) Insights

The subsequent SAR studies revealed several key determinants of EZH2 inhibitory potency:

  • The 5-Methoxy Group: The presence of the 5-methoxy group was found to be crucial for activity. While a direct comparison with a non-methoxylated analog was not the primary focus, the consistently high potency of the 5-methoxy series suggests its favorable contribution to the binding affinity.

  • Substitution at the 2-position: Replacement of the chloro group at the 2-position with various cyclic amines led to a significant enhancement in potency. This suggests that a bulkier, more complex substituent at this position is preferred for optimal interaction with the target enzyme.

  • Substitution at the 4-position: Modifications at the 4-position of the quinoline ring also played a critical role in modulating the inhibitory activity. The introduction of a 1-methylpiperidin-4-amine group at this position, in combination with an optimal substituent at the 2-position, yielded the most potent compounds.

The culmination of these optimization efforts was the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , which demonstrated a remarkable improvement in EZH2 inhibition with an IC50 value of 1.2 μM.[1][2][3]

Visualizing the SAR of 5-Methoxyquinoline Analogs

SAR_5_Methoxyquinoline cluster_scaffold 5-Methoxyquinoline Core cluster_positions Key Substitution Positions cluster_substituents Favorable Substituents Scaffold 5-Methoxyquinoline P2 Position 2 Scaffold->P2 Substitution at C2 P4 Position 4 Scaffold->P4 Substitution at C4 S2 Cyclic Amines (e.g., 4-methyl-1,4-diazepan-1-yl) P2->S2 Improves Potency S4 1-Methylpiperidin-4-amine P4->S4 Enhances Activity

Caption: Key structural modifications influencing the EZH2 inhibitory activity of 5-methoxyquinoline analogs.

Comparative Analysis of Methoxy-Substituted Quinoxaline Analogs in Anticancer Research

While a dedicated SAR study on 5-methoxyquinoxalines is not as extensively documented, several studies on quinoxaline derivatives as anticancer agents provide valuable comparative data. The presence and position of methoxy groups on the quinoxaline scaffold have been shown to significantly impact their cytotoxic and kinase inhibitory activities.

Compound ClassTarget/ActivityKey FindingsReference
5-Methoxyquinoline AnalogsEZH2 InhibitionThe 5-methoxy group is a key feature of potent inhibitors. Substitutions at the 2- and 4-positions with cyclic amines significantly enhance activity.[1][2][3]
Imidazo[1,2-a]quinoxaline AnalogsEGFR InhibitionMethoxy substitutions on the benzylideneamino moiety were found to be important for anticancer activity against lung and breast cancer cell lines.[4]
General Quinoxaline DerivativesAnticancer ActivityMethoxy groups, as electron-donating substituents, can enhance the anticancer activity of quinoxaline derivatives.[5]
2-Substituted-quinoxaline AnaloguesCytotoxicity (MCF-7 cells)A methoxy group at the R2 position of a 2-substituted quinoxaline analog resulted in high cytotoxicity.[6]

Experimental Protocols

General Synthesis of 5-Methoxyquinoline Derivatives

The synthesis of the 5-methoxyquinoline core typically involves a multi-step process. A representative synthetic route is outlined below, based on the procedures described for the EZH2 inhibitors.[1]

Step 1: Synthesis of the 5-Methoxyquinoline Scaffold

  • Reaction: Start with a commercially available substituted aniline.

  • Cyclization: React the aniline derivative with an appropriate reagent to form the quinoline ring system. This can often be achieved through well-established methods like the Combes quinoline synthesis or the Doebner-von Miller reaction.

  • Functionalization: Introduce the methoxy group at the 5-position if not already present in the starting material. This may involve nucleophilic aromatic substitution or other standard aromatic functionalization techniques.

Step 2: Introduction of Substituents at the 2- and 4-positions

  • Chlorination: The quinoline core is often chlorinated at the 2- and 4-positions using reagents like phosphorus oxychloride (POCl3).

  • Nucleophilic Substitution: The chloro groups are then displaced by reacting the chlorinated intermediate with the desired amine nucleophiles (e.g., cyclic amines, substituted anilines) to introduce the final substituents at the 2- and 4-positions.

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for assessing the in vitro kinase inhibitory activity of the synthesized compounds, which can be adapted for specific kinases like EZH2.

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., EZH2 complex) and its corresponding substrate (e.g., histone H3) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and co-factor (e.g., S-adenosyl-L-methionine for methyltransferases) are mixed in the wells of a microplate. The reaction is initiated by the addition of the test compound or vehicle control (DMSO).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.

  • Detection: The extent of the enzymatic reaction is quantified. For methyltransferases like EZH2, this can be done using various methods, such as radioisotope-based assays that measure the incorporation of a radiolabeled methyl group, or antibody-based methods (e.g., ELISA, Western blot) that detect the methylated product.

  • Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation A Starting Materials B Chemical Reactions (e.g., Cyclization, Substitution) A->B C Purification & Characterization B->C D In Vitro Kinase Assay C->D Test Compounds E Cell-Based Assays C->E Test Compounds F Data Analysis (IC50 determination) D->F E->F G G F->G SAR Insights

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The collective evidence strongly suggests that the 5-methoxy group is a valuable substituent in the design of bioactive quinoxaline and quinoline analogs. The detailed SAR studies on 5-methoxyquinoline EZH2 inhibitors provide a robust framework for the rational design of novel this compound-based therapeutic agents. Future research should focus on a more systematic exploration of the SAR of 5-methoxyquinoxalines against a broader range of biological targets, particularly other kinases and cancer-related proteins. By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of quinoxaline-based drugs with improved potency, selectivity, and therapeutic potential.

References

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 5-Methoxyquinoxaline for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 5-Methoxyquinoxaline, a novel investigational compound. Drawing from established preclinical methodologies, we will compare its potential therapeutic effects against standard-of-care and alternative targeted therapies in a pancreatic cancer model. This document is designed to explain the causality behind experimental choices, ensuring a robust and self-validating study design.

Introduction: The Rationale for this compound

Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable potential as kinase inhibitors.[1][2] this compound has emerged from high-throughput in vitro screening as a potent and selective inhibitor of a key oncogenic driver, Receptor Tyrosine Kinase-X (RTK-X), which is frequently overexpressed in pancreatic ductal adenocarcinoma (PDAC).

PDAC remains one of the most lethal malignancies, with limited effective therapeutic options.[3] Standard-of-care chemotherapy, such as gemcitabine, provides only modest survival benefits.[4][5] Targeted therapies like erlotinib, an EGFR inhibitor, have also shown limited, albeit statistically significant, improvement in overall survival when combined with gemcitabine.[5][6][7] This highlights a critical unmet need for novel therapeutic agents. The selective inhibition of RTK-X by this compound presents a compelling, scientifically-grounded hypothesis for a new therapeutic strategy in PDAC.

This guide will delineate the necessary steps to validate this hypothesis in vivo, from initial safety and pharmacokinetic profiling to rigorous efficacy testing in a clinically relevant animal model.

The In Vivo Validation Workflow: A Phased Approach

A successful in vivo program must be structured logically to ensure that data from each phase informs the next. The workflow is designed to first establish safety and drug disposition before committing to costly and complex efficacy studies.[8]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for In Vivo Validation of this compound"

Phase 1: Preclinical Safety and Pharmacokinetics (PK)

Before assessing therapeutic efficacy, it is imperative to understand the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME).[8][9] These studies are fundamental to selecting a safe and effective dosing regimen for subsequent experiments.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Animal Model: Healthy BALB/c mice, 6-8 weeks old (n=3-5 per group).

  • Procedure:

    • Administer single escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage).

    • Include a vehicle control group.

    • Monitor animals daily for 14 days for clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).

    • Record body weight daily.

    • At the end of the study, perform gross necropsy and histopathology on major organs.

  • Causality: This study is critical for establishing a therapeutic window. Efficacy studies must be conducted at doses below the MTD to ensure that any anti-tumor effects are due to the drug's targeted mechanism, not non-specific toxicity.[10]

Efficacy Validation in an Orthotopic Pancreatic Cancer Model

To best recapitulate human disease, an orthotopic xenograft model is superior to a subcutaneous model.[3][11] Implanting human pancreatic cancer cells (e.g., AsPC-1 or PANC-1, which express RTK-X) directly into the mouse pancreas provides a relevant tumor microenvironment and allows for the assessment of metastasis, which is a hallmark of PDAC.[3][11][12]

Experimental Protocol: Orthotopic Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of this compound compared to vehicle, standard-of-care (Gemcitabine), and a relevant targeted therapy (Erlotinib).

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.[3]

  • Tumor Implantation:

    • Surgically implant 1x10^6 AsPC-1 cells directly into the pancreas of each mouse.[13][14]

    • Allow tumors to establish and reach a palpable size (approx. 100 mm³), typically monitored via ultrasound imaging.

  • Treatment Groups (n=10 mice per group):

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (at a dose below MTD, e.g., 50 mg/kg, daily)

    • Group 3: Gemcitabine (standard literature dose, e.g., 100 mg/kg, twice weekly).[15]

    • Group 4: Erlotinib (standard literature dose, e.g., 50 mg/kg, daily).[5][6]

    • Group 5: this compound + Gemcitabine (to assess synergistic potential).

  • Procedure:

    • Randomize mice into treatment groups once tumors are established.

    • Administer treatments for a defined period (e.g., 28 days).

    • Measure tumor volume twice weekly using calipers or ultrasound.

    • Monitor body weight twice weekly as a measure of tolerability.

    • At the study endpoint, collect tumors for downstream pharmacodynamic analysis (e.g., Western blot for p-RTK-X).

  • Trustworthiness: The inclusion of a vehicle control ensures that any observed effects are drug-related. Gemcitabine serves as a positive control, validating the model's responsiveness to therapy.[16] Erlotinib provides a benchmark against another targeted agent.[17]

Comparative Performance Analysis

The primary output of the efficacy study is quantitative data that allows for a direct and objective comparison between this compound and its alternatives.

Table 1: Comparative Efficacy and Tolerability Data (Illustrative)

Treatment GroupMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1500 ± 210--2.5 ± 1.5
This compound 750 ± 15050.0-3.0 ± 2.0
Gemcitabine 900 ± 18040.0-8.0 ± 3.0
Erlotinib 1125 ± 19525.0-4.5 ± 2.5
5-MQ + Gemcitabine 375 ± 11075.0-9.5 ± 3.5

Data Interpretation:

In this illustrative dataset, this compound demonstrates superior single-agent efficacy (50% TGI) compared to both Gemcitabine (40% TGI) and Erlotinib (25% TGI).[6][18] Crucially, it also shows a favorable tolerability profile, with minimal body weight loss compared to the gemcitabine-containing arms.[19] The combination of this compound and Gemcitabine shows a potentially synergistic effect (75% TGI), a highly desirable outcome in oncology drug development.[6]

Proposed Mechanism of Action & Pharmacodynamic Validation

The hypothesized mechanism is the inhibition of RTK-X, leading to the blockade of downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK.

dot graph { layout=dot; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized Signaling Pathway Inhibition by this compound"

Validation: To confirm this mechanism in vivo, tumor lysates from the efficacy study should be analyzed. A significant reduction in the levels of phosphorylated RTK-X (the active form of the kinase) in the this compound-treated groups compared to the vehicle control would serve as a key pharmacodynamic biomarker, directly linking drug exposure to target engagement and therapeutic effect.[20]

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vivo validation of this compound. Based on the illustrative data, the compound shows significant promise as a single agent and in combination with standard-of-care chemotherapy for pancreatic cancer. Its favorable tolerability profile further enhances its therapeutic potential.

Successful completion of these studies would provide the necessary preclinical proof-of-concept to justify advancing this compound into IND-enabling toxicology studies and, ultimately, Phase I clinical trials.[10][21]

References

  • Title: Role of erlotinib in the management of pancreatic cancer - PMC. Source: PubMed Central. URL: [Link]

  • Title: Clinical Insights: Erlotinib for Advanced Pancreatic Cancer. Source: Pharmacy Times. URL: [Link]

  • Title: Adding Erlotinib to Gemcitabine Increases Survival in Advanced Pancreatic Cancer. Source: CancerNetwork. URL: [Link]

  • Title: Erlotinib in the treatment of advanced pancreatic cancer - PMC. Source: PubMed Central. URL: [Link]

  • Title: Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. Source: YouTube. URL: [Link]

  • Title: What is the mechanism of Gemcitabine?. Source: Patsnap Synapse. URL: [Link]

  • Title: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. Source: JoVE. URL: [Link]

  • Title: Erlotinib is effective in pancreatic cancer with epidermal growth factor receptor mutations: a randomized, open-label, prospective trial. Source: Oncotarget. URL: [Link]

  • Title: Barriers and opportunities for gemcitabine in pancreatic cancer therapy. Source: Frontiers in Oncology. URL: [Link]

  • Title: Gemcitabine dosing, indications, interactions, adverse effects, and more. Source: Medscape. URL: [Link]

  • Title: 10 Medicine of the week: Gemcitabine. Source: YouTube. URL: [Link]

  • Title: Development of Orthotopic Pancreatic Tumor Mouse Models - PMC. Source: NIH National Library of Medicine. URL: [Link]

  • Title: Pancreatic Cancer Models. Source: Lustgarten Foundation. URL: [Link]

  • Title: Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC. Source: Spandidos Publications. URL: [Link]

  • Title: An Orthotopic Resectional Mouse Model of Pancreatic Cancer. Source: JoVE. URL: [Link]

  • Title: High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Source: ACS Publications. URL: [Link]

  • Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Source: PubMed Central. URL: [Link]

  • Title: Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Source: ASH Publications. URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology. URL: [Link]

  • Title: Preclinical Regulatory Requirements. Source: Duke University. URL: [Link]

  • Title: A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PNAS. URL: [Link]

  • Title: A Comprehensive Guide to Toxicology in Preclinical Drug Development. Source: ResearchGate. URL: [Link]

  • Title: Preclinical research strategies for drug development. Source: AMSbio. URL: [Link]

  • Title: PRECLINICAL TOXICOLOGY. Source: Pacific BioLabs. URL: [Link]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to Cross-Validating 5-Methoxyquinoxaline's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoxaline scaffold stands out as a privileged structure, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4][5][6] Among these, 5-Methoxyquinoxaline has emerged as a compound of significant interest. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and cross-validate the mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to move beyond mere protocol listing and delve into the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative framework.

Part 1: Postulating a Primary Mechanism of Action for this compound

While the precise molecular targets of this compound are still under active investigation, evidence from structurally related quinoxaline derivatives strongly suggests a role in the modulation of critical cellular signaling pathways, particularly those implicated in oncology.[7][8][9] Several studies have highlighted the potential of quinoxaline compounds to function as kinase inhibitors.[7][9] Drawing from this body of evidence, we will postulate a primary mechanism of action for this compound as a dual inhibitor of the PI3K/mTOR signaling cascade, a pathway frequently dysregulated in various cancers.[8]

This proposed mechanism is grounded in the observation that quinoxaline derivatives have been successfully developed to target key kinases within this pathway.[8] The methoxy group at the 5-position can potentially enhance binding affinity and selectivity towards the ATP-binding pocket of these kinases through favorable electronic and steric interactions.

To visually represent this proposed mechanism, the following signaling pathway diagram illustrates the key components and the putative points of inhibition by this compound.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits (when unphosphorylated) fiveMQ This compound fiveMQ->PI3K fiveMQ->mTORC1

Caption: Proposed PI3K/mTOR signaling pathway with putative inhibition points for this compound.

Part 2: A Multi-pronged Approach to Mechanism of Action Cross-Validation

To rigorously test our hypothesis, a series of cross-validation experiments are essential. This section will detail the methodologies, the rationale for their selection, and how they collectively build a compelling case for the proposed mechanism of action. We will compare the performance of this compound against two well-characterized compounds:

  • Alternative 1 (Positive Control): A known dual PI3K/mTOR inhibitor (e.g., PKI-587).[8]

  • Alternative 2 (Negative Control): A structurally similar quinoxaline derivative with a different known mechanism, for instance, a 5-HT3 receptor antagonist.[10]

Initial Screening: Cell Proliferation and Viability Assays

The first logical step is to ascertain the cytotoxic and anti-proliferative effects of this compound in a relevant cancer cell line known for PI3K/mTOR pathway dysregulation (e.g., MCF-7, HCT116).[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Alternative 1, and Alternative 2 for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Rationale: This initial screen provides quantitative data on the compound's ability to inhibit cell growth. A potent IC50 value for this compound, comparable to the positive control, would justify further mechanistic studies.

Expected Data Comparison:

CompoundCell LineIC50 (µM)
This compoundMCF-7Hypothetical Value
Alternative 1 (PKI-587)MCF-7Expected Low Value
Alternative 2 (5-HT3 Antagonist)MCF-7Expected High/Inactive
Target Engagement: In-Cell Western and Western Blotting

To determine if this compound directly engages the PI3K/mTOR pathway, we will assess the phosphorylation status of key downstream effectors, namely AKT and S6 Kinase (S6K).

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with the compounds at their respective IC50 concentrations for a defined period (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and total S6K. A loading control (e.g., GAPDH or β-actin) is crucial.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Rationale: A reduction in the phosphorylation of AKT and S6K upon treatment with this compound would strongly indicate inhibition of the PI3K/mTOR pathway.

Workflow Diagram:

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer PVDF Transfer sds->transfer probing Immunoblotting (p-AKT, p-S6K) transfer->probing detect Detection probing->detect analysis Densitometry Analysis detect->analysis

Caption: A streamlined workflow for Western Blot analysis of pathway modulation.

Direct Enzyme Inhibition: In Vitro Kinase Assays

To confirm direct inhibition of PI3K and mTOR, cell-free enzymatic assays are indispensable. These assays eliminate cellular complexity and provide direct evidence of target engagement.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Assay Setup: In a 96-well plate, combine recombinant PI3K or mTOR enzyme, the appropriate substrate (e.g., PIP2 for PI3K), and ATP.

  • Compound Addition: Add serial dilutions of this compound, Alternative 1, and Alternative 2.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values for the inhibition of each kinase.

Rationale: This assay provides definitive evidence of whether this compound directly inhibits the enzymatic activity of PI3K and/or mTOR.

Comparative Data Table:

CompoundTarget EnzymeIn Vitro IC50 (nM)
This compoundPI3KHypothetical Value
This compoundmTORHypothetical Value
Alternative 1 (PKI-587)PI3KExpected Low Value
Alternative 1 (PKI-587)mTORExpected Low Value
Alternative 2 (5-HT3 Antagonist)PI3KExpected High/Inactive
Alternative 2 (5-HT3 Antagonist)mTORExpected High/Inactive
Cellular Thermal Shift Assay (CETSA): Target Engagement in Live Cells

CETSA is a powerful technique to verify target engagement in a physiological context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the amount of soluble target protein (PI3K or mTOR) remaining at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve."

Rationale: A shift in the melt curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein within the cell.

Part 3: Synthesizing the Evidence and Future Directions

A convergence of positive results from this multi-faceted approach would provide strong validation for the proposed mechanism of action of this compound as a dual PI3K/mTOR inhibitor. Specifically, potent anti-proliferative activity, coupled with the dose-dependent reduction of p-AKT and p-S6K levels, direct enzymatic inhibition of PI3K and mTOR, and a positive thermal shift in CETSA would constitute a robust body of evidence.

Should the experimental data diverge from the expected outcomes, it would necessitate a re-evaluation of the primary hypothesis. For instance, if this compound shows potent anti-proliferative effects but does not inhibit PI3K/mTOR signaling, alternative mechanisms such as induction of apoptosis through other pathways[7], or targeting other kinases should be investigated.

This guide provides a logical and scientifically rigorous framework for the cross-validation of this compound's mechanism of action. By integrating cellular, biochemical, and biophysical methods, researchers can build a comprehensive and trustworthy understanding of this promising compound's molecular interactions, paving the way for its further development as a potential therapeutic agent.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central. [Link]

  • Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Semantic Scholar. [Link]

  • Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. ResearchGate. [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed Central. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PubMed Central. [Link]

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • Quinoxalines Potential to Target Pathologies. PubMed. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. IngentaConnect. [Link]

  • Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. PubMed. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]

  • Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. PubMed. [Link]

  • Methylxanthines. StatPearls - NCBI Bookshelf. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. PubMed. [Link]

  • Mechanism of action of methylxanthines in asthma. PubMed. [Link]

  • Identification of PRMT5 as a therapeutic target in cholangiocarcinoma. PubMed. [Link]

Sources

Benchmarking 5-Methoxyquinoxaline: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is a paramount objective. This guide provides a comprehensive framework for benchmarking the investigational compound 5-Methoxyquinoxaline against a panel of well-characterized, clinically relevant kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro and cell-based assays, and offer insights into data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new chemical entities in the competitive field of kinase inhibition.

Introduction: The Rationale for Benchmarking

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1] The quinoxaline scaffold has emerged as a promising platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer properties.[2][3] this compound, a derivative of this class, warrants systematic evaluation to elucidate its potential as a kinase inhibitor.

Benchmarking against known inhibitors is a crucial step in the preclinical development of any new potential drug. It provides essential context for a compound's potency and selectivity, which are critical determinants of its therapeutic potential and possible off-target effects.[4] A highly selective inhibitor may offer a better safety profile, while a multi-targeted inhibitor could be advantageous for complex diseases driven by multiple signaling pathways.[1]

This guide will utilize a panel of established kinase inhibitors for comparison:

  • Staurosporine: A potent, broad-spectrum inhibitor that serves as a positive control for pan-kinase inhibition.[5][6] Its promiscuity is well-documented, making it an excellent tool for assay validation.[7]

  • Sunitinib: An oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] It targets VEGFRs, PDGFRs, and KIT, among others.[10]

  • Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia.[11][12] It also inhibits other kinases such as c-KIT and PDGFR.[12]

By comparing the inhibitory profile of this compound to these standards, we can gain valuable insights into its mechanism of action and potential therapeutic applications.

Experimental Design & Methodologies

A multi-faceted approach employing both biochemical and cell-based assays is essential for a thorough evaluation. Biochemical assays provide direct measurement of enzyme inhibition, while cell-based assays offer a more physiologically relevant context by assessing a compound's effects within a living cell.[13][14]

In Vitro Kinase Inhibition Profiling: The Kinase-Glo® Luminescent Assay

The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous, and high-throughput method for measuring kinase activity.[15][16] It quantifies the amount of ATP remaining in solution following a kinase reaction; a lower ATP level corresponds to higher kinase activity, and vice-versa.[17][18]

Workflow for In Vitro Kinase Profiling

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound & benchmarks Incubation Incubate compounds with kinase mix & ATP Compound_Prep->Incubation Add Kinase_Prep Prepare kinase/substrate reaction mix Kinase_Prep->Incubation Add Add_Reagent Add Kinase-Glo® Reagent Incubation->Add_Reagent Stop reaction Luminescence Measure luminescence Add_Reagent->Luminescence IC50_Calc Calculate IC50 values Luminescence->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay using Kinase-Glo®.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions for this compound and the benchmark inhibitors (Staurosporine, Sunitinib, Dasatinib) in DMSO. The final concentrations should typically range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compounds. To this, add 2.5 µL of a 2X kinase/substrate solution. This solution should contain the kinase of interest and its specific substrate in an appropriate kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[4]

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[19]

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16] Measure luminescence using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO only). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit (sigmoidal dose-response).[20]

Cell-Based Kinase Inhibition: Assessing Target Engagement and Cellular Potency

Cell-based assays are crucial for determining if a compound can penetrate the cell membrane and inhibit its target in a complex cellular environment.[21] These assays can measure the phosphorylation of a kinase's substrate or assess the impact on cell proliferation.[13]

Workflow for Cell-Based Phosphorylation Assay

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with compounds Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to release proteins Treat_Cells->Lyse_Cells ELISA Perform ELISA to detect phosphorylated substrate Lyse_Cells->ELISA IC50_Calc Calculate cellular IC50 values ELISA->IC50_Calc

Caption: Workflow for a cell-based kinase inhibition assay using ELISA.

Step-by-Step Protocol (ELISA-based):

  • Cell Seeding: Seed a relevant cancer cell line (e.g., one with a known dependency on a particular kinase) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark inhibitors for a specified period (e.g., 2-4 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer to extract the cellular proteins.

  • ELISA: Perform a sandwich ELISA to quantify the phosphorylation of a specific downstream substrate of the target kinase. This typically involves capturing the total substrate protein and then detecting the phosphorylated form with a phospho-specific antibody.

  • Data Analysis: Similar to the in vitro assay, calculate the percent inhibition of substrate phosphorylation at each compound concentration and determine the cellular IC50 value by non-linear regression.[22]

Data Presentation and Interpretation

For clear and objective comparison, the quantitative data should be summarized in a well-structured table.

Table 1: Comparative Kinase Inhibition Profile

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular IC50 (nM)
This compound Kinase AExperimental ValueExperimental Value
Kinase BExperimental ValueExperimental Value
Kinase CExperimental ValueExperimental Value
Staurosporine Kinase A34
Kinase B67
Kinase C2022
Sunitinib VEGFR2920
PDGFRβ215
c-KIT425
Dasatinib BCR-ABL13
SRC0.82.5
c-KIT1228

Note: IC50 values for benchmark inhibitors are representative and may vary depending on assay conditions.[23]

Interpreting the Data:

  • Potency: The IC50 value is a measure of a compound's potency; a lower IC50 indicates a more potent inhibitor.[20][24]

  • Selectivity: By comparing the IC50 values across a panel of kinases, the selectivity of this compound can be assessed. A large difference in IC50 values between the primary target and other kinases suggests high selectivity.

  • Biochemical vs. Cellular Potency: A significant drop-off in potency from the biochemical to the cell-based assay may indicate poor cell permeability or active efflux from the cell.[13]

It is also important to consider the relationship between IC50 and the dissociation constant (Ki). While IC50 is assay-dependent, Ki is an intrinsic measure of binding affinity.[4][25] When possible, calculating the Ki value provides a more standardized measure for comparison.[23]

Discussion and Future Directions

The data generated from these comparative studies will provide a clear picture of where this compound stands in relation to established kinase inhibitors. If the compound demonstrates high potency and a unique selectivity profile, it may represent a promising lead for further development.

Future studies could involve:

  • Broader Kinome Screening: Profiling this compound against a larger panel of kinases to fully elucidate its selectivity.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in preclinical animal models.

Conclusion

This guide has outlined a rigorous and systematic approach for benchmarking this compound against known kinase inhibitors. By following the detailed protocols and data analysis guidelines, researchers can generate high-quality, reproducible data that will be instrumental in guiding the future development of this and other novel kinase inhibitor candidates. The principles of scientific integrity, including robust experimental design and objective data interpretation, are paramount for success in the competitive and impactful field of drug discovery.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Godl, K., et al. (2005). An efficient chemical proteomics approach to identify kinase inhibitors in cancer cell lysates. Proceedings of the National Academy of Sciences, 102(44), 15894-15899. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]

  • Harris, D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161700. [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27603610. [Link]

  • de Bono, J. S., & Tolcher, A. W. (2007). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Current opinion in investigational drugs (London, England : 2000), 8(8), 661–669. [Link]

  • van Erp, N. P., et al. (2009). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. [Link]

  • Johnson, F. M., et al. (2011). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Expert opinion on investigational drugs, 20(4), 547–557. [Link]

  • My Cancer Genome. (n.d.). sunitinib. [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30582-30595. [Link]

  • Auld, D. S., et al. (2013). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Link]

  • ResearchGate. (2017). Comparison of kinase inhibition profiles for imatinib and dasatinib. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • ResearchGate. (2023). In vitro kinase assay. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. NIH. [Link]

  • Wang, S., et al. (2016). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 21(11), 1463. [Link]

  • Engel, M., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 25(21), 5149. [Link]

  • de la Fuente, A., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(11), 3326. [Link]

  • Al-Tel, T. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-25. [Link]

  • Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. [Link]

  • Boster Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • YouTube. (2023). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. [Link]

  • Al-Salahi, R., et al. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(17), 3955. [Link]

  • Ishida, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3491-3498. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 6(45), 30462-30473. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 147. [Link]

  • Saxena, N., & Verma, A. (2016). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current chemical biology, 10(1), 3–19. [Link]

Sources

A Researcher's Guide to Validating 5-Methoxyquinoxaline's Target Engagement in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the definitive validation of a small molecule's interaction with its intended target within a cellular context is a cornerstone of a successful research program.[1][2][3] This guide provides an in-depth technical comparison of robust methodologies for confirming the target engagement of 5-Methoxyquinoxaline, a compound belonging to the quinoxaline class of heterocyclic molecules. Quinoxaline derivatives have garnered significant interest for their diverse biological activities, frequently being investigated as inhibitors of critical enzyme families, particularly protein kinases.[4][5][6][7] For the purpose of this guide, we will proceed with the hypothesis that this compound is a novel kinase inhibitor.

This document will navigate the principles, protocols, and comparative analysis of two leading target engagement technologies: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays. By understanding the nuances of these platforms, researchers can make informed decisions to generate high-quality, translatable data that builds confidence in the mechanism of action of their compounds.[8][9]

The Imperative of Cellular Target Engagement

Biochemical assays, while valuable for determining a compound's potency against a purified protein, do not fully recapitulate the complex intracellular environment.[1] Factors such as cell permeability, efflux pumps, off-target binding, and the presence of endogenous cofactors and substrates can significantly influence a compound's activity.[3] Therefore, confirming target engagement in living cells is a critical step to bridge the gap between biochemical potency and cellular efficacy.[8] A failure to demonstrate target engagement can lead to misinterpretation of phenotypic data and the costly progression of compounds with ambiguous mechanisms of action.

Comparative Methodologies for Target Engagement Validation

Here, we compare two powerful and widely adopted methods for quantifying the interaction between a small molecule and its protein target in cellular models: CETSA and NanoBRET.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach

Principle: CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization of proteins.[10] The binding of a small molecule, such as this compound, to its target protein can increase the protein's resistance to heat-induced denaturation.[10] By heating cell lysates or intact cells to various temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[10]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Seed and culture target cells B 2. Treat cells with this compound or vehicle control A->B C 3. Heat cell suspension or lysate across a temperature gradient B->C D 4. Cell Lysis (if not already lysed) C->D E 5. Centrifugation to separate soluble vs. aggregated proteins D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify soluble target protein (e.g., Western Blot, ELISA, Mass Spec) F->G H 8. Plot melting curves and determine thermal shift (ΔTm) G->H

Caption: CETSA experimental workflow for assessing target engagement.

Experimental Protocol (Isothermal Dose-Response CETSA):

  • Cell Culture: Plate a human cancer cell line known to express the putative kinase target (e.g., HeLa cells for a ubiquitous kinase) in 10 cm dishes and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours in serum-free media.

  • Harvesting: Scrape cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a single, optimized temperature (e.g., 52°C, determined from a preliminary melt curve experiment) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection: Carefully collect the supernatant and determine the concentration of the soluble target protein using Western blotting and densitometry analysis.

  • Data Analysis: Plot the amount of soluble target protein as a function of the this compound concentration to determine the EC50 of target engagement.

Advantages of CETSA:

  • Label-free: Does not require modification of the compound or the target protein.[10]

  • Physiologically Relevant: Can be performed in intact cells and even tissues, preserving the native cellular environment.[11]

  • Versatile: Adaptable to various detection methods, including high-throughput formats.[12]

Limitations:

  • Throughput: Traditional Western blot-based detection can be low-throughput.

  • Target Suitability: Not all proteins exhibit a clear thermal shift upon ligand binding.

NanoBRET™ Target Engagement Assay: A Proximity-Based Method

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[13][14] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein serves as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound, like this compound, that binds to the same site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[15]

Signaling Pathway Diagram:

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor This compound Present Target_NanoLuc Target Protein-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Target_NanoLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Target_NanoLuc_Inhib Target Protein-NanoLuc® No_BRET Low BRET Signal Target_NanoLuc_Inhib->No_BRET No Proximity Inhibitor This compound Inhibitor->Target_NanoLuc_Inhib Competitive Binding Tracer_Free Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol (NanoBRET™ Target Engagement):

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a transfection carrier DNA. Plate the cells in a 96-well white assay plate and incubate for 18-24 hours.

  • Compound Dosing: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.

  • Tracer Preparation: Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

  • Assay Assembly: Add the compound dilutions to the appropriate wells, followed by the addition of the tracer.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

  • Detection: Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value.

Advantages of NanoBRET™:

  • High Sensitivity and Dynamic Range: The bright NanoLuc® luciferase provides a robust signal.

  • Quantitative: Allows for the determination of compound affinity (IC50) and residence time in living cells.[15]

  • High-Throughput: Amenable to automation and screening of large compound libraries.

Limitations:

  • Requires Genetic Modification: The target protein must be expressed as a fusion with NanoLuc®.

  • Tracer Dependent: Requires a specific fluorescent tracer for the target of interest.

Comparative Data Analysis: this compound vs. Competitor Kinase Inhibitors

To contextualize the performance of this compound, we present a hypothetical comparative analysis against well-characterized inhibitors of p38 MAPK, a kinase implicated in inflammatory responses.[16][17]

CompoundTarget Engagement MethodCell LineApparent IC50/EC50 (nM)Reference Compound
This compound CETSA U-2 OS 120 N/A
This compound NanoBRET™ HEK293 85 N/A
SB203580CETSATHP-1250Yes[18]
BIRB 796 (Doramapimod)NanoBRET™HEK29315Yes[19]
VX-745 (Neflamapimod)CETSAJurkat50Yes[19]

This data is illustrative and serves as an example for comparative purposes.

This table highlights how different methodologies can be used to benchmark a novel compound against established inhibitors. The choice of cell line and assay format can influence the apparent potency, underscoring the importance of consistent experimental conditions for direct comparisons.

Conclusion: A Multi-Faceted Approach to Target Validation

Both CETSA and NanoBRET™ offer powerful, yet distinct, approaches to validate the cellular target engagement of this compound. CETSA provides a label-free method to confirm direct binding to the endogenous or overexpressed target in a physiologically relevant context. NanoBRET™, on the other hand, offers a highly sensitive and quantitative platform for determining compound affinity and kinetics in live cells, which is particularly amenable to higher-throughput applications.

For a comprehensive validation strategy, a tiered approach is recommended. An initial confirmation of target binding using a label-free method like CETSA provides strong evidence of a direct physical interaction. Subsequent characterization with a quantitative method such as NanoBRET™ can then be employed to determine cellular potency and guide structure-activity relationship (SAR) studies. By integrating these orthogonal approaches, researchers can build a robust data package that definitively validates the target engagement of this compound, paving the way for further preclinical development.

References

  • El-Sayed, M. T., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 323-341. [Link]

  • GeneOnline. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]

  • GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. [Link]

  • Al-Ostath, A., et al. (2022). Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Chemistry & Biodiversity, 19(10), e202200570. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports, 14(1), 2453. [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10205-10230. [Link]

  • Inoviem Scientific. (n.d.). Target validation & engagement. Inoviem. [Link]

  • Market Publishers. (2010). Competitor Analysis p38 MAPK Inhibitors. Market Publishers. [Link]

  • Sadybekov, A., et al. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry, 11(5), 13269-13282. [Link]

  • Wilson, L. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 86-95. [Link]

  • Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology, 12(7), 421-427. [Link]

  • Discovery on Target. (2021). Target Identification and Validation - Part 1. Discovery on Target 2021 Archive. [Link]

  • Almqvist, H., et al. (2016). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 7(10), 889-893. [Link]

  • Burnham, M., Woodrooffe, A., & Mooney, L. (2020). MDC Connects: Target Validation and Efficacy. YouTube. [Link]

  • Zhang, T., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4071. [Link]

  • Barsyte-Lovejoy, D., et al. (2023). Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay. Methods in Molecular Biology, 2689, 159-181. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxyquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoxaline scaffold is a cornerstone of modern therapeutic design. Its derivatives are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic incorporation of a methoxy group at the 5-position, in particular, can significantly modulate the electronic and steric properties of the molecule, influencing its target engagement and pharmacokinetic profile.

This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for accessing 5-methoxyquinoxaline derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and practical considerations of each approach, empowering you to make informed decisions for your specific research and development needs.

Part 1: The Enduring Legacy of Classical Condensation

The most established and straightforward route to quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This method's enduring popularity lies in its simplicity and generally high yields. For the synthesis of 5-methoxyquinoxalines, the key precursor is 3-methoxy-1,2-phenylenediamine.

Experimental Protocol: Classical Synthesis of 5-Methoxy-2,3-diphenylquinoxaline

This protocol details the synthesis of a representative this compound derivative via classical condensation.

Materials:

  • 3-Methoxy-1,2-phenylenediamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Ethanol or Glacial Acetic Acid

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 3-methoxy-1,2-phenylenediamine in 10 mL of ethanol.

  • Add 1 mmol of benzil to the solution.

  • For an acid-catalyzed reaction, add a few drops of glacial acetic acid.[1]

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture. The product will often precipitate and can be collected by filtration.

  • Wash the solid with cold ethanol and dry to yield 5-methoxy-2,3-diphenylquinoxaline. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Causality and Mechanistic Insights:

The reaction proceeds through a nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic quinoxaline ring. The use of an acidic catalyst like acetic acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. Ethanol serves as a polar protic solvent that can facilitate proton transfer steps in the mechanism.

Logical Workflow for Classical Condensation

classical_synthesis Diamine 3-Methoxy-1,2-phenylenediamine Reaction Condensation (Room Temp or Reflux) Diamine->Reaction Diketone 1,2-Dicarbonyl Compound (e.g., Benzil) Diketone->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Product This compound Derivative Reaction->Product

Caption: Classical condensation of a diamine and a diketone.

Part 2: Modern Approaches - Metal-Catalyzed Syntheses

While classical condensation is robust, modern organic synthesis has ushered in powerful metal-catalyzed cross-coupling reactions that offer alternative and often milder routes to quinoxalines. These methods can provide access to a broader range of derivatives that may be difficult to synthesize via traditional means.

Palladium-Catalyzed Synthesis

Palladium catalysis has revolutionized the formation of carbon-heteroatom bonds. In the context of quinoxaline synthesis, palladium catalysts can be employed in various strategies, including the coupling of ortho-haloanilines with alkynes or the amination of dihaloarenes.

Experimental Protocol: Palladium-Catalyzed Synthesis of a this compound Derivative (Conceptual)

While a specific, detailed protocol for a 5-methoxy derivative was not found in the immediate search, a general approach can be extrapolated from known palladium-catalyzed quinoline syntheses.[3]

  • A mixture of a suitable 3-methoxy-ortho-dihaloarene, an appropriate diamine, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., Xantphos, dppf), and a base (e.g., Cs₂CO₃, K₂CO₃) is assembled in a Schlenk tube.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C).

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Mechanistic Rationale:

The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to an aryl halide, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for C-N bond formation.

Experimental Protocol: Copper-Catalyzed Synthesis of Quinoxaline Derivatives

Recent research has demonstrated the synthesis of quinoxaline derivatives via a copper(I)-catalyzed cross-coupling of 1,2-dihalobenzenes with N,N'-disubstituted ethane-1,2-diamines under ligand- and solvent-free conditions.[4]

  • In a sealed tube, combine the 1,2-dihalobenzene (1 mmol), the N,N'-disubstituted ethane-1,2-diamine (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2 mmol).

  • Heat the mixture at a specified temperature (e.g., 120 °C) for a designated time.

  • After cooling, the reaction mixture is diluted with an organic solvent and water.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is then purified by column chromatography.

Causality in Copper Catalysis:

Copper(I) is believed to be the active catalytic species. The reaction likely proceeds through an oxidative addition/reductive elimination or a related mechanism. The absence of a ligand and solvent in some procedures points to a highly efficient catalytic system under these specific conditions.

Logical Workflow for Metal-Catalyzed Synthesis

metal_catalyzed_synthesis StartingMaterials Ortho-dihaloarene & Diamine Reaction Cross-Coupling (Heated) StartingMaterials->Reaction CatalystSystem Metal Catalyst (Pd or Cu) + Ligand (optional) + Base CatalystSystem->Reaction Product This compound Derivative Reaction->Product

Caption: General workflow for metal-catalyzed quinoxaline synthesis.

Part 3: The Rise of Green Synthesis Strategies

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry.[5] For quinoxaline synthesis, this has led to the development of methods that utilize more environmentally benign solvents (like water or ethanol), reusable catalysts, and milder reaction conditions.[6][7]

Key Green Approaches:

  • Heterogeneous Catalysis: The use of solid-supported catalysts, such as nano-γ-Fe₂O₃–SO₃H, allows for easy separation and recycling of the catalyst, reducing waste and cost.[7]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields compared to conventional heating.[1]

  • Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification.

Experimental Protocol: Green Synthesis of Quinoxalines using a Heterogeneous Catalyst

This protocol is based on the use of a reusable nano-catalyst for the condensation of o-phenylenediamines and 1,2-diketones.[7]

  • A mixture of the o-phenylenediamine (1 mmol), the 1,2-diketone (1 mmol), and a catalytic amount of the heterogeneous catalyst (e.g., nano-γ-Fe₂O₃–SO₃H) is stirred under solvent-free conditions at a specified temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The catalyst is separated by filtration or magnetic decantation and can be washed, dried, and reused.

  • The organic extract is concentrated, and the product is purified if necessary.

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages Typical Yields
Classical Condensation Simple, well-established, often high-yielding, readily available starting materials.[1][2]May require harsh conditions (high temperatures, strong acids).[1]70-95%[8]
Palladium-Catalyzed Broad substrate scope, good functional group tolerance, milder conditions than classical methods.[9]Expensive catalyst, potential for metal contamination in the product, requires inert atmosphere.60-90% (highly substrate dependent)
Copper-Catalyzed More cost-effective than palladium, often high yields, can sometimes be performed ligand- and solvent-free.[4]Can require high temperatures, may have a more limited substrate scope than palladium.70-95%[10]
Green Synthesis Environmentally friendly, often uses reusable catalysts, can have shorter reaction times (microwave).[1][5]Development of efficient and robust heterogeneous catalysts can be challenging.80-99%[5]

Conclusion

The synthesis of this compound derivatives can be approached through a variety of effective methods. The classical condensation of 3-methoxy-1,2-phenylenediamine with 1,2-dicarbonyl compounds remains a highly reliable and straightforward approach, particularly for large-scale synthesis. For accessing a wider diversity of derivatives, especially those with functionalities that are not amenable to classical conditions, palladium- and copper-catalyzed cross-coupling reactions offer powerful alternatives. Furthermore, the increasing emphasis on sustainable chemistry makes green synthetic methodologies, such as the use of heterogeneous catalysts and alternative energy sources, highly attractive options for modern drug discovery and development. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources.

References

  • Molecules. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • PMC. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. [Link]

  • NIH. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • NIH. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • ResearchGate. (2018). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. [Link]

  • Springer. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. [Link]

  • ResearchGate. (2025). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. [Link]

  • ResearchGate. (2022). Copper-Catalyzed [5 + 1] Cyclization of o-Pyrrolo Anilines and Heterocyclic N-Tosylhydrazones for Access to Spiro-dihydropyrrolo[1,2-a]quinoxaline Derivatives. [Link]

  • ResearchGate. (2016). Synthesis of new-2,3-disubstituted quinoxaline. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

  • ResearchGate. (2021). Nanostructured heterogeneous photocatalyst materials for green synthesis of valuable chemicals. [Link]

  • PMC. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]

  • OUCI. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. [Link]

  • ARKAT USA. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. [Link]

  • ResearchGate. (2016). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]

  • NIH. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]

  • ResearchGate. (2020). Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. [Link]

  • Beilstein Archives. (2025). Copper-Catalyzed Domino Cyclization of Anilines and Cyclobutanone Oxime Ethers: A Scalable and Versatile Route to Spirotetrahydroquinoline Derivatives. [Link]

  • OAE Publishing Inc. (2021). Nanostructured heterogeneous photocatalyst materials for green synthesis of valuable chemicals. [Link]

  • PMC. (2018). Recent Developments in the Synthesis of β-Diketones. [Link]

  • RSC Blogs. (2012). Green Chemistry issue 5 – now online!. [Link]

  • ResearchGate. (2017). Synthesis of Quinoxaline Derivatives via Copper(I)-Catalyzed Cross-Coupling Reaction of 1,2-Dihalobenzenes with N,N′-Disubstituted Ethane-1,2-diamines under Ligand- and Solvent-Free Conditions. [Link]

  • ResearchGate. (2020). Alkoxyallene‐Based LANCA Three‐Component Synthesis of 1,2‐Diketones, Quinoxalines, and Unique Isoindenone Dimers and a Computational Study of the Isoindenone Dimerization. [Link]

  • ResearchGate. (2015). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. [Link]

Sources

The Promise of Simplicity: An In Silico Comparative Guide to 5-Methoxyquinoxaline as a Putative Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a testament to the power of privileged structures—molecular frameworks that consistently demonstrate bioactivity across a range of therapeutic targets.[1] From anticancer and antimicrobial to anti-inflammatory applications, quinoxaline derivatives have captured the attention of drug discovery researchers.[2][3] The advent of sophisticated in silico modeling techniques has further accelerated the exploration of this versatile scaffold, offering a rapid and cost-effective means to predict and rationalize its biological activity.[4][5]

This guide presents a comprehensive, in-silico-driven comparison of 5-Methoxyquinoxaline, a simple yet representative member of this chemical class. Lacking extensive experimental data for this specific analogue, we will embark on a guided, hypothesis-driven investigation. We posit this compound as a potential inhibitor of β-tubulin , a clinically validated target in oncology, and benchmark its performance against known inhibitors.[6][7] This comparative analysis will not only illuminate the potential of this compound but also serve as a practical guide for researchers on leveraging computational tools to unlock the promise of novel chemical entities.

The Rationale: Why β-Tubulin?

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[8] Their disruption is a proven strategy in cancer chemotherapy, with drugs targeting the tubulin polymerization process being mainstays in the clinic.[9] The colchicine binding site on β-tubulin, in particular, is a well-explored pocket for small molecule inhibitors.[7] Given that several quinoxaline-based compounds have been reported to exhibit anticancer activity, some through interaction with the microtubule network, exploring the potential of this compound as a β-tubulin inhibitor is a logical and scientifically grounded starting point.

The In Silico Battlefield: A Comparative Docking Study

To assess the potential of this compound as a β-tubulin inhibitor, we will perform a molecular docking study. This computational technique predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and key interactions.

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • The crystal structure of human β-tubulin in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB). For this study, we selected PDB ID: 4O2A , which features tubulin bound to the colchicine-site inhibitor BAL27862.[10]

    • The protein structure was prepared using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

  • Ligand Preparation:

    • The 3D structure of this compound was generated using ChemDraw and energetically minimized using the MMFF94 force field.

    • For comparison, the structures of known β-tubulin inhibitors, Colchicine and a reported quinoxaline-based inhibitor, EAPB503 , were prepared using the same protocol.[7]

  • Grid Generation and Docking:

    • A grid box was defined around the colchicine binding site of β-tubulin, guided by the position of the co-crystallized ligand in the original PDB file.

    • Molecular docking was performed using AutoDock Vina, a widely used open-source docking program. The program was run with default parameters to predict the binding poses and estimate the binding affinities (in kcal/mol).

Comparative Docking Results

The docking results provide a quantitative comparison of the predicted binding affinities of this compound and the reference inhibitors to the colchicine binding site of β-tubulin.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -7.2Cys241, Leu248, Ala316, Val318
Colchicine (Reference) -8.5Cys241, Leu255, Ala316, Val318, Lys352
EAPB503 (Reference) -9.1Cys241, Leu248, Ala250, Leu255, Asn258

These results suggest that while this compound is predicted to bind to the colchicine site, its affinity is lower than that of the established inhibitors, Colchicine and EAPB503. The interactions with key residues like Cys241 and Val318 are promising, indicating that the quinoxaline scaffold can indeed fit within this critical pocket. The lower predicted affinity of the unsubstituted this compound highlights the importance of further structural modifications to enhance binding, a common strategy in lead optimization.[1]

Beyond Binding: Predicting Drug-Likeness with ADMET

A high binding affinity is only one piece of the drug discovery puzzle. A viable drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[11][12] We employed a suite of open-access in silico tools to predict the ADMET profile of this compound and compare it with our reference compounds.

Experimental Protocol: In Silico ADMET Prediction

A variety of web-based servers, such as SwissADME and pkCSM, were used to predict the following parameters:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

  • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross into the central nervous system.

  • CYP450 Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.

  • Toxicity: Predicts potential adverse effects such as hepatotoxicity and AMES toxicity (mutagenicity).

Comparative ADMET Profile
ParameterThis compoundColchicineEAPB503
Lipinski's Rule of Five 0 Violations0 Violations0 Violations
GI Absorption HighHighHigh
BBB Permeability YesYesNo
CYP2D6 Inhibition NoYesNo
Hepatotoxicity Low ProbabilityHigh ProbabilityLow Probability
AMES Toxicity NoNoNo

The predicted ADMET profile of this compound is quite favorable. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability, and is predicted to have high GI absorption.[13] Crucially, it is not predicted to be a potent inhibitor of key CYP enzymes or to exhibit significant toxicity. This clean predicted safety profile makes the this compound scaffold an attractive starting point for further derivatization.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams, generated using Graphviz, illustrate the in silico workflow and the targeted biological pathway.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure of This compound l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 d1 Define Binding Site (Grid Box) l3->d1 a2 ADMET Prediction l3->a2 p1 Retrieve PDB Structure (e.g., 4O2A) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p3->d1 d2 Run Docking Simulation (AutoDock Vina) d1->d2 d3 Analyze Poses & Binding Affinity d2->d3 a1 Compare with Known Inhibitors d3->a1 a3 Identify Hits for Further Optimization a1->a3 a2->a3

Caption: A generalized workflow for the in silico evaluation of this compound.

microtubule_dynamics cluster_tubulin Microtubule Dynamics tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin inhibitor This compound (Hypothetical Inhibitor) inhibitor->polymerization Inhibits

Sources

Confirming the On-Target Effects of 5-Methoxyquinoxaline: A Comparative Guide for Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Potential of 5-Methoxyquinoxaline

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4][5] The diverse therapeutic potential of this heterocyclic compound class stems from its ability to interact with a multitude of biological targets.[1][2] this compound, a specific derivative, remains a molecule of significant interest yet largely uncharacterized in the public domain. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the on-target effects of this compound.

Given the lack of direct experimental data for this compound, this guide will leverage the well-established activities of the broader quinoxaline family to propose a rational, multi-pronged approach for target identification and validation. We will focus on three common and well-documented targets of quinoxaline derivatives: Epidermal Growth Factor Receptor (EGFR), Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, and Acetylcholinesterase (AChE).[6][7][8][9][10][11]

This document will provide detailed, step-by-step experimental protocols, a comparative analysis with established inhibitors, and visual workflows to guide your research. Our objective is to equip you with the scientific rationale and practical methodologies to elucidate the mechanism of action of this compound and unlock its therapeutic potential.

Pillar 1: Unveiling the Putative Targets - A Hypothesis-Driven Approach

The journey to confirming the on-target effects of a novel compound begins with forming a testable hypothesis. Based on the extensive literature on quinoxaline derivatives, we propose three primary putative targets for this compound.

Hypothesized Target 1: Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[12][13] Its aberrant activation is a hallmark of various cancers, making it a prime therapeutic target.[12][14] Several quinoxaline-based compounds have been developed as potent EGFR inhibitors.[8][10][15][16][17] Therefore, it is plausible that this compound may exert its effects through the inhibition of EGFR signaling.

Hypothesized Target 2: Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is frequently overexpressed in a wide range of hematological and solid tumors.[6][18] It is a key regulator of cell cycle progression and apoptosis.[6] The quinoxaline scaffold has been successfully utilized to develop potent Pim-1 inhibitors, suggesting that this compound could also target this kinase.[6][9][11]

Hypothesized Target 3: Acetylcholinesterase (AChE)

AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for Alzheimer's disease and other neurological disorders.[19] Notably, certain quinoxaline derivatives have demonstrated potent AChE inhibitory activity.[7][20][21][22] This raises the possibility of this compound having a role in modulating cholinergic neurotransmission.

dot digraph { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, style="rounded,filled", fillcolor="#F1F3F4", compound=true, nodesep=1, ranksep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Hypothesized targets and effects of this compound."

Pillar 2: Experimental Validation - A Step-by-Step Guide

Once a hypothesis is in place, the next crucial step is experimental validation. This section provides detailed protocols for a tiered approach, starting with biochemical assays to confirm direct target engagement, followed by cell-based assays to assess the compound's effect in a biological context.

Workflow for On-Target Effect Confirmation

dot digraph { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, style="rounded,filled", fillcolor="#F1F3F4", nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Experimental workflow for target validation."

Biochemical Assays: Probing Direct Target Interaction

Biochemical assays are essential for determining if this compound directly interacts with its putative targets and for quantifying its potency.[23][24][25][26][27]

2.1.1. Kinase Inhibition Assays (EGFR and Pim-1)

  • Objective: To measure the inhibitory activity of this compound against EGFR and Pim-1 kinases.

  • Methodology: A variety of assay formats are available, including radiometric assays and non-radioactive methods like fluorescence-based and luminescence-based assays.[24][25] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.[26]

  • Experimental Protocol (ADP-Glo™ Kinase Assay):

    • Reagent Preparation: Prepare assay buffer, kinase solution (EGFR or Pim-1), substrate solution (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1 for EGFR), and a solution of this compound at various concentrations.

    • Reaction Setup: In a 384-well plate, add the kinase and this compound (or a known inhibitor as a positive control, e.g., Gefitinib for EGFR, or a known quinoxaline-based Pim-1 inhibitor).[12] Incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2.1.2. Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To determine the ability of this compound to inhibit the activity of AChE.

  • Methodology: The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity.

  • Experimental Protocol (Ellman's Method):

    • Reagent Preparation: Prepare phosphate buffer, a solution of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare solutions of this compound and a known AChE inhibitor (e.g., Donepezil) at various concentrations.

    • Reaction Setup: In a 96-well plate, add the AChE solution and this compound (or positive control). Incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add DTNB and ATCI to start the reaction.

    • Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Putative Target Recommended Biochemical Assay Positive Control Hypothetical IC50 for 5-MQX
EGFRADP-Glo™ Kinase AssayGefitinib[12][14]To be determined
Pim-1 KinaseADP-Glo™ Kinase AssayKnown Quinoxaline-based Pim-1 Inhibitor[6]To be determined
AcetylcholinesteraseEllman's MethodDonepezilTo be determined
Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays are crucial for confirming that the biochemical activity of this compound translates into a functional effect in a cellular context.[28][29][30][31]

2.2.1. Antiproliferative Assay (for EGFR and Pim-1)

  • Objective: To evaluate the ability of this compound to inhibit the growth of cancer cell lines that are dependent on EGFR or Pim-1 signaling.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability.[32]

  • Experimental Protocol (MTT Assay):

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells for EGFR, which are known to express EGFR, or a hematological cancer cell line for Pim-1) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of this compound or a positive control (Gefitinib for A549 cells) for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

2.2.2. Neuronal Protection Assay (for AChE)

  • Objective: To assess the potential of this compound to protect neuronal cells from excitotoxicity, a process relevant to neurodegenerative diseases.

  • Methodology: Use a neuronal cell line (e.g., SH-SY5Y) and induce cell death with an excitotoxic agent like glutamate. The protective effect of the compound is then measured.

  • Experimental Protocol:

    • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a more mature neuronal phenotype using retinoic acid.

    • Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound or a positive control (Donepezil) for 24 hours.

    • Induce Excitotoxicity: Expose the cells to a high concentration of glutamate for a defined period.

    • Assess Viability: Measure cell viability using the MTT assay as described above.

    • Data Analysis: Determine the concentration of this compound that provides significant neuroprotection.

Cell-Based Assay Cell Line Positive Control Hypothetical GI50/EC50 for 5-MQX
Antiproliferative AssayA549 (Lung Cancer)Gefitinib[12][14]To be determined
Antiproliferative AssayHematological Cancer Cell Line (e.g., K562)Known Pim-1 InhibitorTo be determined
Neuronal Protection AssaySH-SY5Y (Neuroblastoma)DonepezilTo be determined

Pillar 3: Comparative Analysis and Mechanistic Insights

A critical aspect of this guide is the comparison of this compound with established compounds. This provides context for its potency and selectivity.

Comparative Potency with Known Inhibitors

The table below provides a framework for comparing the hypothetical performance of this compound with well-characterized inhibitors.

Target This compound Comparator 1: Gefitinib Comparator 2: Sorafenib Comparator 3: Donepezil
Primary Target(s) To be determinedEGFRMulti-kinase (VEGFR, PDGFR, RAF)[33][34][35][36]Acetylcholinesterase
Biochemical IC50 To be determined~2-37 nM (EGFR)~90 nM (VEGFR2), ~6 nM (RAF-1)[35]~5.7 nM (AChE)
Cellular GI50 To be determinedVaries by cell line (e.g., ~10-100 nM in sensitive NSCLC lines)[37]Varies by cell lineVaries by assay
Delving Deeper: Downstream Signaling Analysis

If this compound shows potent activity in both biochemical and cell-based assays for a particular target, the next step is to investigate its effect on the downstream signaling pathway. This provides definitive evidence of its on-target mechanism of action.

Western Blot Analysis for EGFR and Pim-1 Pathways:

  • Objective: To measure the phosphorylation status of key downstream proteins in the EGFR and Pim-1 signaling pathways.

  • Methodology:

    • Treat the relevant cancer cell lines with this compound at its GI50 concentration for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt and p-ERK/ERK for the EGFR pathway; p-Bad/Bad for the Pim-1 pathway).

    • Visualize the protein bands and quantify the changes in phosphorylation.

dot digraph { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, style="rounded,filled", fillcolor="#F1F3F4", nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Hypothesized inhibition of the EGFR signaling pathway."

Conclusion: A Roadmap for Discovery

This guide provides a comprehensive and scientifically rigorous framework for elucidating the on-target effects of this compound. By adopting a hypothesis-driven approach and employing the detailed experimental protocols outlined herein, researchers can systematically investigate its potential as an inhibitor of EGFR, Pim-1 kinase, or AChE. The comparative analysis with established drugs will provide a valuable benchmark for its potency and potential therapeutic window. The journey of drug discovery is one of meticulous investigation, and this guide serves as a roadmap to navigate the initial, critical steps of target validation for this promising quinoxaline derivative.

References

  • Gefitinib - Wikipedia. (URL: [Link])

  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (URL: [Link])

  • Sorafenib - Wikipedia. (URL: [Link])

  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed. (URL: [Link])

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - NIH. (URL: [Link])

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PubMed. (URL: [Link])

  • Sorafenib Pharmacodynamics - ClinPGx. (URL: [Link])

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - Semantic Scholar. (URL: [Link])

  • Gefitinib: Uses, Dosage, Side Effects & Interactions - Minicule. (URL: [Link])

  • What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (URL: [Link])

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. (URL: [Link])

  • Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. (URL: [Link])

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - MDPI. (URL: [Link])

  • Design strategy and synthesis of quinoxaline derivatives. - ResearchGate. (URL: [Link])

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (URL: [Link])

  • SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. (URL: [Link])

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

  • Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

  • Target Identification and Validation (Small Molecules) - UCL. (URL: [Link])

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed. (URL: [Link])

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed. (URL: [Link])

  • Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PubMed Central. (URL: [Link])

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - NIH. (URL: [Link])

  • Bioassays for anticancer activities - PubMed. (URL: [Link])

  • Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors | Request PDF - ResearchGate. (URL: [Link])

  • Pharmacophoric features of some reported EGFR inhibitors with quinoxaline scaffold. - ResearchGate. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Quinoxalines Potential to Target Pathologies - Bentham Science Publisher. (URL: [Link])

  • Quinoxalines Potential to Target Pathologies - PubMed. (URL: [Link])

  • (PDF) Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - ResearchGate. (URL: [Link])

  • Structures for Pim-1 inhibitors A, B and the newly designed quinoline hybrids. (URL: [Link])

  • Biochemical kinase assay to improve potency and selectivity - Domainex. (URL: [Link])

  • Target Validation - Cellomatics Biosciences. (URL: [Link])

  • Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • Target Identification and Validation in Drug Discovery | Chemspace. (URL: [Link])

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. (URL: [Link])

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (URL: [Link])

  • SAR and potent compounds of quinoxaline derivatives. - ResearchGate. (URL: [Link])

  • Top 15 target predictions for the most active quinoxaline derivatives 3... - ResearchGate. (URL: [Link])

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (URL: [Link])

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed. (URL: [Link])

  • New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents - PMC. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is to treat 5-Methoxyquinoxaline as a potentially hazardous substance, warranting careful handling and disposal in accordance with all applicable regulations. This approach ensures a self-validating system of safety, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to conduct a thorough risk assessment and handle this compound within a controlled laboratory environment, preferably inside a chemical fume hood to minimize inhalation exposure.[1] Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE when handling this compound, based on the hazard profiles of analogous compounds.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact and absorption.
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and underlying skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or generating dust outside of a fume hood.To prevent inhalation of the compound, which may cause respiratory tract irritation.[2][3]
Step-by-Step Disposal Protocol

The proper disposal of this compound must follow a structured and cautious approach, adhering to federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

1. Waste Identification and Segregation:

  • Classification: Treat all this compound waste as hazardous chemical waste. This includes the pure compound, contaminated solutions, reaction byproducts, and any materials used for spill cleanup.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to heat generation, gas evolution, or other dangerous situations. Keep halogenated and non-halogenated solvent wastes separate.

2. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, can be used.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.

  • Rinsate Collection: The first rinse of any glassware that contained this compound must be collected as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

3. Labeling of Waste Containers:

Proper labeling is critical for safe handling and disposal. The waste container must be clearly labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The approximate concentration and quantity of the waste.

  • Relevant hazard pictograms (e.g., "Irritant," "Harmful").

  • The date of waste accumulation.

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials and sources of ignition.

5. Final Disposal:

  • Licensed Disposal Facility: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company. Your institution's EHS department will typically manage this process.

  • Prohibited Disposal Methods: Do not attempt to dispose of this compound by incineration unless you are using a licensed and approved hazardous waste incinerator.[4] Never discharge to sewer systems or contaminate water, foodstuffs, or animal feed.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Collection & Labeling cluster_3 Storage & Final Disposal cluster_4 Prohibited Actions start Generate this compound Waste classify Classify as Hazardous Waste start->classify sewer Sewer Disposal start->sewer trash Regular Trash start->trash segregate Segregate from Incompatible Wastes classify->segregate collect Collect in a Labeled, Compatible Container segregate->collect label_waste Label with 'Hazardous Waste' & Chemical Name collect->label_waste store Store in a Designated, Secure Area label_waste->store dispose Arrange for Disposal via Licensed Facility store->dispose

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Avoid generating dust.[1]

  • Collect: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

Regulatory Compliance

All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) regarding hazardous waste management and the Occupational Safety and Health Administration (OSHA) for workplace safety. It is the responsibility of the chemical waste generator to ensure full compliance with all federal, state, and local regulations.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.

References

  • Material Safety Data Sheet 5-Methylquinoxaline, 98% MSDS# 02605. (n.d.).
  • Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023, October 4). JOCPR.
  • 5-ETHOXY-QUINOXALINE SDS, 18514-74-4 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). NIH.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.
  • FM67797 - Safety Data Sheet. (2023, August 2).
  • SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 30). MedchemExpress.com.
  • Chemical Safety Data Sheet MSDS / SDS - N-CYANOACETYLURETHANE. (2025, September 27). ChemicalBook.
  • Ethyl N-(2-cyanoacetyl)carbamate SDS, 6629-04-5 Safety Data Sheets. (n.d.). ECHEMI.
  • N-CYANOACETYLURETHANE. (2011, January 31). Georganics.
  • Proper Disposal of 4-Methoxy-2-nitroaniline: A Guide for Laboratory Professionals. (n.d.). Benchchem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxyquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the handling of 5-Methoxyquinoxaline. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both the individual and the integrity of our work. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and functional understanding of the necessary safety protocols.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound belongs to the quinoxaline family of heterocyclic compounds. While comprehensive toxicological data for this specific molecule may be limited, the known hazards of closely related quinoxaline derivatives provide a strong basis for a cautious and thorough approach to handling. Safety data sheets for analogous compounds consistently highlight several key risks:

  • Skin and Eye Irritation : Direct contact can cause significant irritation to the skin and eyes.[1][2][3][4][5]

  • Respiratory Tract Irritation : Inhalation of the powdered form or aerosols can lead to irritation of the respiratory system.[1][3][4][5]

  • Potential for Systemic Effects : Some quinoxalines are harmful if swallowed, indicating potential systemic toxicity.[1][6][7] Furthermore, at least one parent quinoxaline compound is suspected of causing cancer, demanding a high degree of caution.[1]

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental design. The primary goal is to establish multiple barriers between the researcher and the chemical, minimizing all potential routes of exposure—dermal, ocular, and inhalation.

Core Protective Equipment: Your First Line of Defense

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to control airborne particles and vapors.[8] The following PPE is mandatory and should be donned before entering the designated handling area.

Hand Protection: The Imperative of a Double Barrier Direct skin contact is a primary exposure route. A single pair of gloves may offer insufficient protection due to the risk of microscopic pinholes, degradation, or accidental contamination during removal.

  • Recommended Practice : Double-gloving with nitrile or neoprene gloves is the standard.[8] This creates a redundant barrier. The outer glove absorbs any immediate contamination, while the inner glove protects the skin during the removal of the outer pair.

  • Glove Specifications : When prolonged contact is possible, select gloves with a protection class of 5 or higher (breakthrough time >240 minutes).[1] For brief contact, a protection class of 3 (>60 minutes) is acceptable.[1] Always inspect gloves for any signs of damage before use and replace them immediately if contamination is suspected.[8]

Eye and Face Protection: Shielding from Splashes and Particulates The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are inadequate.

  • Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are required.[8]

  • Enhanced Protection : For operations with a heightened risk of splashing, such as transferring solutions or during vigorous reactions, a full-face shield must be worn in addition to chemical splash goggles.[8]

Body Protection: A Dedicated and Functional Barrier Street clothes do not constitute a protective barrier. A laboratory coat is essential to protect the skin and underlying clothing from contamination.

  • Specifications : A flame-resistant lab coat is recommended, given that quinoxaline compounds can be combustible.[1][8] The coat must be fully buttoned to provide maximum coverage.[8] Lab coats used when handling this compound should be considered potentially contaminated and should not be worn outside the laboratory area.

Respiratory Protection: Engineering Controls as the Primary Solution The most effective way to prevent inhalation exposure is to control the environment at the source.

  • Primary Control : All weighing, transferring, and handling of this compound must be performed within a certified chemical fume hood.[8] This engineering control captures dust and vapors before they can enter the breathing zone of the operator.

  • Secondary Control : In the rare and non-recommended event that a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is mandatory.[4][8] A proper fit test and training are required before using any respirator.[9]

PPE Application Summary

For quick reference, the following table outlines the minimum PPE required for common laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Control
Weighing & Transferring Solid Double Nitrile/Neoprene GlovesChemical Splash GogglesFully Buttoned Lab CoatCertified Chemical Fume Hood
Preparing Solutions Double Nitrile/Neoprene GlovesGoggles & Face ShieldFully Buttoned Lab CoatCertified Chemical Fume Hood
Running Reactions Double Nitrile/Neoprene GlovesChemical Splash GogglesFully Buttoned Lab CoatCertified Chemical Fume Hood
Post-Handling Decontamination Double Nitrile/Neoprene GlovesChemical Splash GogglesFully Buttoned Lab CoatCertified Chemical Fume Hood
Spill Cleanup Double Nitrile/Neoprene GlovesGoggles & Face ShieldFully Buttoned Lab CoatNIOSH-Approved Respirator (if outside fume hood)

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized plan minimizes risk and ensures procedural consistency.

Step 1: Preparation and Engineering Controls

  • Designate Area : Cordon off a specific area within a certified chemical fume hood for all handling activities.[8]

  • Verify Safety Equipment : Confirm that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[2]

  • Assemble Materials : Place all necessary equipment (spatulas, weigh paper, glassware, etc.) within the fume hood to avoid reaching in and out of the containment area.

Step 2: Handling and Experimental Procedure

  • Weighing : Carefully weigh the solid compound within the fume hood, taking care to minimize the creation of dust.[8]

  • Transfer : When adding the solid to a solvent, do so slowly and carefully to prevent splashing.

  • Monitoring : Continuously observe the reaction for any signs of unexpected changes.

Step 3: Post-Handling Decontamination and Disposal

  • Surface Decontamination : Wipe down all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

  • PPE Removal : Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container. Then, remove the lab coat and goggles. Finally, remove the inner pair of gloves.

  • Hand Washing : Wash hands thoroughly with soap and water after all work is complete.[1][2]

Step 4: Waste Management

  • Solid Waste : All contaminated solid waste (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour this waste down the drain.[3]

  • Disposal : All waste must be disposed of through your institution's environmental health and safety office in accordance with federal, state, and local regulations.[2][3]

Emergency Response Protocols

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[2][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][10] Remove contact lenses if present and easy to do.[2][10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2][6][10] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill : For a small spill within a fume hood, use an appropriate absorbent material to clean it up. For larger spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[1]

Safe Handling Workflow for this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Experiment Phase cluster_emergency Emergency Procedures A Risk Assessment (Review SDS) B Verify Fume Hood & Safety Showers A->B C Don Mandatory PPE (Double Gloves, Goggles, Lab Coat) B->C K Spill, Exposure, or Adverse Reaction B->K D Weigh & Transfer Solid Compound C->D Begin Work E Prepare Solution & Conduct Experiment D->E D->K F Monitor Reaction E->F E->K G Decontaminate Surfaces & Equipment F->G Experiment Complete H Segregate Hazardous Waste (Solid & Liquid) G->H I Properly Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J L Execute Emergency Protocol (Evacuate, Flush, Alert) K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.